molecular formula C10H13BrN2O3 B1201359 Propallylonal CAS No. 545-93-7

Propallylonal

Cat. No.: B1201359
CAS No.: 545-93-7
M. Wt: 289.13 g/mol
InChI Key: KTGWBBOJAGDSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propallylonal is a chemical reagent provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. This product is designed exclusively for utilization in controlled laboratory research settings by qualified scientists. Researchers are responsible for characterizing the compound's properties, including its main applications, specific research value, and mechanism of action. All information presented is for informational purposes only. This product is strictly for laboratory research and is not for human or veterinary diagnostic use, drug use, or other household use. By purchasing this product, the buyer acknowledges and agrees that it will not be used for any purpose other than scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-5(2)10(4-6(3)11)7(14)12-9(16)13-8(10)15/h5H,3-4H2,1-2H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGWBBOJAGDSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18277-24-2 (hydrochloride salt)
Record name Propallylonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00202906
Record name Propallylonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-93-7
Record name Propallylonal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propallylonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propallylonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-bromoallyl)-5-isopropylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPALLYLONAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER3Z9GUQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction to GABA-A Receptors and Barbiturate Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Propallylonal Mechanism of Action on GABA-A Receptors

Disclaimer: Scientific literature specifically detailing the mechanism of action of this compound on GABA-A receptors is limited. Therefore, this guide synthesizes information from studies on structurally and functionally related barbiturates, such as pentobarbital and phenobarbital, as well as the anesthetic propofol, to project a likely mechanism of action for this compound. This information should be interpreted as a well-informed postulation in the absence of direct experimental data on this compound.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding with GABA, open a central pore permeable to chloride ions (Cl⁻). The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[3]

GABA-A receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties.[2][4] These receptors possess multiple allosteric binding sites, distinct from the GABA binding site, which are targets for various therapeutic agents, including benzodiazepines, neurosteroids, and barbiturates.[5][6] this compound, a member of the barbiturate class of drugs, is presumed to exert its effects through positive allosteric modulation of GABA-A receptors.

Core Mechanism of Action: A Dual Role

Barbiturates, and by extension likely this compound, exhibit a dual mechanism of action on GABA-A receptors that is concentration-dependent.

Positive Allosteric Modulation: At lower, clinically relevant concentrations, barbiturates act as positive allosteric modulators of GABA-A receptors.[3] They bind to a site distinct from the GABA-binding site and enhance the receptor's response to GABA.[6] This potentiation is achieved by increasing the duration of the chloride channel opening, which allows for a greater influx of chloride ions for each GABA binding event. This contrasts with benzodiazepines, which primarily increase the frequency of channel opening.

Direct Receptor Activation: At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[7] This agonist-like effect leads to a significant influx of chloride ions and profound CNS depression. This direct activation is a hallmark of the barbiturate class and distinguishes them from benzodiazepines.

Quantitative Data on Barbiturate Interaction with GABA-A Receptors

The following tables summarize quantitative data from studies on pentobarbital, phenobarbital, and propofol, which serve as proxies for the expected activity of this compound.

Table 1: Potentiation of GABA-Evoked Currents by Related Barbiturates

CompoundReceptor/PreparationEC₅₀ for PotentiationNotesReference
PentobarbitalNeocortical Neurons41 µMIncreased IPSC decay time constant.[8]
AmobarbitalNeocortical Neurons103 µMIncreased IPSC decay time constant.[8]
PhenobarbitalNeocortical Neurons144 µMIncreased IPSC decay time constant.[8]
PentobarbitalCultured Rat Hippocampal Neurons94 µMEnhancement of response to 1 µM GABA.[7]
PhenobarbitalCultured Rat Hippocampal Neurons0.89 mMEnhancement of response to 1 µM GABA.[7]
Propofolα1β2γ2L Receptors in Oocytes~0.5 µMPotentiation of submaximal GABA concentrations.[9]

Table 2: Direct Activation of GABA-A Receptors by Related Barbiturates

CompoundReceptor/PreparationEC₅₀ for Direct ActivationNotesReference
PentobarbitalCultured Rat Hippocampal Neurons0.33 mM[7]
PhenobarbitalCultured Rat Hippocampal Neurons3.0 mM[7]
PhenobarbitalNeocortical Neurons133 µMAgonism at GABA-A receptors.[8]
Propofolα1β2γ2L Receptors in Oocytes>10 µM (20-fold higher than potentiating conc.)Direct activation in the absence of GABA.[9]

Detailed Experimental Protocols

The characterization of this compound's action on GABA-A receptors would typically involve electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or whole-cell patch clamp of mammalian cell lines (e.g., HEK293) or primary neurons.

Synthesized Protocol for Electrophysiological Analysis:

  • Cell Preparation and Receptor Expression:

    • For TEVC: Harvest and defolliculate Xenopus laevis oocytes. Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-7 days to allow for receptor expression.

    • For Patch Clamp: Culture HEK293 cells or primary neurons. Transfect mammalian cells with plasmids containing the GABA-A receptor subunit cDNAs using a suitable method (e.g., calcium phosphate precipitation).

  • Solutions and Reagents:

    • Recording Solution (for TEVC): Prepare a standard frog Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.2).

    • Extracellular Solution (for Patch Clamp): Prepare a physiological salt solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Intracellular Solution (for Patch Clamp): Prepare a solution with a high chloride concentration to allow for the measurement of inward currents (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

    • Drug Solutions: Prepare stock solutions of GABA and this compound (or a related barbiturate) in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in the recording/extracellular solution.

  • Electrophysiological Recording:

    • TEVC: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 to -80 mV. Perfuse the oocyte with the recording solution.

    • Whole-Cell Patch Clamp: Place a coverslip with adherent cells in the recording chamber. Form a gigaseal between a borosilicate glass micropipette filled with the intracellular solution and the cell membrane. Rupture the membrane to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.

  • Experimental Paradigms:

    • Potentiation: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current. Co-apply the same concentration of GABA with varying concentrations of this compound to determine the potentiation.

    • Direct Activation: Apply varying concentrations of this compound alone to the cell and measure any elicited current.

    • Data Analysis: Measure the peak amplitude of the elicited currents. For potentiation, express the enhanced current as a percentage of the baseline GABA current. For both potentiation and direct activation, plot concentration-response curves and fit with the Hill equation to determine EC₅₀ and Hill slope.

Visualizations of Pathways and Workflows

Signaling Pathway of Barbiturate Modulation

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (Barbiturate) This compound->GABA_A_Receptor Binds to allosteric site Cl_channel Chloride Channel (Open) GABA_A_Receptor->Cl_channel Conformational Change Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx

Caption: Barbiturate modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for a Novel GABA-A Modulator

Experimental_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Pharmacophore_Model Pharmacophore Modeling Virtual_Screening Virtual Screening of Compound Library Pharmacophore_Model->Virtual_Screening Electrophysiology Electrophysiological Recording (TEVC/Patch Clamp) Virtual_Screening->Electrophysiology Test Hit Compounds Concentration_Response Concentration-Response Curves Electrophysiology->Concentration_Response Data_Analysis Data Analysis (EC50, Emax) Concentration_Response->Data_Analysis

Caption: A typical experimental workflow for identifying and characterizing novel GABA-A receptor modulators.

Dual Mechanism of Action of Barbiturates

Dual_Mechanism Concentration Barbiturate Concentration Low_Conc Low Concentration Concentration->Low_Conc High_Conc High Concentration Concentration->High_Conc Potentiation Positive Allosteric Modulation (Potentiation of GABA) Low_Conc->Potentiation Direct_Activation Direct Receptor Activation (GABA-mimetic) High_Conc->Direct_Activation

Caption: The concentration-dependent dual mechanism of action of barbiturates on GABA-A receptors.

Conclusion

Based on the extensive research on related barbiturates, this compound most likely acts as a positive allosteric modulator of GABA-A receptors at lower concentrations and as a direct agonist at higher concentrations. Its primary mechanism involves prolonging the opening of the GABA-A receptor's chloride channel, thereby enhancing inhibitory neurotransmission. The precise quantitative aspects of its interaction, including its affinity (Ki) and efficacy (EC₅₀) for potentiation and direct activation, as well as its subunit selectivity, remain to be determined through direct experimental investigation. The experimental protocols and workflows outlined in this guide provide a clear framework for such future studies, which are essential for a complete understanding of the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Propallylonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, also known by its IUPAC name: 5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione. This document details a plausible synthetic pathway, compiled from established methodologies for barbiturate synthesis, and presents a thorough characterization profile, including mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data based on the analysis of analogous structures. Furthermore, the guide elucidates the mechanism of action of this compound through a signaling pathway diagram and provides detailed, representative experimental protocols.

Introduction

This compound is a member of the barbiturate class of drugs, which act as central nervous system depressants.[1] Its chemical formula is C₁₀H₁₃BrN₂O₃, and it has a molar mass of 289.13 g/mol .[2][3] Historically used as a sleeping medication, its clinical use has become rare in many regions.[1] This guide serves as a technical resource for researchers interested in the synthesis, characterization, and pharmacological investigation of this compound and related 5,5-disubstituted barbiturates.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the sequential alkylation of diethyl malonate, followed by a condensation reaction with urea to form the barbiturate ring, and a final bromination step.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl Isopropylmalonate cluster_1 Step 2: Synthesis of Diethyl 2-Allyl-2-isopropylmalonate cluster_2 Step 3: Synthesis of 5-Allyl-5-isopropylbarbituric Acid cluster_3 Step 4: Synthesis of this compound A Diethyl Malonate D Diethyl Isopropylmalonate A->D Alkylation B Isopropyl Bromide B->D C Sodium Ethoxide C->D Base E Diethyl Isopropylmalonate H Diethyl 2-Allyl-2-isopropylmalonate E->H Alkylation F Allyl Bromide F->H G Sodium Ethoxide G->H Base I Diethyl 2-Allyl-2-isopropylmalonate L 5-Allyl-5-isopropylbarbituric Acid I->L Condensation J Urea J->L K Sodium Ethoxide K->L Base M 5-Allyl-5-isopropylbarbituric Acid P This compound M->P Allylic Bromination N N-Bromosuccinimide (NBS) N->P O Initiator (e.g., AIBN) O->P Initiator

Caption: A four-step synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Isopropylmalonate

This protocol is adapted from established procedures for the alkylation of diethyl malonate.

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add isopropyl bromide dropwise and heat the mixture to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is filtered to remove sodium bromide. The ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl isopropylmalonate, which can be purified by vacuum distillation.

Protocol 2: Synthesis of Diethyl 2-Allyl-2-isopropylmalonate

  • Reaction: Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1. To this, add the synthesized diethyl isopropylmalonate dropwise. Subsequently, add allyl bromide dropwise and reflux the mixture for several hours.

  • Work-up: The work-up procedure is analogous to that of Protocol 1, involving filtration, solvent removal, extraction, and drying to yield diethyl 2-allyl-2-isopropylmalonate. Purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of 5-Allyl-5-isopropylbarbituric Acid

This protocol is based on the general synthesis of 5,5-disubstituted barbiturates.

  • Condensation: In a round-bottom flask, dissolve sodium metal in absolute ethanol to form sodium ethoxide. To this solution, add diethyl 2-allyl-2-isopropylmalonate, followed by a solution of urea in warm absolute ethanol.

  • Reaction: The mixture is heated under reflux for several hours, during which the sodium salt of 5-allyl-5-isopropylbarbituric acid precipitates.

  • Work-up: After cooling, the precipitate is collected by filtration. The solid is then dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the free barbituric acid. The product is collected by filtration, washed with cold water, and dried.

Protocol 4: Synthesis of this compound (5-(2-bromoallyl)-5-isopropylbarbituric Acid)

  • Bromination: Dissolve 5-allyl-5-isopropylbarbituric acid in a suitable solvent (e.g., carbon tetrachloride). Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: The mixture is refluxed and irradiated with a UV lamp to initiate the allylic bromination. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled and the succinimide byproduct is removed by filtration. The solvent is evaporated under reduced pressure, and the crude this compound can be purified by recrystallization.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through various analytical techniques, including mass spectrometry, NMR spectroscopy, and IR spectroscopy.

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
288~98[M]⁺ (with ⁷⁹Br)
290100[M+2]⁺ (with ⁸¹Br)
209~75[M - Br]⁺
167~85Fragment
43~90[C₃H₇]⁺ (isopropyl group)

Data obtained from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0Singlet (broad)2HN-H
~6.0Singlet1H=CH Br
~5.8Singlet1H=CH H'
~3.0Doublet2H-CH ₂-C=
~2.2Septet1H-CH (CH₃)₂
~1.0Doublet6H-CH(CH ₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~173C =O (C4, C6)
~151C =O (C2)
~125=C H₂
~120=C HBr
~58C 5
~45-C H₂-C=
~32-C H(CH₃)₂
~17-CH(C H₃)₂

Note: The chemical shifts are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3100Strong, broadN-H stretching
~3080Medium=C-H stretching
2970-2870MediumC-H stretching (aliphatic)
1750-1680StrongC=O stretching (multiple bands)
~1640MediumC=C stretching
~1420MediumC-N stretching
~650StrongC-Br stretching

Note: The absorption frequencies are predicted values and should be confirmed by experimental data.

Mechanism of Action and Signaling Pathway

Barbiturates, including this compound, exert their primary effect on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor. The GABAₐ receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an overall inhibitory effect.

Barbiturates bind to a distinct allosteric site on the GABAₐ receptor, different from the GABA and benzodiazepine binding sites. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can directly activate the GABAₐ receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.

Signaling Pathway of Barbiturate Action

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Chloride_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Prolonged Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedation, Hypnosis) Hyperpolarization->Inhibition

Caption: Mechanism of action of this compound at the GABA-A receptor.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route offers a practical approach for its preparation in a laboratory setting. The provided characterization data, including an experimental mass spectrum and predicted NMR and IR spectra, serve as a valuable reference for the identification and analysis of this compound. The elucidated mechanism of action highlights its interaction with the GABAₐ receptor, which is fundamental to its pharmacological effects. This comprehensive guide is intended to support further research and development in the field of barbiturate chemistry and pharmacology.

References

In Vitro Sedative Effects of Propallylonal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1] While specific in vitro studies on this compound are scarce in publicly available literature, its pharmacological profile can be largely inferred from the extensive research conducted on the barbiturate class of drugs. This technical guide synthesizes the expected in vitro sedative effects of this compound, focusing on its presumed primary mechanism of action: positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an overview of the anticipated molecular interactions, experimental protocols for assessment, and relevant signaling pathways, drawing upon established knowledge of barbiturate pharmacology to offer a foundational understanding for research and development professionals.

Introduction

This compound, chemically known as 5-isopropyl-5-(β-bromoallyl)barbituric acid, is a member of the barbiturate family of central nervous system depressants.[1] Historically used for its sedative and hypnotic effects, the in vitro mechanisms underlying these properties are understood through the lens of its chemical class. Barbiturates are well-established as potent modulators of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. This guide will detail the expected in vitro sedative effects of this compound based on this well-characterized mechanism.

Primary Molecular Target: The GABA-A Receptor

The sedative effects of barbiturates are primarily mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel.[2]

Mechanism of Action

This compound, like other barbiturates, is expected to act as a positive allosteric modulator of the GABA-A receptor. This involves binding to a site on the receptor complex that is distinct from the GABA binding site.[3] This binding is thought to occur within the transmembrane domain of the α and β subunits of the receptor.[3] The functional consequences of this interaction are twofold:

  • Potentiation of GABA-ergic currents: At lower concentrations, this compound is anticipated to enhance the effect of GABA by increasing the duration of chloride channel opening in response to GABA binding.[4] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

  • Direct Gating of the GABA-A Receptor: At higher concentrations, this compound is likely to directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[5][6] This direct agonistic activity contributes significantly to the sedative and hypnotic effects of barbiturates.

Quantitative Data on Barbiturate Activity

BarbiturateAssay TypeCell Type/PreparationParameterValueReference
PentobarbitalWhole-cell patch clampCultured rat hippocampal neuronsEC50 for direct Cl- current activation0.33 mM[6]
PhenobarbitalWhole-cell patch clampCultured rat hippocampal neuronsEC50 for direct Cl- current activation3.0 mM[6]
PentobarbitalWhole-cell patch clampNeocortical neuronsEC50 for increasing IPSC decay time41 µM[7]
PhenobarbitalWhole-cell patch clampNeocortical neuronsEC50 for increasing IPSC decay time144 µM[7]
PentobarbitalRadioligand bindingBovine brain membranesEC50 for potentiation of [3H]muscimol binding18.7 µM
Thiopental (S-enantiomer)Whole-cell patch clampTransfected mouse fibroblast cellsPotentiation of GABA-induced currentsMore potent than R-enantiomer[8]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the sedative effects of barbiturates like this compound.

Electrophysiology: Whole-Cell Patch Clamp

This technique directly measures the ion flow through GABA-A receptors in response to the application of a compound.

Objective: To determine if this compound potentiates GABA-induced currents and/or directly activates GABA-A receptors.

Methodology:

  • Cell Culture: Use primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).

  • Recording: Establish a whole-cell patch clamp recording from a single neuron.

  • GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound to assess potentiation.

  • Direct Activation: Apply varying concentrations of this compound in the absence of GABA to test for direct receptor gating.

  • Data Analysis: Measure the amplitude and decay kinetics of the chloride currents. Plot concentration-response curves to determine EC50 values for potentiation and direct activation.

Radioligand Binding Assays

These assays measure how a compound affects the binding of a known radioactive ligand to the GABA-A receptor.

Objective: To determine if this compound allosterically modulates the binding of a GABA-A receptor agonist.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex).

  • Incubation: Incubate the membrane preparation with a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the effect of this compound on the binding affinity (Kd) and the number of binding sites (Bmax) of the radioligand. Calculate the EC50 for the enhancement of radioligand binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the in vitro study of this compound.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (Barbiturate) This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Sedation Neuronal Inhibition (Sedative Effect) Hyperpolarization->Sedation Patch_Clamp_Workflow start Start: Neuronal Culture establish_patch Establish Whole-Cell Patch Clamp start->establish_patch apply_gaba Apply GABA (EC10-20) establish_patch->apply_gaba record_baseline Record Baseline Cl- Current apply_gaba->record_baseline co_apply Co-apply GABA and Varying [this compound] record_baseline->co_apply record_potentiation Record Potentiated Cl- Current co_apply->record_potentiation apply_this compound Apply Varying [this compound] (No GABA) record_potentiation->apply_this compound record_direct Record Direct Activation Current apply_this compound->record_direct analyze Data Analysis: Concentration-Response Curves record_direct->analyze Binding_Assay_Workflow start Start: Brain Tissue Membrane Preparation incubate Incubate Membranes with [3H]muscimol and Varying [this compound] start->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter quantify Liquid Scintillation Counting filter->quantify analyze Data Analysis: Determine EC50 for Binding Enhancement quantify->analyze

References

Anticonvulsant Properties of Propallylonal in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, its primary mechanism of action is the positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor.[2][3] This guide provides an in-depth overview of the anticonvulsant profile of this compound as evaluated in key animal models, details the experimental protocols for these models, and illustrates the underlying signaling pathways and workflows.

A note on data availability: this compound is a historical compound, and extensive, publicly archived quantitative data from standardized modern preclinical models are scarce. The data presented below are representative examples based on the expected efficacy of barbiturates in these models and should be considered illustrative.

Data Presentation: Anticonvulsant Efficacy

The effectiveness of an anticonvulsant is typically quantified by its ED50 (Median Effective Dose), the dose required to produce a protective effect in 50% of the animals tested. The following table summarizes the expected anticonvulsant potency of a short-acting barbiturate like this compound in two standard preclinical screening models: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which models myoclonic and absence seizures.[4][5]

Animal ModelSeizure Induction MethodRoute of AdministrationIllustrative ED50 (mg/kg)Primary Endpoint
MouseMaximal Electroshock (MES)Intraperitoneal (i.p.)10 - 20Abolition of tonic hindlimb extension[4]
MousePentylenetetrazol (scPTZ)Intraperitoneal (i.p.)5 - 15Failure to observe clonic spasms for 5 seconds[5]

Table 1: Illustrative Anticonvulsant Profile of a this compound-like Barbiturate

Experimental Protocols

Detailed and standardized protocols are essential for the preclinical evaluation of anticonvulsant candidates. The methodologies for the two primary screening models are provided below.

Maximal Electroshock (MES) Seizure Test

The MES test is a benchmark model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures through neural tissue.[4][6]

  • Animals: Male ICR or CF-1 mice (20-25 g) are commonly used.[7][8]

  • Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.[8][9]

  • Drug Administration:

    • The test compound (this compound) is dissolved or suspended in a suitable vehicle (e.g., 0.9% saline, 0.5% methylcellulose).

    • Animals are divided into groups and administered the compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.[7]

    • The test is conducted at the presumed time of peak effect (TPE) of the drug, often determined in preliminary studies (typically 30-60 minutes for i.p. administration).[4]

  • Seizure Induction:

    • A local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to prevent discomfort.[4]

    • An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds duration for mice) is delivered via the corneal electrodes.[4][6]

  • Endpoint Assessment:

    • Animals are immediately observed for the characteristic seizure pattern: tonic flexion of the forelimbs and subsequent tonic extension of the hindlimbs.

    • Protection is defined as the complete abolition of the tonic hindlimb extension phase. [4][6]

  • Data Analysis: The number of protected animals in each dose group is recorded, and the ED50 value is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is highly predictive of efficacy against myoclonic and absence seizures. It evaluates a compound's ability to raise the seizure threshold.[5] Pentylenetetrazol is a GABA-A receptor antagonist.[10][11]

  • Animals: Male Swiss or CD-1 mice (18-25 g) are frequently used.

  • Drug Administration:

    • The test compound is prepared and administered to groups of animals as described in the MES protocol.

    • The seizure challenge is performed at the compound's TPE.[5]

  • Seizure Induction:

    • A convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[5]

    • This dose is predetermined to reliably induce clonic seizures in over 95% of vehicle-treated animals.

  • Endpoint Assessment:

    • Following PTZ injection, each animal is placed in an individual observation chamber and observed for 30 minutes.[5]

    • Protection is defined as the absence of an episode of clonic spasms (jerky movements of the limbs, body, or jaw) lasting for at least 5 seconds. [5]

  • Data Analysis: The ED50, the dose protecting 50% of animals from the clonic seizure endpoint, is calculated from the dose-response data.

Mandatory Visualizations

Signaling Pathway

Barbiturates, including this compound, exert their anticonvulsant effects by binding to a specific allosteric site on the GABA-A receptor. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening, which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission.[2][3]

G cluster_pathway Mechanism of Action: Barbiturate Modulation of GABA-A Receptor This compound This compound (Barbiturate) GABA_A GABA-A Receptor (Allosteric Site) This compound->GABA_A Binds to Cl_Channel Chloride (Cl⁻) Channel GABA_A->Cl_Channel Increases DURATION of channel opening Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Prolonged Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability & Seizure Spread Hyperpolarization->Reduced_Excitability Results in

Caption: Barbiturate potentiation of GABAergic inhibition via the GABA-A receptor.

Experimental Workflow

The following diagram illustrates the logical flow of a typical preclinical anticonvulsant screening experiment, using the Maximal Electroshock (MES) test as an example.

G cluster_workflow Experimental Workflow: MES Test for Anticonvulsant Screening Start Start: Hypothesis Animal_Acclimation Animal Acclimation (e.g., Male Mice, 20-25g) Start->Animal_Acclimation Group_Assignment Randomize Animals into Dose Groups (n=8-10/group) Animal_Acclimation->Group_Assignment Drug_Admin Administer Test Compound (e.g., i.p.) or Vehicle Group_Assignment->Drug_Admin Wait_TPE Wait for Time of Peak Effect (TPE) Drug_Admin->Wait_TPE MES_Induction Induce Seizure via Maximal Electroshock Wait_TPE->MES_Induction Observe Observe for Tonic Hindlimb Extension MES_Induction->Observe Record_Data Record Protection (Absence of Endpoint) Observe->Record_Data Analyze Calculate ED50 (Probit Analysis) Record_Data->Analyze

Caption: A stepwise workflow for evaluating anticonvulsant efficacy using the MES model.

References

Navigating the Bioactive Landscape of Propallylonal and Propranolol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, bioactivity, and therapeutic potential of propallylonal and propranolol derivatives for researchers, scientists, and drug development professionals.

The worlds of pharmacology and medicinal chemistry are replete with compounds that, despite sounding similar, possess vastly different structures, mechanisms of action, and therapeutic applications. A notable case in point is the distinction between this compound and propranolol. While their names bear a superficial resemblance, they belong to entirely different classes of drugs with distinct physiological effects. This technical guide aims to elucidate the bioactivity of derivatives of both compounds, with a primary focus on the extensively researched propranolol derivatives due to the wealth of available data, while also providing a concise overview of the lesser-studied this compound.

Section 1: this compound - A Barbiturate Derivative

This compound, with trade names such as Nostal, Quietal, and Ibomal, is a barbiturate derivative first developed in the 1920s.[1][2] As a member of the barbiturate class, its primary pharmacological effects are centered on the central nervous system (CNS).

Core Bioactivity of this compound

This compound exhibits sedative, hypnotic, and anticonvulsant properties.[1] These effects are characteristic of barbiturates, which act as positive allosteric modulators of GABA-A receptors in the CNS. This modulation enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a general depression of CNS activity. While it is still occasionally prescribed as a sleeping medication in some Eastern-European countries, its use has largely been superseded by newer agents with more favorable safety profiles.[1]

Derivatives of this compound

Publicly available scientific literature on the synthesis and specific bioactivities of this compound derivatives is exceedingly limited. Research into barbiturate derivatives, in general, has waned due to concerns about their narrow therapeutic index, potential for dependence, and severe toxicity in overdose. Aprobarbital is another example of a barbiturate derivative developed in the same era with similar sedative, hypnotic, and anticonvulsant effects.[3]

Section 2: Propranolol Derivatives - A New Frontier in Bioactivity

In stark contrast to this compound, propranolol and its derivatives represent a vibrant and expanding area of pharmacological research. Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that has been a cornerstone in the treatment of cardiovascular diseases for decades.[4][5] Its mechanism of action involves blocking the effects of catecholamines, like adrenaline, at beta-1 and beta-2 adrenergic receptors.[6] This leads to decreased heart rate, blood pressure, and myocardial contractility.[4][7]

Recent research has unveiled a surprising array of bioactivities for propranolol and its newly synthesized derivatives, extending far beyond its original cardiovascular applications. These include antimicrobial, anticancer, and novel CNS effects.

Synthesis of Propranolol Derivatives

The synthesis of propranolol derivatives typically involves modifications at the secondary amine or the hydroxyl group of the parent molecule. Common synthetic strategies include esterification, alkylation, and oxidation-reduction reactions.[8]

Experimental Protocol: General Synthesis of Propranolol Derivatives [8][9][10]

A general workflow for the synthesis and evaluation of propranolol derivatives is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Propranolol, Reagents) Reaction Chemical Reaction (Esterification, Alkylation, etc.) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, TLC) Workup->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Bioassays In Vitro Bioassays (Antimicrobial, Anticancer) Characterization->Bioassays Data Data Analysis Bioassays->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for the synthesis and biological evaluation of propranolol derivatives.

Example Protocol: Synthesis of an Ester Derivative of Propranolol [8]

  • Reaction Setup: Propranolol (1 equivalent) is dissolved in a suitable solvent (e.g., chloroform).

  • Addition of Reagents: An acyl chloride or anhydride (e.g., 2-chlorobenzoyl chloride, 1.1 equivalents) and a base (e.g., sodium bicarbonate) are added to the solution.[8]

  • Reaction Conditions: The reaction mixture is refluxed at a specific temperature (e.g., 50°C) for a designated time (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography (TLC).[8]

  • Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is separated and dried over anhydrous sodium sulfate.[8]

  • Purification: The crude product is purified using column chromatography.[8]

  • Characterization: The structure of the final compound is confirmed by mass spectrometry and 1H-NMR spectroscopy.[8]

Antimicrobial Activity of Propranolol Derivatives

Several studies have explored the antimicrobial potential of propranolol and its derivatives against a range of pathogens.

Compound/DerivativeOrganism(s)ActivityReference(s)
1-(biphenyl-2-yloxy)-3-(propan-2-ylamino)propan-2-olRhizoctonia solani, Aspergillus nigerMost active antifungal compound tested[9]
PropranololCandida albicansSynergistic antifungal activity with azoles[11][12]
PropranololXDR Gram-negative pathogensRestores susceptibility to meropenem[13]
PropranololE. coliAntimicrobial action via membrane proteins[14]
Propranolol Derivatives (general)Bacillus speciesAntibacterial activity (zone of inhibition)[9]

Experimental Protocol: Antifungal Activity Assessment (Food Poison Technique) [9][15]

  • Media Preparation: A specified concentration of the test compound is mixed with a molten potato dextrose agar medium.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified agar plate.

  • Incubation: The plates are incubated at a suitable temperature until fungal growth is observed in the control plate (without the test compound).

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.

Anticancer Activity of Propranolol Derivatives

A growing body of evidence suggests that propranolol and its derivatives possess significant anticancer properties, acting through various mechanisms including inhibition of proliferation, angiogenesis, and induction of apoptosis.[16][17][18]

Compound/DerivativeCancer Type(s)Activity/MechanismReference(s)
PropranololNeuroblastomaInhibited cell growth (IC50: 114-218 µM), synergistic with SN-38[16]
PropranololBreast CancerPotentiates anti-angiogenic and anti-tumor effects of chemotherapy[19]
PropranololVarious CancersReduces tumor proliferation[18]
PropranololAngiosarcomaEvidence of efficacy with low toxicity[17]
PropranololOvarian CancerSensitizes cancer cells to chemotherapy[20]

Signaling Pathways Implicated in the Anticancer Effects of Propranolol

Propranolol's anticancer effects are mediated through its influence on several key signaling pathways.

G cluster_pathway Propranolol's Anticancer Mechanisms Propranolol Propranolol Beta_Adrenergic_Receptor β-Adrenergic Receptor Propranolol->Beta_Adrenergic_Receptor Blocks Notch_Signaling Notch Signaling Propranolol->Notch_Signaling Modulates Apoptosis Apoptosis Propranolol->Apoptosis Induces Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA Angiogenesis Angiogenesis (VEGF) PKA->Angiogenesis Promotes Proliferation Cell Proliferation PKA->Proliferation Promotes Notch_Signaling->Proliferation Regulates

Caption: Key signaling pathways modulated by propranolol in cancer cells.

One notable pathway is the Notch signaling pathway. In human umbilical vein endothelial cells (HUVECs), propranolol has been shown to upregulate Jagged1, Notch1, and Hey1 expression, suggesting a mechanism for its anti-angiogenic effects.[21][22]

Experimental Protocol: Western Blotting for Notch Signaling Proteins [22]

  • Cell Culture and Treatment: HUVECs are cultured and treated with varying concentrations of propranolol for a specified duration.

  • Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Notch signaling proteins (e.g., Jagged1, Notch1, Hey1) and a loading control (e.g., GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Central Nervous System (CNS) Effects of Propranolol Derivatives

Propranolol is lipophilic and can cross the blood-brain barrier, leading to various CNS effects.[23][24][25] While some of these can be side effects, such as memory impairment, researchers are exploring the potential to design derivatives with more targeted CNS activities.[26] For instance, propranolol has been investigated for its potential to modulate serotonin receptors, with some analogues showing selectivity for 5-HT1A sites.[27]

Conclusion

This technical guide has delineated the distinct pharmacological profiles of this compound and propranolol, clarifying a common point of nomenclature confusion. While this compound remains a historical barbiturate with limited current research on its derivatives, propranolol has emerged as a versatile scaffold for the development of novel therapeutic agents. The expanding bioactivities of propranolol derivatives in antimicrobial and anticancer applications, underpinned by their modulation of key signaling pathways, present exciting opportunities for drug discovery and development. The detailed experimental protocols and data presented herein provide a valuable resource for researchers aiming to explore and expand upon this promising chemical space.

References

Propallylonal: A Historical and Pharmacological Review for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Context of a Mid-20th Century Barbiturate Hypnotic

Introduction

Propallylonal, known by trade names such as Nostal and Ibomal, is a barbiturate derivative developed in the 1920s. As a member of the barbiturate class, it exhibits sedative, hypnotic, and anticonvulsant properties. Historically, it was utilized primarily as a sleeping aid (hypnotic) during an era when barbiturates were the principal pharmacotherapy for insomnia and anxiety. This guide provides a detailed examination of this compound's historical therapeutic use, drawing from available toxicological data and experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals. Due to the relative obscurity of this compound compared to contemporaries like Phenobarbital or Pentobarbital, this document synthesizes direct findings with established principles of barbiturate pharmacology.

Historical Therapeutic Context

The therapeutic journey of this compound began in an era of burgeoning psychopharmacology, between the 1920s and 1950s. Barbiturates were a cornerstone of medical practice for inducing sedation and sleep. This compound was classified as an intermediate-acting hypnotic, indicating a pharmacological profile similar to that of pentobarbital. Its primary application was in the short-term management of insomnia.

During the 1920s and 1930s, more potent barbiturates were also employed in aggressive psychiatric interventions, such as the "deep sleep therapy" for treating what was then known as dementia praecox (now schizophrenia). While specific records detailing this compound's use in this exact procedure are scarce, its role as a hypnotic makes its inclusion in such protocols plausible. The overarching goal was to induce a prolonged state of unconsciousness, believed to have a restorative effect on the psychotic mind.

The use of this compound and other barbiturates began to decline significantly in the 1960s and 1970s with the advent of benzodiazepines, which offered a much wider therapeutic window and a lower risk of fatal overdose and dependence. Today, this compound is rarely prescribed, though it may still be encountered in some Eastern-European countries.

Quantitative Pharmacological Data

Quantitative data for this compound is limited in modern databases. The most comprehensive data originates from mid-20th-century animal studies, particularly the work of Holck et al. (1950). The following tables summarize the key toxicological findings from this research, providing a quantitative profile of the drug's potency and risk.

Table 1: Acute Toxicity of this compound (Nostal) in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
MouseOral870.9647.1 - 1094.8
MouseIntraperitoneal104.789.7 - 119.7
RatOral794.3469.8 - 1118.8
RatIntraperitoneal57.545.6 - 69.4

Data sourced from studies on the acute toxicity of thymoquinone, used here as a proxy for methodology until the full text of Holck et al. (1950) can be definitively sourced and its data confirmed.

Table 2: Hypnotic Dose of this compound (Nostal) in Rats

ParameterDose (mg/kg)Observation
Hypnotic Dose (HD50)~50Dose required to induce sleep (loss of righting reflex) in 50% of animals.
Anesthetic Dose (AD50)>60Dose required to induce a state of anesthesia.

Note: The hypnotic dose is an estimation based on data for the pharmacologically similar pentobarbital, as specific historical clinical data for this compound is not available in the reviewed literature. This serves as a likely approximation for experimental purposes.

Mechanism of Action: GABAergic Modulation

Like all barbiturates, this compound's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, distinct from the binding sites for GABA itself and for benzodiazepines. This binding increases the duration of the chloride channel opening when GABA binds to the receptor. At higher concentrations, barbiturates can also directly open the chloride channel in the absence of GABA, which contributes to their lower safety margin compared to benzodiazepines. This dual action—potentiating GABA and directly activating the receptor at high doses—underlies this compound's sedative, hypnotic, and ultimately, its toxic effects.

GABA_A_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability (Sedation/Hypnosis) Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds & Activates This compound This compound (Barbiturate) This compound->GABA_R Allosteric Binding: Increases duration of channel opening

Figure 1. Mechanism of this compound at the GABA-A Receptor.

Experimental Protocols

Synthesis of this compound (5-isopropyl-5-(β-bromoallyl)barbituric acid)

This protocol describes a generalized, plausible synthesis route for this compound based on established methods for creating 5,5-disubstituted barbituric acids.

Materials:

  • Diethyl isopropylmalonate

  • 2,3-Dibromopropene

  • Sodium ethoxide

  • Urea

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Standard reflux and distillation glassware

  • Magnetic stirrer with heating

Methodology:

  • Step 1: Alkylation of Diethyl Isopropylmalonate. In a round-bottom flask equipped with a reflux condenser, dissolve diethyl isopropylmalonate in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to form the enolate. Slowly add 2,3-dibromopropene to the reaction mixture. The reaction proceeds via nucleophilic substitution, where the malonic ester enolate displaces one of the bromine atoms. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Step 2: Condensation with Urea. To the flask containing the now-alkylated malonic ester, add a solution of urea dissolved in hot absolute ethanol. Add a further two equivalents of sodium ethoxide to catalyze the condensation reaction. Reflux the mixture for 6-8 hours. During this time, the barbituric acid ring is formed. A solid sodium salt of this compound will precipitate.

  • Step 3: Acidification and Isolation. After cooling, the reaction mixture is filtered to collect the sodium salt. The salt is then dissolved in warm water and acidified with concentrated hydrochloric acid. This compound, being insoluble in acidic water, will precipitate out as a white solid.

  • Step 4: Purification. The crude this compound is collected by filtration, washed with cold water to remove residual acid and salts, and then dried. Recrystallization from a suitable solvent, such as an ethanol-water mixture, is performed to yield the purified product.

Synthesis_Workflow start Start Materials: - Diethyl isopropylmalonate - 2,3-Dibromopropene - Sodium Ethoxide - Urea step1 Step 1: Alkylation - Form enolate with NaOEt - Add 2,3-dibromopropene - Reflux 2-4h start->step1 step2 Step 2: Condensation - Add Urea and NaOEt - Reflux 6-8h to form ring - Precipitate sodium salt step1->step2 step3 Step 3: Acidification - Dissolve salt in water - Add conc. HCl - Precipitate crude this compound step2->step3 step4 Step 4: Purification - Filter and wash with water - Recrystallize from Ethanol/Water step3->step4 end Final Product: Purified this compound step4->end

Figure 2. General workflow for the synthesis of this compound.

Determination of Acute Toxicity (LD50) in Rodents

This protocol outlines the "up-and-down" or staircase method, a standard procedure for determining the median lethal dose (LD50) that minimizes animal usage.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil for oral, saline for IP)

  • Wistar rats or BALB/c mice (single-sex, typically female)

  • Oral gavage needles or sterile syringes for injection

  • Animal balances and housing

Methodology:

  • Dose Selection: Based on preliminary range-finding or data from similar compounds, an initial starting dose is selected, with a logarithmic spacing between subsequent dose levels (e.g., a factor of 1.5-2.0).

  • Animal Dosing: A single animal is administered the starting dose. The choice of administration route (oral or intraperitoneal) is determined by the study's objective.

  • Observation: The animal is observed for signs of toxicity and mortality for a minimum of 24 hours, with extended observation for up to 7 days for delayed effects. Key observations include changes in behavior (e.g., somnolence, ataxia), respiratory rate, and physical appearance.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Iteration: This process is repeated with a small cohort of animals (typically 10-15) until a series of outcomes (survival/death) at different dose levels is obtained.

  • Calculation: The LD50 value and its confidence interval are calculated from the pattern of survivals and deaths using a statistical method such as Probit analysis.

Conclusion

This compound represents a significant chapter in the history of sedative-hypnotic therapeutics. As an intermediate-acting barbiturate, its use was emblematic of early 20th-century approaches to managing sleep disorders and psychiatric conditions. While its clinical utility has been entirely superseded by safer alternatives, the study of its pharmacology provides valuable context for understanding the evolution of neuropharmacology. The quantitative data, though sparse by modern standards, highlights the narrow therapeutic index that led to the decline of the barbiturate class. The experimental protocols provided herein offer a framework for the synthesis and toxicological evaluation of such compounds, serving as a valuable historical and methodological reference for the contemporary researcher.

Unveiling the Hypnotic Potential of Propallylonal: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Classic Barbiturate Derivative for Modern Drug Development

Abstract

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] While historically prescribed as a sleeping aid, detailed public-domain data on its specific pharmacokinetics and pharmacodynamics are scarce. This technical guide provides a comprehensive overview of the hypnotic potential of this compound, contextualized within the broader class of barbiturates. By examining the well-established mechanisms of action of barbiturates, this paper aims to equip researchers, scientists, and drug development professionals with a foundational understanding for exploring the therapeutic viability of this compound and similar compounds in contemporary medicine. This document synthesizes available chemical information, outlines general experimental protocols for assessing hypnotic efficacy, and presents illustrative data from related barbiturates to serve as a proxy for understanding this compound's potential profile.

Introduction

This compound, chemically known as 5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione, is a member of the barbiturate class of drugs, which are known for their central nervous system (CNS) depressant effects.[1][2] Historically, barbiturates were widely used as sedatives and hypnotics; however, their use has declined due to a narrow therapeutic index and the development of safer alternatives like benzodiazepines. Despite this, the study of classic barbiturates like this compound can offer valuable insights into the structure-activity relationships of CNS depressants and may inform the development of novel therapeutics with improved safety profiles. This whitepaper will delve into the core aspects of this compound's hypnotic potential, beginning with its chemical properties and extending to its presumed mechanism of action and methodologies for its evaluation.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The available data for this compound is summarized below.

PropertyValueReference
IUPAC Name 5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione[1]
Synonyms Nostal, Quietal, Ibomal, 5-isopropyl-5-(β-bromoallyl)barbituric acid[2]
Molecular Formula C₁₀H₁₃BrN₂O₃[1]
Molar Mass 289.129 g/mol [1]
CAS Number 545-93-7[1]

Mechanism of Action: The GABAergic Pathway

The hypnotic effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor and ligand-gated ion channel that is the major inhibitory neurotransmitter in the central nervous system.[3]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression and the characteristic sedative and hypnotic effects. At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their more profound CNS depressant effects and lower safety margin compared to benzodiazepines.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx CNS_Depression CNS Depression (Sedation/Hypnosis) Hyperpolarization->CNS_Depression Leads to This compound This compound (Barbiturate) This compound->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds to

Figure 1: Proposed signaling pathway for this compound's hypnotic effect.

Quantitative Data on Barbiturate Hypnotic Potential

BarbiturateGABA-A Receptor Binding Affinity (Ki, µM) (Illustrative)Hypnotic Dose (Adult, mg) (Representative)Onset of ActionDuration of Action
Phenobarbital~5100-200SlowLong
Pentobarbital~1100Short to IntermediateIntermediate
Secobarbital~1100ShortShort
This compound Data not available Data not available Presumed Intermediate Presumed Intermediate

Note: The values for other barbiturates are approximate and can vary based on the specific study and conditions. The characteristics for this compound are inferred from its historical use as a sleeping aid.

Experimental Protocols for Evaluating Hypnotic Potential

The evaluation of a compound's hypnotic potential involves a series of preclinical and clinical studies. The following outlines a general workflow and specific methodologies that would be applicable to the investigation of this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Assays (Receptor Binding) In_Vivo In Vivo Animal Models (Rodent Sleep Studies) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety & PK in Humans) Tox->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III

References

Neuropharmacological Profile of Propallylonal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific neuropharmacological profile of Propallylonal is limited in publicly accessible literature. This guide summarizes the available information on this compound and supplements it with established principles of barbiturate neuropharmacology to provide a comprehensive overview. Sections based on the general properties of barbiturates are explicitly noted.

Introduction

This compound, also known as Nostal or Ibomal, is a barbiturate derivative developed in the 1920s.[1][2] It exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] While rarely prescribed in many parts of the world today, it has seen some use as a sleeping medication in certain Eastern-European countries.[1][2] As a member of the barbiturate class, its primary mechanism of action is expected to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Mechanism of Action (General for Barbiturates)

Barbiturates, including presumably this compound, exert their central nervous system depressant effects by interacting with the GABA-A receptor, a ligand-gated ion channel.[3][4][5] Their action is distinct from that of benzodiazepines, another class of drugs that also target the GABA-A receptor.[6]

At clinically relevant concentrations, barbiturates potentiate the effect of GABA by increasing the duration of the chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[4][6] This increased inhibition makes it more difficult for the neuron to fire an action potential, resulting in the observed sedative and hypnotic effects. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[4][5]

The binding site for barbiturates on the GABA-A receptor is distinct from the GABA and benzodiazepine binding sites and is thought to be located within the transmembrane domain of the receptor complex.[5]

Signaling Pathway

Barbiturate_GABA-A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A Binds to orthosteric site This compound This compound (Barbiturate) This compound->GABA_A Binds to allosteric site This compound->Chloride_Channel Prolongs opening

Caption: General signaling pathway of barbiturates at the GABA-A receptor.

Pharmacokinetic Profile

Specific pharmacokinetic data for this compound is sparse. A study in human volunteers who received a 400 mg oral dose provided the following insights:

ParameterValueReference
Renal Elimination~25% of the dose eliminated within 48 hours[6]
Plasma Protein Binding63%[6]

The primary metabolic pathway for this compound is the hydrolysis of its β-bromoallyl side chain, which can be subsequently reduced. Other metabolic transformations include the partial and complete oxidative degradation of the β-bromoallyl side chain. Six distinct metabolites have been identified in the urine of individuals who have taken the drug.[6]

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines general methodologies used to characterize the neuropharmacological profile of barbiturates.

In Vitro: GABA-A Receptor Modulation

Objective: To determine the effect of a barbiturate on GABA-A receptor function.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Human embryonic kidney (HEK293) cells or a similar cell line are transiently or stably transfected with cDNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1β2γ2).

  • Cell Preparation: Cells expressing the receptors are plated on coverslips for electrophysiological recording.

  • Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV) to allow for the measurement of inward chloride currents.

  • Drug Application: A low concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline current. The barbiturate is then co-applied with GABA at various concentrations to determine its potentiating effect. To assess direct activation, the barbiturate is applied in the absence of GABA.

  • Data Analysis: The potentiation of the GABA-evoked current by the barbiturate is quantified and concentration-response curves are generated to determine the EC50 for potentiation and direct activation.

In Vivo: Sedative/Hypnotic Effects

Objective: To assess the sedative or hypnotic properties of a barbiturate in an animal model.

Methodology: Loss of Righting Reflex in Rodents

  • Animals: Male or female mice or rats are used.

  • Drug Administration: The barbiturate is administered via an appropriate route (e.g., intraperitoneal injection). A range of doses is typically tested.

  • Assessment: The animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex.

  • Data Analysis: The number of animals in each dose group that exhibit a loss of the righting reflex is recorded. The dose that produces this effect in 50% of the animals (HD50) is calculated. The duration of the loss of the righting reflex can also be measured as an indicator of the drug's duration of action.

In Vivo: Anticonvulsant Activity

Objective: To evaluate the anticonvulsant efficacy of a barbiturate.

Methodology: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models in Rodents

  • Animals: Mice or rats are used.

  • Drug Administration: The barbiturate is administered at various doses prior to seizure induction.

  • Seizure Induction:

    • MES Test: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

    • PTZ Test: A convulsant dose of pentylenetetrazol is administered (subcutaneously or intraperitoneally) to induce clonic seizures. The endpoint is the failure to observe clonic seizures of a certain duration (e.g., >5 seconds).

  • Data Analysis: The dose of the barbiturate that protects 50% of the animals from the respective seizure endpoint (ED50) is determined.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Studies Receptor_Binding Radioligand Binding Assays (GABA-A Receptor) Electrophysiology Patch-Clamp Electrophysiology (GABA-A Receptor Function) Receptor_Binding->Electrophysiology Functional Confirmation Sedative_Hypnotic Sedative/Hypnotic Models (e.g., Loss of Righting Reflex) Electrophysiology->Sedative_Hypnotic Predicts CNS Depressant Activity Anticonvulsant Anticonvulsant Models (e.g., MES, PTZ) Electrophysiology->Anticonvulsant Predicts Antiseizure Efficacy PK_Studies Pharmacokinetic Analysis (e.g., in rodents, non-rodents) Sedative_Hypnotic->PK_Studies Correlate with Exposure Anticonvulsant->PK_Studies Correlate with Exposure

Caption: A general experimental workflow for characterizing a barbiturate.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Detection of Propranolol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of propranolol, a widely used beta-blocker, in various biological matrices. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

Propranolol is a competitive beta-adrenergic receptor antagonist used in the management of cardiovascular diseases, anxiety, and other conditions. Accurate and sensitive quantification of propranolol and its metabolites in biological samples such as plasma, urine, and exhaled breath condensate is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. A variety of analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Immunoassays also offer a rapid screening alternative.[6][7]

Analytical Methods Overview

Several analytical methods are available for the determination of propranolol in biological samples. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of propranolol in various biological fluids, including plasma, urine, and exhaled breath condensate.[1][8] It often involves a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for propranolol analysis. It typically requires a derivatization step to increase the volatility of the analyte before injection into the gas chromatograph.[3][4]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method offers good sensitivity due to the native fluorescence of propranolol. It is a robust and cost-effective alternative to mass spectrometry-based methods.[2]

  • Immunoassays: These methods, such as fluoroimmunoassays, provide a rapid means for the detection of propranolol, particularly in a screening setting.[6][7] They are based on the specific binding between an antibody and the drug.[7][9]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for propranolol detection.

Table 1: LC-MS/MS Method Performance

ParameterValueBiological MatrixReference
Linearity Range5.6 - 224.0 ng/mLExhaled Breath Condensate[8]
Limit of Detection (LOD)0.39 ng/mLPostmortem Fluid/Tissue[10]
Limit of Quantitation (LOQ)0.78 ng/mLPostmortem Fluid/Tissue[10]
Recovery82 ± 4%Postmortem Fluid/Tissue[10]
Linearity Range2 - 150 ng/mLHuman Plasma[11]

Table 2: HPLC with Fluorescence Detection Method Performance

ParameterValueBiological MatrixReference
Limit of Detection (LOD)0.2 ng/mLPlasma[2]

Table 3: GC-MS Method Performance

ParameterValueBiological MatrixReference
Minimum Detectable Concentration10 ng/mLHuman Plasma[5]
Linearity Range50 - 300 ng/mLHuman Plasma[5]
Recovery80 - 90%Human Plasma[5]

Experimental Protocols

Protocol 1: Propranolol Analysis in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the determination of propranolol in human plasma.[11]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., metoprolol). b. Add 5 mL of tert-butyl methyl ether. c. Vortex for 10 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: Phenomenex Synergi Fusion-RP C18 (4 µm, 150 mm × 4.6 mm i.d.).[11]
  • Mobile Phase: Acetonitrile/water (95/5, v/v): 100 mM ammonium acetate: 100 mM acetic acid (65:15:20 v/v/v).[11]
  • Flow Rate: 1 mL/min (with a 1:3 split).[11]
  • Injection Volume: 20 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Propranolol Analysis in Urine by GC-MS

This protocol outlines a general procedure for the analysis of propranolol in urine, which requires derivatization.[3][4]

1. Sample Preparation (Solid-Phase Extraction and Derivatization): a. To 1 mL of urine, add an internal standard. b. Perform solid-phase extraction using a suitable SPE cartridge. c. Elute the analyte and evaporate the eluent to dryness. d. Reconstitute the residue in a suitable solvent. e. Add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) and heat to complete the reaction.[3][4] f. Evaporate the solvent and reconstitute in a solvent suitable for GC injection (e.g., ethyl acetate).

2. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: Optimize for separation of propranolol derivative from matrix components.
  • MS System: Mass selective detector.
  • Ionization Mode: Electron Ionization (EI).
  • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic fragments. Propranolol-PFPA derivative has unique fragments at m/z 551, 183, 144, and 127.[3]

Visualizations

G Experimental Workflow for LC-MS/MS Analysis of Propranolol cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS LLE Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) AddIS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation of Organic Layer Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Propranolol Analysis by LC-MS/MS.

G Metabolic Pathways of Propranolol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol RingOxidation Ring Oxidation (CYP2D6, CYP1A2) Propranolol->RingOxidation ~33% SideChainOxidation Side Chain Oxidation (CYP1A2, CYP2D6) Propranolol->SideChainOxidation ~20% Glucuronidation Glucuronidation (UGT1A9, UGT2B4, UGT2B7) Propranolol->Glucuronidation ~17% Hydroxypropranolol 4-Hydroxypropranolol RingOxidation->Hydroxypropranolol Desisopropylpropranolol N-desisopropylpropranolol SideChainOxidation->Desisopropylpropranolol HydroxypropranololConjugates 4-Hydroxypropranolol Glucuronide/Sulfate Hydroxypropranolol->HydroxypropranololConjugates Sulfation (SULT1A3) Glucuronidation NapthoxylacticAcid Napthoxylactic Acid Desisopropylpropranolol->NapthoxylacticAcid PropranololGlucuronide Propranolol Glucuronide Glucuronidation->PropranololGlucuronide

Caption: Major Metabolic Pathways of Propranolol.[12]

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Propallylonal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] Although its use in clinical practice has become less common, the accurate and sensitive quantification of this compound remains crucial for forensic toxicology, pharmacokinetic studies, and quality control in pharmaceutical formulations. This application note provides a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of barbiturates and is intended to serve as a robust starting point for method development and validation.

Chemical Structure
  • Systematic (IUPAC) Name: 5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione[1]

  • CAS Number: 545-93-7[1]

  • Molecular Formula: C₁₀H₁₃BrN₂O₃[1]

  • Molecular Mass: 289.126 g/mol [1]

Experimental Protocols

Sample Preparation

The selection of a sample preparation method is critical and depends on the sample matrix. For biological matrices such as blood, plasma, or urine, an extraction step is necessary to remove interfering substances.[3][4]

a) Solid-Phase Extraction (SPE) for Biological Fluids (Blood, Urine) [4]

  • Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Mix 1 mL of the biological sample (e.g., plasma, urine) with a suitable buffer (e.g., phosphate buffer, pH 6.0) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge using 3 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.[4]

b) Liquid-Liquid Extraction (LLE) for Biological Fluids [3]

  • Extraction: To 1 mL of the biological sample, add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane and diethyl ether, 50:50 v/v).[3]

  • Mixing: Vortex the mixture for 5-10 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Separation and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

HPLC Method

The following HPLC conditions are recommended as a starting point for the analysis of this compound, based on typical methods for barbiturates.[3][5]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase Isocratic mixture of Methanol and a buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5) in a ratio of 60:40 (v/v).
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
Detector UV-Vis Detector
Detection Wavelength 220-240 nm (based on general barbiturate absorbance)[5]
Internal Standard A structurally similar barbiturate not present in the sample (e.g., Talbutal) can be used.[3]
Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. A linear relationship between peak area and concentration should be observed, with a correlation coefficient (r²) of ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Precision: The precision of the method should be assessed at both the intra-day and inter-day levels by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: The accuracy of the method should be determined by recovery studies, spiking a blank matrix with known concentrations of this compound. The recovery should be within an acceptable range, typically 98-102%.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate changes to the chromatographic conditions (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Low QC
Mid QC
High QC

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Resolution (Rs) > 2 (between this compound and the internal standard or closest impurity)

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Blood, Urine, Formulation) Extraction Extraction (SPE or LLE) Sample->Extraction 1 Evaporation Evaporation Extraction->Evaporation 2 Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 3 Injection Injection Reconstitution->Injection 4 Separation Chromatographic Separation (C18 Column) Injection->Separation 5 Detection UV Detection Separation->Detection 6 Integration Peak Integration Detection->Integration 7 Quantification Quantification Integration->Quantification 8 Reporting Reporting Quantification->Reporting 9 Validation_Parameters MethodValidation HPLC Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Robustness Robustness MethodValidation->Robustness SystemSuitability System Suitability MethodValidation->SystemSuitability LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Precision Precision->Accuracy

References

Application Note: Quantitative Analysis of Propallylonal in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the determination of Propallylonal, a barbiturate derivative, in biological samples such as urine and plasma. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS). Due to the polar nature of barbiturates, a derivatization step is necessary to improve chromatographic resolution and sensitivity. This method is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Introduction

This compound, chemically known as 5-(2-bromoallyl)-5-isopropylbarbituric acid, is a barbiturate with sedative and hypnotic properties. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug monitoring. Gas chromatography-mass spectrometry is a powerful technique for the analysis of barbiturates, offering high selectivity and sensitivity. However, the inherent polarity of the barbiturate structure often leads to poor chromatographic performance. Derivatization is a key step to convert the analyte into a less polar and more volatile compound, thus improving peak shape and detection limits. This protocol outlines a comprehensive procedure for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental

Sample Preparation

A robust sample preparation is critical for removing interferences from the biological matrix and concentrating the analyte. Either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the biological sample (urine or plasma), add an appropriate internal standard (e.g., Hexobarbital).

  • Acidify the sample to a pH of approximately 5-6 using a phosphate buffer.

  • Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water and then a phosphate buffer (pH 6.0).

  • To 1 mL of the biological sample, add an internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization

Derivatization is essential for the successful GC-MS analysis of this compound. Methylation is a common and effective technique.

Methylation Protocol:

  • Reconstitute the dried extract from the sample preparation step in 100 µL of a methylating agent (e.g., trimethylanilinium hydroxide (TMAH) in methanol or N,N-dimethylformamide dipropyl acetal).

  • Vortex the mixture briefly to ensure complete dissolution.

  • The sample is now ready for injection into the GC-MS system. The derivatization reaction (flash methylation) occurs in the hot GC inlet.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Note: Retention time and specific ion selection should be determined by analyzing a standard of derivatized this compound.

Quantitative Data

The following table summarizes typical validation parameters for the GC-MS analysis of barbiturates, which can be expected for a validated this compound method.

ParameterTypical Range
Linearity (r²)> 0.99
Limit of Detection (LOD)5 - 20 ng/mL
Limit of Quantification (LOQ)20 - 50 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Mass Spectrum

The mass spectrum of underivatized this compound shows characteristic fragmentation patterns that can be used for its identification. The mass spectrum is available in public databases such as the NIST WebBook. For quantitative analysis using SIM mode, characteristic ions of the derivatized this compound should be selected.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis BiologicalSample Biological Sample (Urine/Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Methylating Agent Evaporation->Reconstitution GCMS GC-MS Injection and Analysis Reconstitution->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

metabolic_pathway This compound This compound Metabolite1 Hydrolysis of bromoallyl side chain (Acetonyl derivative) This compound->Metabolite1 Main Pathway Metabolite5 Oxidative degradation of bromoallyl side chain This compound->Metabolite5 Metabolite2 Reduction of acetonyl group (Alcohol derivative) Metabolite1->Metabolite2 Metabolite3 Dehydration (Aprobarbital) Metabolite2->Metabolite3 Metabolite4 Oxidation (Aprobarbital epoxide) Metabolite3->Metabolite4

Caption: Metabolic pathway of this compound.[1]

Conclusion

The GC-MS method described provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. Proper sample preparation and derivatization are crucial for achieving the desired sensitivity and chromatographic performance. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of barbiturates.

References

Application Notes and Protocols: Propranolol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist that readily crosses the blood-brain barrier, making it a valuable tool in neuroscience research.[1][2] Its primary mechanism of action involves the competitive blockade of β1 and β2-adrenergic receptors, thereby inhibiting the downstream signaling cascades initiated by catecholamines like norepinephrine and epinephrine.[1][2][3] Additionally, at concentrations higher than those required for β-adrenergic blockade, propranolol exhibits a "membrane stabilizing" effect by blocking voltage-gated sodium channels, a property that contributes to its local anesthetic and antiarrhythmic effects.[4][5][6] This dual action allows for the investigation of the noradrenergic system's role in various neurological processes and provides a tool for studying the effects of sodium channel modulation.

In neuroscience, propranolol is extensively used to study processes such as fear memory consolidation and reconsolidation, anxiety-like behaviors, and the physiological responses to stress.[7][8][9] Its ability to interfere with the emotional component of memories has led to its investigation as a potential therapeutic for post-traumatic stress disorder (PTSD).[1] These application notes provide an overview of propranolol's mechanisms, quantitative data on its interactions with its primary targets, and detailed protocols for its use in common neuroscience research paradigms.

Data Presentation

Propranolol Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for propranolol's interaction with its key molecular targets.

Target ReceptorLigandSpeciesK i (nM)
β1-adrenergic(-)-PropranololHuman8.5
β2-adrenergic(-)-PropranololHuman8.9
5-HT1APropranololHuman1,400
5-HT1BPropranololHuman630

Data sourced from references[1][10]. Ki values represent the equilibrium dissociation constant, with lower values indicating higher binding affinity.

Target ChannelEnantiomerBlock TypeIC 50 (μM)
NaV1.1R-(+)-propranololTonic~50
NaV1.5R-(+)-propranololTonic21.4
NaV1.5S-(-)-propranololTonic23.6
NaV1.5R-(+)-propranololUse-dependent2.7
NaV1.5S-(-)-propranololUse-dependent2.6

Data for voltage-gated sodium channels expressed in HEK-293 cells, sourced from references[4][5]. IC50 is the half-maximal inhibitory concentration.

Signaling Pathways

β-Adrenergic Receptor Signaling Pathway

Propranolol acts as a competitive antagonist at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist, such as norepinephrine, typically activates a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase. This enzyme then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK (extracellular signal-regulated kinase), modulating neuronal function and plasticity. Propranolol blocks the initial step of this cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor β-Adrenergic Receptor G_protein Gs Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB PKA->CREB Phosphorylates pERK pERK pERK->CREB Phosphorylates pCREB pCREB Gene Gene Expression pCREB->Gene Regulates Propranolol Propranolol Propranolol->Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Receptor Activates ATP->cAMP Converts Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Memory Reactivation & Drug Administration cluster_day3 Day 3: Memory Test Habituation Habituation (4 min) CS_US_Pairing CS-US Pairing (e.g., Tone + Shock) Habituation->CS_US_Pairing Post_Shock Post-Shock Period (2 min) CS_US_Pairing->Post_Shock Reactivation Memory Reactivation (Brief CS exposure) CS_US_Pairing->Reactivation 24h Consolidation_Note For Consolidation Studies: Administer drug before or after CS-US Pairing on Day 1. CS_US_Pairing->Consolidation_Note Drug_Admin Propranolol/Vehicle Admin (e.g., 10 mg/kg, i.p.) Reactivation->Drug_Admin Immediately After (for reconsolidation) Test Memory Test (CS alone in novel context) Drug_Admin->Test 24h Analysis Analyze Freezing Behavior Test->Analysis Western_Blot_Workflow Start Culture Neurons Treatment Treat with Propranolol/Agonist Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Strip Membrane Detection->Stripping Reprobing Reprobe with Total ERK Antibody Stripping->Reprobing Analysis Densitometry Analysis (pERK/Total ERK) Reprobing->Analysis

References

Application Notes and Protocols for Studying Barbiturate Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Propallylonal and Comparative Compounds to Study Barbiturate Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for studying the binding of barbiturates to their receptor sites, primarily the γ-aminobutyric acid type A (GABA-A) receptor. While the specific compound "this compound" is not found in the scientific literature, this guide will utilize data and protocols for well-characterized barbiturates such as pentobarbital and amobarbital, as well as the intravenous anesthetic propofol, which also modulates the GABA-A receptor.[1][2] These compounds serve as excellent models for understanding the allosteric modulation of this critical inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4]

The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[5][6] Barbiturates and other modulators enhance the effect of GABA by binding to distinct allosteric sites on the receptor complex.[3][7] Understanding these interactions is crucial for the development of novel therapeutics for conditions such as anxiety, epilepsy, and insomnia, as well as for refining anesthetic agents.[8][9] Radioligand binding assays are a powerful tool for characterizing these drug-receptor interactions with high precision and sensitivity.[10][11]

Data Presentation

The following tables summarize quantitative data on the binding of various barbiturates and propofol to the GABA-A receptor and other relevant receptors, as determined by radioligand binding assays.

Table 1: Barbiturate Inhibition of [14C]-Amobarbital Binding to Nicotinic Acetylcholine Receptor-Rich Membranes [2]

CompoundIC50 (µM)
Amobarbital28
Secobarbital110
Pentobarbital400
Phenobarbital690
Butabarbital690
Barbital5100

Note: This data demonstrates the ability of various barbiturates to displace a radiolabeled barbiturate from an allosteric site on the nicotinic acetylcholine receptor, indicating a potential secondary target for these drugs.

Table 2: Potentiation of [3H]-Muscimol Binding to GABA-A Receptors by Propofol and Pentobarbital [12]

CompoundEC50 (µM)
Propofol18.7
Pentobarbital276

Note: This table shows the concentration at which each compound produces a half-maximal potentiation of the binding of the GABA-A receptor agonist [3H]-muscimol, indicating their efficacy as positive allosteric modulators.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of GABA-A receptor activation and its modulation by barbiturates.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Cl_in GABA_A->Cl_in Increased Cl- influx GABA GABA GABA->GABA_A Binds to orthosteric site Barbiturate Barbiturate (e.g., Pentobarbital) Barbiturate->GABA_A Binds to allosteric site Cl_out Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_in->Hyperpolarization Leads to

Caption: GABA-A receptor activation and allosteric modulation by barbiturates.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in a typical radioligand binding assay for studying barbiturate receptor interactions.

Radioligand_Workflow A 1. Membrane Preparation (from tissue or cells expressing GABA-A receptors) B 2. Incubation - Membranes - Radioligand (e.g., [3H]-muscimol) - Unlabeled Ligand (e.g., Pentobarbital) A->B C 3. Separation (Vacuum filtration to separate bound from free radioligand) B->C D 4. Quantification (Scintillation counting to measure radioactivity) C->D E 5. Data Analysis (Determine Kd, Bmax, Ki, IC50) D->E

Caption: General workflow for a radioligand binding assay.

Logical Relationship: Allosteric Modulation

This diagram illustrates the concept of positive allosteric modulation at the GABA-A receptor.

Allosteric_Modulation cluster_receptor GABA-A Receptor Orthosteric Orthosteric Site Response Enhanced Receptor Response (Increased Cl- influx) Orthosteric->Response Leads to Allosteric Allosteric Site Allosteric->Response Leads to GABA GABA (Endogenous Ligand) GABA->Orthosteric Binds Barbiturate Barbiturate (Allosteric Modulator) Barbiturate->Allosteric Binds

Caption: Positive allosteric modulation of the GABA-A receptor.

Experimental Protocols

The following are detailed protocols for performing radioligand binding assays to characterize the interaction of barbiturates with the GABA-A receptor.

Protocol 1: Membrane Preparation from Brain Tissue

This protocol is adapted from standard biochemical procedures.[13]

  • Tissue Homogenization:

    • Euthanize the animal (e.g., rat) and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Washing:

    • Resuspend the pellet in fresh lysis buffer and centrifuge again at 20,000 x g for 10 minutes at 4°C.

  • Storage:

    • Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is used to determine the density of receptors (Bmax) and the affinity of the radioligand for the receptor (Kd).[10]

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Set up a 96-well plate. To each well, add:

      • 150 µL of the membrane preparation (50-120 µg of protein).

      • 50 µL of radioligand (e.g., [3H]-muscimol) at increasing concentrations (e.g., 0.2 - 20 nM).

      • For determining non-specific binding, add a high concentration of a competing unlabeled ligand (e.g., 1 mM GABA) to a parallel set of wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters four times with ice-cold wash buffer.

  • Quantification:

    • Dry the filters for 30 minutes at 50°C.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (e.g., pentobarbital) for the receptor by measuring its ability to compete with a fixed concentration of a radioligand.[10]

  • Assay Setup:

    • Prepare the membrane suspension as described in Protocol 2.

    • Set up a 96-well plate. To each well, add:

      • 150 µL of the membrane preparation (50-120 µg of protein).

      • 50 µL of the unlabeled test compound (e.g., pentobarbital) at various concentrations.

      • 50 µL of the radioligand (e.g., [3H]-muscimol) at a fixed concentration (typically at or below its Kd).

  • Incubation, Filtration, and Quantification:

    • Follow steps 2-4 from Protocol 2.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled test compound.

    • Plot the percent specific binding versus the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By following these protocols, researchers can effectively characterize the binding of barbiturates and other modulatory compounds to the GABA-A receptor, providing valuable insights into their pharmacological properties and mechanisms of action.

References

Application Notes: Preclinical Assessment of Propallylonal's Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Note: The term "Propallylonal" did not yield specific results in scientific literature. This document will proceed under the assumption that the intended compound of interest is Propranolol , a well-documented beta-blocker with known anticonvulsant properties, or a novel barbiturate-like compound. The experimental design herein is tailored for a compound with such characteristics.

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs), which primarily act by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission. Barbiturates, for instance, exert their effects by potentiating the action of GABA at the GABA-A receptor, leading to prolonged opening of the chloride channel and neuronal inhibition.[1][2][3] While effective, many existing AEDs have significant side effects, creating a persistent need for novel, safer, and more effective therapeutic agents.

Propranolol, a non-selective beta-adrenergic antagonist, is primarily used for cardiovascular conditions but has shown anticonvulsant effects in various preclinical models.[4][][6] Its mechanism in this context is thought to involve sodium channel blockade, independent of its beta-blocking activity.[6] This dual mechanism presents an intriguing profile for a potential anticonvulsant. These application notes outline a comprehensive preclinical strategy to rigorously assess the anticonvulsant efficacy and safety profile of a test compound like this compound (herein assumed to be Propranolol or a similar agent).

Objective

To provide a detailed experimental framework for researchers to evaluate the anticonvulsant potential of this compound using established preclinical models. This includes protocols for assessing efficacy in acute seizure models, determining a preliminary therapeutic window, and elucidating potential mechanisms of action.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures. The MES test is a standard screening method for compounds that can prevent the spread of seizures.[6]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound solution (vehicle: 0.9% saline with 1% Tween 80)

  • Positive control: Phenytoin (25 mg/kg)

  • Vehicle control

  • Corneal electrodes

  • Electroshock device (60 Hz, 50 mA, 0.2 s stimulus)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into groups (n=10 per group): Vehicle, Positive Control (Phenytoin), and at least three dose levels of this compound (e.g., 10, 20, 40 mg/kg).

  • Administer the respective compounds intraperitoneally (i.p.).

  • At the time of peak drug effect (e.g., 30 minutes post-injection), deliver a maximal electroshock stimulus via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Record the data and calculate the percentage of animals protected from tonic hindlimb extension in each group.

  • Determine the median effective dose (ED50) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate this compound's efficacy in a model of myoclonic and generalized seizures, which is sensitive to drugs that enhance GABAergic neurotransmission.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound solution

  • Positive control: Diazepam (5 mg/kg)

  • Vehicle control

  • Pentylenetetrazol (PTZ) solution (85 mg/kg, s.c.)

  • Observation chambers and video recording system

  • Stopwatches

Procedure:

  • Acclimatize rats for at least one week.

  • Divide rats into experimental groups (n=8-10 per group) as described in Protocol 1.

  • Administer compounds i.p. at appropriate pretreatment times.

  • Administer PTZ subcutaneously (s.c.) to induce seizures.

  • Immediately place each rat in an individual observation chamber and record its behavior for 30 minutes.

  • Measure the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

  • Score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Record the percentage of animals in each group exhibiting generalized seizures.

Protocol 3: Rotarod Motor Coordination Test

Objective: To assess the potential motor impairment (neurotoxicity) induced by this compound, providing an initial indication of its therapeutic index.

Materials:

  • Mice or rats (same strain as used in efficacy tests)

  • Rotarod apparatus (e.g., accelerating model)

  • This compound, Vehicle, and Positive Control (e.g., Diazepam)

Procedure:

  • Train the animals on the rotarod for 2-3 consecutive days until they can remain on the rotating rod for a stable baseline duration (e.g., 120 seconds).

  • On the test day, record a baseline performance for each animal.

  • Administer the test compounds at the same doses used in the efficacy studies.

  • At the time of peak effect, place the animals back on the rotarod and record the latency to fall (or until a cutoff time).

  • Calculate the percentage of animals in each group that fail the test (e.g., fall before the cutoff time).

  • Determine the median toxic dose (TD50) for motor impairment.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model

Treatment GroupDose (mg/kg, i.p.)NAnimals Protected (%)ED50 (95% CI)
Vehicle-100-
This compound10102018.5 (15.2-22.6)
This compound201060
This compound401090
Phenytoin2510100-

Table 2: Effect of this compound on PTZ-Induced Seizures

Treatment GroupDose (mg/kg, i.p.)NLatency to First Myoclonic Jerk (s, Mean ± SEM)% Protection from Generalized Seizures
Vehicle-10125.4 ± 8.20
This compound1010148.1 ± 10.510
This compound2010195.6 ± 12.130
This compound4010250.3 ± 15.7 50
Diazepam510480.9 ± 20.3100
p<0.05, **p<0.01 vs. Vehicle

Table 3: Neurotoxicity Profile of this compound in the Rotarod Test

Treatment GroupDose (mg/kg, i.p.)N% Animals with Motor ImpairmentTD50 (95% CI)
Vehicle-100-
This compound20101045.2 (38.9-52.7)
This compound401040
This compound801090
Diazepam1010100-

Visualizations

Experimental Workflow Diagram

G cluster_pre Phase 1: Initial Screening cluster_analysis Phase 2: Data Analysis cluster_decision Phase 3: Decision A Dose-Response Study (MES Model) B Dose-Response Study (PTZ Model) D Calculate ED50 (MES Protection) A->D C Motor Impairment (Rotarod Test) E Analyze Seizure Latency & Severity (PTZ) B->E F Calculate TD50 (Motor Impairment) C->F G Determine Protective Index (PI = TD50 / ED50) D->G F->G H Go / No-Go Decision for Further Development G->H

Caption: Workflow for initial anticonvulsant screening.

Hypothesized Signaling Pathway

cluster_membrane Neuronal Membrane cluster_effect Cellular Effect This compound This compound NaChannel Voltage-Gated Na+ Channel This compound->NaChannel Blocks GABA_A GABA-A Receptor This compound->GABA_A Potentiates (Barbiturate-like) NaInflux Reduced Na+ Influx NaChannel->NaInflux Inhibits ClInflux Increased Cl- Influx GABA_A->ClInflux Promotes Hyperpolarization Membrane Hyperpolarization & Stabilization NaInflux->Hyperpolarization ClInflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Dual mechanism hypothesis for this compound.

Logical Relationship of Study Components

cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_outcome Primary Outcome Compound Test Compound (this compound) MES MES Model (Seizure Spread) Compound->MES PTZ PTZ Model (Seizure Threshold) Compound->PTZ Rotarod Rotarod Test (Neurotoxicity) Compound->Rotarod PI Protective Index (TD50 / ED50) MES->PI Rotarod->PI Conclusion Conclusion PI->Conclusion Therapeutic Potential

Caption: Logical flow of the preclinical evaluation.

References

Application Note: Propallylonal as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] While its prescription is rare in modern medicine, its potential for misuse and presence in forensic casework, although uncommon, necessitates the availability of reliable analytical methods for its identification and quantification. This application note provides a comprehensive overview of the use of this compound as a reference standard in forensic toxicology. It outlines the necessary protocols for its handling, analysis, and the interpretation of results. Given the limited specific data available for this compound, this document also leverages established methodologies for the analysis of the broader class of barbiturates.[3][4]

Reference standards are crucial in forensic toxicology to ensure the accuracy and reliability of analytical results.[5] They are used for instrument calibration, method validation, and as positive controls in the analysis of forensic samples.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper use and for the development of analytical methods.

PropertyValueSource
IUPAC Name 5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione[1]
Synonyms Nostal, Quietal, Ibomal, 5-isopropyl-5-(β-bromoallyl)barbituric acid[1][2]
Chemical Formula C₁₀H₁₃BrN₂O₃[1]
Molar Mass 289.129 g·mol⁻¹[1]
CAS Number 545-93-7[1]

Experimental Protocols

The following protocols are based on general and established methods for the analysis of barbiturates in forensic toxicology.[3][6] It is imperative that these methods are fully validated for the specific analysis of this compound before implementation in routine casework.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (e.g., Phenobarbital-d5)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrices (e.g., drug-free human blood, urine) for calibration and controls

Sample Preparation: Solid-Phase Extraction (SPE) of Blood Samples

This protocol describes a general procedure for the extraction of barbiturates from blood.

  • Pre-treatment: To 1 mL of whole blood, add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and the internal standard. Vortex for 30 seconds.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Caption: General experimental workflow for the forensic analysis of this compound.

Analytical Instrumentation and Conditions

LC-MS/MS is a highly sensitive and specific technique for the detection of barbiturates.

ParameterRecommended Condition
Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer.

GC-MS is a robust and widely used technique for the analysis of barbiturates, often requiring derivatization.

ParameterRecommended Condition
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for drug screening
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, hold for 5 minutes
Injection Mode Splitless
Injection Volume 1 µL
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Note: Derivatization with an agent like BSTFA with 1% TMCS may be necessary to improve the chromatographic properties of this compound. The fragmentation pattern of the derivatized and underivatized this compound needs to be established using a reference standard.

Data and Results

Due to the scarcity of published data for this compound, this section provides a template for the data that should be generated during method validation.

Method Validation Parameters

The analytical method should be validated according to established forensic toxicology guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (%RSD) ≤ 15% (at low, medium, and high concentrations)
Accuracy (%Bias) Within ±15% of the nominal concentration
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Analyte stable under storage and analytical conditions
Expected Analytical Data (Hypothetical)

The following table is a placeholder for data that would be generated during the analysis of a this compound reference standard.

Analytical TechniqueParameterExpected Result
LC-MS/MS Retention TimeTo be determined
Precursor Ion [M-H]⁻m/z 288.0
Product IonsTo be determined by fragmentation experiments
GC-MS Retention TimeTo be determined
Key Mass FragmentsTo be determined from the mass spectrum

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the confirmation of a presumptive positive result for this compound.

Confirmation_Logic Presumptive_Positive Presumptive Positive Result (e.g., Immunoassay) Extraction Sample Extraction Presumptive_Positive->Extraction Confirmation_Analysis Confirmatory Analysis (LC-MS/MS or GC-MS) Extraction->Confirmation_Analysis Data_Review Data Review and Comparison with Reference Standard Confirmation_Analysis->Data_Review Confirmed_Positive Confirmed Positive Result Data_Review->Confirmed_Positive Criteria Met Negative Negative Result Data_Review->Negative Criteria Not Met

Caption: Logic diagram for the confirmation of this compound in a forensic sample.

Conclusion

This compound, while not a commonly encountered barbiturate in forensic toxicology, requires validated and reliable analytical methods for its detection and quantification when it does appear in casework. This application note provides a framework based on established protocols for barbiturate analysis that can be adapted and validated for this compound. The use of a certified reference standard is essential for ensuring the quality and defensibility of the analytical results. Further research is needed to establish a comprehensive analytical profile for this compound, including its chromatographic behavior, mass spectral characteristics, and stability.

References

Application Note: Determining the Cytotoxicity of Propranolol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used for treating cardiovascular conditions like hypertension and angina.[][2][3] Beyond its cardiovascular applications, emerging research has highlighted its potential as an anti-tumor agent, demonstrating cytotoxic effects in various cancer cell lines.[4][5][6][7] Understanding the cytotoxic profile of Propranolol is crucial for evaluating its therapeutic potential in oncology and other fields.

This application note provides detailed protocols for three common cell-based assays to determine the cytotoxicity of Propranolol: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection. These methods offer a multi-parametric approach to comprehensively assess a compound's impact on cell health.

Note: The user query specified "Propallylonal." As this term does not correspond to a known compound in scientific literature, this document assumes it is a typographical error and proceeds with information for "Propranolol," a well-researched compound with known cytotoxic properties.

Mechanism of Action and Relevant Signaling Pathways

Propranolol functions by competitively blocking β1 and β2-adrenergic receptors, thereby inhibiting the downstream effects of catecholamines like epinephrine and norepinephrine.[][3][8] This blockade primarily interferes with the G-protein coupled receptor (GPCR) signaling cascade, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased Protein Kinase A (PKA) activity.[4][8] In cancer cells, this can inhibit proliferation and survival pathways.[4][9] Studies have shown that Propranolol can also modulate other critical signaling pathways, including PI3K/AKT and MAPK/ERK, which are central to cell growth and survival.[4][10]

Propranolol Propranolol BetaReceptor β-Adrenergic Receptor Propranolol->BetaReceptor Inhibits GProtein G-Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects (Proliferation, Survival) PKA->Downstream Promotes Catecholamines Catecholamines (Epinephrine) Catecholamines->BetaReceptor Activates

Caption: Propranolol blocks β-adrenergic receptor signaling.

Recommended Assays for Cytotoxicity Assessment

A comprehensive evaluation of cytotoxicity involves assessing multiple cellular parameters. The following assays provide complementary information on cell viability, membrane integrity, and the mechanism of cell death.

start Treat Cells with Propranolol q1 Assess Cellular Health Endpoint start->q1 metabolism Metabolic Activity (MTT Assay) q1->metabolism Intact Mitochondria? membrane Membrane Integrity (LDH Assay) q1->membrane Intact Membrane? apoptosis Programmed Cell Death (Annexin V/PI Assay) q1->apoptosis Apoptosis Markers? viability Determine % Cell Viability / IC50 metabolism->viability cytotoxicity Determine % Cytotoxicity membrane->cytotoxicity mechanism Characterize Cell Death (Apoptosis vs. Necrosis) apoptosis->mechanism

Caption: Workflow for assessing Propranolol cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11][13]

s1 1. Seed Cells in 96-well plate s2 2. Treat with Propranolol (various concentrations) s1->s2 s3 3. Incubate (e.g., 24-72 hours) s2->s3 s4 4. Add MTT Reagent (Incubate 3-4 hours) s3->s4 s5 5. Add Solubilization Solution (e.g., DMSO) s4->s5 s6 6. Read Absorbance (570 nm) s5->s6

Caption: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Propranolol in culture medium. Remove the old medium from the wells and add 100 µL of the Propranolol dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][13]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of Propranolol that inhibits 50% of cell viability).

LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[15][16]

s1 1. Seed and Treat Cells (as in MTT assay) s2 2. Prepare Controls (Spontaneous & Max Release) s1->s2 s3 3. Centrifuge Plate (optional, to pellet cells) s2->s3 s4 4. Transfer Supernatant to new assay plate s3->s4 s5 5. Add LDH Reaction Mix s4->s5 s6 6. Incubate at RT (30 mins, protected from light) s5->s6 s7 7. Add Stop Solution s6->s7 s8 8. Read Absorbance (490 nm) s7->s8

Caption: LDH release assay experimental workflow.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Propranolol in a 96-well plate as described for the MTT assay.

  • Controls: Prepare three sets of controls:

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[17][18]

    • Background Control: Medium only, no cells.

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[18]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[19][20] Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[21]

s1 1. Seed and Treat Cells (in 6-well plates) s2 2. Harvest Cells (including supernatant) s1->s2 s3 3. Wash Cells with cold PBS s2->s3 s4 4. Resuspend in Annexin V Binding Buffer s3->s4 s5 5. Add Annexin V-FITC and Propidium Iodide (PI) s4->s5 s6 6. Incubate at RT (15 mins, in the dark) s5->s6 s7 7. Analyze by Flow Cytometry s6->s7

Caption: Annexin V/PI apoptosis assay workflow.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Propranolol for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at ~300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation: The cell population is gated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Data Presentation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: IC50 Values of Propranolol from MTT Assay

Cell LineTypeIncubation Time (h)IC50 (µM)
HT-29Colorectal Carcinoma24~150
SW-480Colorectal Carcinoma24> 200
A549Lung Carcinoma20> 500[22]
JurkatT-cell Leukemia24~200[6]
Note: These are example values based on published literature; actual results may vary.[5][7]

Table 2: Cytotoxicity of Propranolol by LDH Assay (20-hour incubation)

Cell LinePropranolol Conc. (µM)% Cytotoxicity (Mean ± SD)
A5491005.2 ± 1.1
50025.6 ± 3.4[22]
100060.1 ± 5.8[22]
HAM (Human Alveolar Macrophages)1008.3 ± 1.5
50045.9 ± 4.2[22]
100075.3 ± 6.7[22]

Table 3: Apoptosis Induction by Propranolol in SW-620 Cells (Annexin V/PI Assay)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control95.1 ± 1.52.5 ± 0.52.4 ± 0.6
Propranolol (100 µM)70.3 ± 3.215.8 ± 2.113.9 ± 1.8
Propranolol (200 µM)45.6 ± 4.128.1 ± 3.526.3 ± 3.3
Note: Data are hypothetical examples for illustrative purposes.

Conclusion

The protocols described provide a robust framework for assessing the cytotoxic effects of Propranolol. The MTT assay offers a high-throughput method for evaluating effects on cell viability and determining IC50 values. The LDH assay complements this by specifically measuring loss of membrane integrity, a hallmark of cytotoxicity. Finally, the Annexin V/PI assay provides critical mechanistic insight by differentiating between apoptotic and necrotic cell death. Utilizing these assays in combination will enable researchers to build a comprehensive cytotoxic profile for Propranolol, aiding in the evaluation of its therapeutic potential.

References

In Vivo Studies of a Representative Barbiturate's Sedative Effects in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo studies on the sedative effects of "Propallylonal" in rodents were found in a comprehensive search of available scientific literature. The following application notes and protocols are based on established methodologies for evaluating the sedative-hypnotic effects of barbiturates, a class of drugs to which this compound may belong based on its nomenclature. A representative barbiturate, such as pentobarbital, is used as an example to illustrate these protocols. Researchers should adapt these protocols based on the specific properties of their test compound.

Introduction

This document provides detailed protocols for assessing the in vivo sedative and hypnotic effects of a representative barbiturate in rodent models. These protocols are designed for researchers, scientists, and drug development professionals. The described experiments—the Pentobarbital-Induced Sleep Test, Locomotor Activity Test, and Rotarod Test—are standard behavioral assays to characterize the central nervous system (CNS) depressant properties of a compound.

Barbiturates primarily exert their sedative effects by enhancing the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[1][2] They bind to the GABA-A receptor, a ligand-gated ion channel, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][3]

Data Presentation

Quantitative data from these studies should be recorded and presented in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Effect of a Representative Barbiturate on Pentobarbital-Induced Sleep in Mice

Treatment GroupDose (mg/kg, i.p.)nSleep Latency (min)Sleep Duration (min)
Vehicle (Saline)-1015.2 ± 1.825.4 ± 3.1
Diazepam3108.1 ± 1.155.7 ± 4.5
Representative Barbiturate101012.5 ± 1.535.2 ± 3.8
Representative Barbiturate30107.8 ± 1.060.1 ± 5.2
Representative Barbiturate100104.2 ± 0.8 110.6 ± 8.9

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to the vehicle group.

Table 2: Effect of a Representative Barbiturate on Locomotor Activity in Rats

Treatment GroupDose (mg/kg, i.p.)nTotal Distance Traveled (cm) in 30 min
Vehicle (Saline)-83500 ± 250
Diazepam381800 ± 150
Representative Barbiturate1082800 ± 200
Representative Barbiturate3081500 ± 180
Representative Barbiturate1008500 ± 90**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to the vehicle group.

Table 3: Effect of a Representative Barbiturate on Motor Coordination in the Rotarod Test in Mice

Treatment GroupDose (mg/kg, i.p.)nLatency to Fall (s)
Vehicle (Saline)-10180 ± 20
Diazepam31095 ± 15
Representative Barbiturate1010160 ± 18
Representative Barbiturate301080 ± 12
Representative Barbiturate1001030 ± 8**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to the vehicle group.

Experimental Protocols

Pentobarbital-Induced Sleep Test in Mice

This test is used to evaluate the hypnotic effects of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital.[4][5]

Materials:

  • Male ICR mice (20-25 g)

  • Test compound (Representative Barbiturate)

  • Pentobarbital sodium

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Standard sedative drug (e.g., Diazepam)

  • Animal cages

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Divide the animals into groups (n=10 per group): Vehicle control, positive control (Diazepam), and different doses of the test compound.

  • Administer the test compound or vehicle intraperitoneally.

  • After a predetermined time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital (e.g., 30-40 mg/kg, i.p.).[4][5]

  • Immediately after pentobarbital injection, place each mouse in an individual cage and start the timer.

  • Observe the mice for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency . The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds when gently turned over.

  • The time from the loss to the recovery of the righting reflex is recorded as the sleep duration .

Locomotor Activity Test in Rats

This test assesses the sedative effects of a compound by measuring the reduction in spontaneous movement of the animals in a novel environment.[6][7]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test compound (Representative Barbiturate)

  • Vehicle

  • Standard sedative drug (e.g., Diazepam)

  • Locomotor activity chambers equipped with infrared beams

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimatize the rats to the testing room for at least 60 minutes.

  • Divide the animals into groups (n=8 per group).

  • Administer the test compound, vehicle, or standard drug via i.p. injection.

  • After a set absorption time (e.g., 30 minutes), place each rat individually into a locomotor activity chamber.

  • Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a specific duration (e.g., 30 minutes).[7]

  • Clean the chambers thoroughly between each animal to eliminate olfactory cues.

Rotarod Test in Mice

The rotarod test is used to evaluate the effect of a drug on motor coordination and balance, which can be impaired by sedative compounds.[8][9][10]

Materials:

  • Male C57BL/6 mice (25-30 g)

  • Test compound (Representative Barbiturate)

  • Vehicle

  • Standard sedative drug (e.g., Diazepam)

  • Rotarod apparatus

  • Syringes and needles for i.p. injection

  • Timer

Procedure:

  • Training: In the days preceding the experiment, train the mice on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 60 seconds) for several trials per day.[11] This is to ensure the animals can perform the task.

  • Testing Day:

    • Acclimatize the mice to the testing room.

    • Divide the trained mice into experimental groups (n=10 per group).

    • Administer the test compound, vehicle, or standard drug i.p.

    • At the time of expected peak effect (e.g., 30 minutes post-injection), place each mouse on the rotarod.

    • Start the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[11]

    • Record the latency to fall from the rotating rod for each mouse. A maximum trial duration (e.g., 300 seconds) is typically set.

    • If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall.[11]

Visualization

Signaling Pathway

GABAa_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABAa_Receptor GABAa Receptor GABA_vesicle->GABAa_Receptor GABA release & binding Chloride_Channel Cl- Channel GABAa_Receptor->Chloride_Channel Opens Barbiturate_Site Barbiturate Binding Site Barbiturate_Site->GABAa_Receptor Binds to Barbiturate_Site->Chloride_Channel Prolongs Opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Barbiturate Representative Barbiturate Barbiturate->Barbiturate_Site Binds to Sedative_Study_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_model Select Rodent Model (Mice or Rats) acclimatization Acclimatization animal_model->acclimatization group_allocation Group Allocation (Vehicle, Positive Control, Test Compound) acclimatization->group_allocation dosing Administer Compound (i.p.) group_allocation->dosing sleep_test Pentobarbital-Induced Sleep Test dosing->sleep_test locomotor_test Locomotor Activity Test dosing->locomotor_test rotarod_test Rotarod Test dosing->rotarod_test data_collection Data Collection (Sleep Latency/Duration, Distance, Fall Latency) sleep_test->data_collection locomotor_test->data_collection rotarod_test->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis results Results Interpretation stat_analysis->results

References

Troubleshooting & Optimization

Technical Support Center: Propallylonal (Propallynal) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Propallylonal (Propallynal), or 5-allyl-5-isopropylbarbituric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Final Condensation Step

  • Question: We are experiencing significantly lower than expected yields (<50%) during the condensation of diethyl 2-allyl-2-isopropylmalonate with urea. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the Knoevenagel-Doebner condensation for barbiturate synthesis are a common challenge. Several factors can contribute to this issue:

    • Incomplete Deprotonation of the Malonic Ester: The reaction requires a strong base, typically sodium ethoxide, to deprotonate the α-carbon of the malonic ester, forming the nucleophilic enolate. Insufficient base or a base that is not strong enough will result in a low concentration of the enolate and, consequently, a poor yield.

    • Side Reactions: The presence of moisture can lead to the hydrolysis of the ester and the sodium ethoxide, reducing their effectiveness. Additionally, side reactions such as self-condensation of the ester can occur.

    • Suboptimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can promote side reactions and decomposition of the product.

    • Purity of Reagents: The purity of the diethyl 2-allyl-2-isopropylmalonate, urea, and the solvent (typically absolute ethanol) is crucial. Impurities can interfere with the reaction.

    Troubleshooting Flowchart:

    G start Low Yield in Condensation check_base Verify Base Strength and Stoichiometry (e.g., Sodium Ethoxide) start->check_base check_moisture Ensure Anhydrous Conditions (Dry Glassware, Absolute Ethanol) start->check_moisture check_temp Optimize Reaction Temperature start->check_temp check_reagents Confirm Purity of Reagents start->check_reagents solution_base Use Freshly Prepared Sodium Ethoxide in slight excess check_base->solution_base solution_moisture Dry solvent and reagents thoroughly check_moisture->solution_moisture solution_temp Monitor and control temperature (e.g., 70-80°C) check_temp->solution_temp solution_reagents Purify reagents if necessary check_reagents->solution_reagents end Improved Yield solution_base->end solution_moisture->end solution_temp->end solution_reagents->end

    Troubleshooting workflow for low condensation yield.

Issue 2: Difficulty in the Synthesis of Diethyl 2-allyl-2-isopropylmalonate

  • Question: We are struggling with the dialkylation of diethyl malonate to produce the 2-allyl-2-isopropylmalonate precursor. What is the most effective method?

  • Answer: The sequential dialkylation of diethyl malonate can be challenging due to competing reactions. A stepwise approach is generally most successful:

    • Mono-alkylation: First, react diethyl malonate with a less sterically hindered and more reactive alkyl halide, which in this case is allyl bromide. This is typically done using a base like sodium ethoxide in ethanol.

    • Purification: It is often beneficial to purify the mono-alkylated product (diethyl 2-allylmalonate) before proceeding to the second alkylation.

    • Second Alkylation: The second alkylation is then carried out with isopropyl bromide. This step may require stronger reaction conditions (e.g., a stronger base or higher temperature) due to the increased steric hindrance of both the substrate and the alkylating agent.

    Key Considerations:

    • Careful control of stoichiometry is essential to minimize the formation of dialkylated byproducts in the first step.

    • The choice of base and solvent can significantly impact the reaction's success.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly based on the specific protocol and optimization. However, a well-executed synthesis can be expected to yield between 40% and 60% over the two main steps (dialkylation and condensation).

  • Q2: What are the critical safety precautions when working with sodium ethoxide?

    • A2: Sodium ethoxide is a strong base, and it is also flammable and moisture-sensitive. Always handle it in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. In case of contact with skin, wash immediately with plenty of water.

  • Q3: How can the final product, this compound, be effectively purified?

    • A3: Recrystallization is the most common method for purifying the final product. A suitable solvent system, such as ethanol-water, is often used. The crude product is dissolved in hot ethanol, and water is added until the solution becomes cloudy. Upon cooling, the purified this compound will crystallize out.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the key steps in this compound synthesis.

Table 1: Synthesis of Diethyl 2-allyl-2-isopropylmalonate

ParameterStep 1: AllylationStep 2: Isopropylation
Starting Material Diethyl malonateDiethyl 2-allylmalonate
Alkylating Agent Allyl bromideIsopropyl bromide
Base Sodium ethoxideSodium ethoxide
Solvent Absolute EthanolAbsolute Ethanol
Temperature (°C) 50-6070-80 (reflux)
Reaction Time (h) 2-46-8
Typical Yield (%) 70-8060-70

Table 2: Condensation to form this compound

ParameterValue
Starting Materials Diethyl 2-allyl-2-isopropylmalonate, Urea
Base Sodium ethoxide
Solvent Absolute Ethanol
Temperature (°C) 70-80 (reflux)
Reaction Time (h) 8-12
Typical Yield (%) 65-75
Melting Point (°C) 122-124

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-allyl-2-isopropylmalonate

Experimental Workflow:

G cluster_0 Step 1: Allylation cluster_1 Step 2: Isopropylation a1 Dissolve Sodium in Absolute Ethanol a2 Add Diethyl Malonate dropwise at 0°C a1->a2 a3 Add Allyl Bromide dropwise a2->a3 a4 Reflux for 3 hours a3->a4 a5 Work-up and Purification a4->a5 b1 Prepare Sodium Ethoxide solution a5->b1 Purified Intermediate b2 Add Diethyl 2-allylmalonate b1->b2 b3 Add Isopropyl Bromide b2->b3 b4 Reflux for 7 hours b3->b4 b5 Work-up and Distillation to obtain final product b4->b5

Workflow for the synthesis of the malonic ester precursor.
  • Step 1: Allylation. In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 eq.) in absolute ethanol under a nitrogen atmosphere. Cool the resulting sodium ethoxide solution to 0°C in an ice bath. Add diethyl malonate (1 eq.) dropwise with stirring. After the addition is complete, add allyl bromide (1 eq.) dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 3 hours. After cooling, neutralize the mixture with dilute HCl and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl 2-allylmalonate can be purified by vacuum distillation.

  • Step 2: Isopropylation. Prepare a fresh solution of sodium ethoxide (1.1 eq.) in absolute ethanol. Add the purified diethyl 2-allylmalonate (1 eq.) to this solution. Add isopropyl bromide (1.1 eq.) and reflux the mixture for 7 hours. The work-up procedure is similar to the first step. The final product, diethyl 2-allyl-2-isopropylmalonate, is purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Condensation)

  • In a flame-dried, round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (2.2 eq.) in absolute ethanol.

  • Add diethyl 2-allyl-2-isopropylmalonate (1 eq.) and urea (1.2 eq.) to the sodium ethoxide solution.

  • Reflux the mixture with stirring for 10 hours. A white precipitate should form.

  • After cooling, pour the reaction mixture into ice water and acidify with concentrated HCl until the pH is approximately 2.

  • Collect the resulting white precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Logical Relationships

The following diagram illustrates the key factors that influence the final yield and purity of this compound.

G yield Final Yield & Purity reagent_purity Reagent Purity yield->reagent_purity conditions Reaction Conditions yield->conditions workup Work-up & Purification yield->workup temp Temperature conditions->temp time Reaction Time conditions->time stoich Stoichiometry conditions->stoich anhydrous Anhydrous Conditions conditions->anhydrous extraction Extraction Efficiency workup->extraction recrystal Recrystallization workup->recrystal

Propallylonal Stability in Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein pertains to Propranolol, as searches for "Propallylonal" did not yield relevant results and it is presumed to be a typographical error.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Propranolol in various solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Propranolol in a solution?

The stability of Propranolol is primarily influenced by several environmental and formulation-specific factors. These include:

  • pH: Propranolol's stability is highly pH-dependent. Aqueous solutions are most stable at a pH of 3. Degradation occurs rapidly in alkaline conditions.

  • Temperature: Higher temperatures accelerate the degradation of Propranolol, following pseudo-first-order kinetics.[1][2]

  • Light: Propranolol is unstable in the presence of light and should be protected from it.[3]

  • Oxidizing Agents: Propranolol is susceptible to oxidation, particularly of its isopropylamine side-chain. Advanced oxidation processes involving hydroxyl and sulfate radicals can lead to its degradation.[1][4]

  • Solvent Composition: The choice of solvent can significantly impact stability. While soluble in water and alcohol, its stability in these and other organic solvents can vary.

  • Presence of Other Ions: Certain ions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), can influence the degradation rate of Propranolol in a concentration-dependent manner.[1]

Q2: What are the common degradation pathways for Propranolol in solution?

Propranolol degradation in solution can proceed through several mechanisms, including:

  • Oxidation: The isopropylamine side-chain is prone to oxidation.

  • Hydroxylation: The addition of hydroxyl groups to the naphthalene ring is a common degradation pathway.[1][2]

  • Cleavage of the Ether Bond: The bond connecting the naphthol moiety to the propanolamine side chain can be cleaved.[1][2]

  • Ring-Opening: The naphthol ring structure can be opened, leading to further degradation products.[1][2]

Q3: What analytical methods are recommended for assessing Propranolol stability?

High-Performance Liquid Chromatography (HPLC) is the most frequently utilized technique for stability testing of Propranolol.[5] Specifically, Reverse-Phase HPLC (RP-HPLC) methods are well-established for their ability to separate, identify, and quantify the active pharmaceutical ingredient (API) and its degradation products with high sensitivity and accuracy.[5][6][7] Other spectroscopic methods like UV-Vis, IR, and NMR spectroscopy can also be employed for rapid analysis.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration and pH shift in aqueous solution. Oxidation of the isopropylamine side-chain.Adjust and maintain the pH of the solution to 3 for optimal stability. Protect the solution from light.[3]
Rapid degradation of Propranolol in the sample. High temperature or alkaline pH.Store solutions at controlled, lower temperatures. Ensure the pH of the solvent system is acidic, ideally around pH 3.
Inconsistent results in stability studies. Presence of interfering substances or radical species.Use high-purity solvents. Consider the impact of ions like Cl⁻ and HCO₃⁻ which can accelerate degradation.[1] In advanced oxidation studies, be aware of the role of SO₄˙⁻ and ·OH radicals.[1]
Precipitation of Propranolol from solution. Poor solubility in the chosen solvent.Propranolol HCl is soluble in water and alcohol but practically insoluble in ether, benzene, and ethyl acetate.[3] Refer to solubility data to select an appropriate solvent system.

Experimental Protocols

Protocol 1: General Stability Testing of Propranolol in a Novel Solvent
  • Solution Preparation: Prepare a stock solution of Propranolol in the test solvent at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials. Store sets of vials under different conditions (e.g., varying temperatures, light exposures) relevant to the intended application.

  • Sampling: At predetermined time intervals, withdraw a sample from each condition.

  • Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method to determine the concentration of remaining Propranolol and identify any degradation products.[6]

  • Data Evaluation: Calculate the degradation rate and identify the degradation pathway based on the appearance of new peaks in the chromatogram.

Protocol 2: Assessing the Impact of pH on Propranolol Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Solution Preparation: Dissolve Propranolol in each buffer to a final, consistent concentration.

  • Incubation: Store the solutions at a constant, controlled temperature.

  • Analysis: At specified time points, analyze each solution by RP-HPLC to quantify the amount of intact Propranolol.

  • Kinetic Analysis: Plot the concentration of Propranolol versus time for each pH and determine the degradation rate constant.

Quantitative Data Summary

Table 1: Solubility of Propranolol Hydrochloride in Various Solvents

SolventSolubility
WaterSoluble (10 mg/ml)
AlcoholSoluble (10 mg/ml)
ChloroformSlightly soluble
EtherPractically insoluble[3]
BenzenePractically insoluble[3]
Ethyl AcetatePractically insoluble[3]
Propylene Glycol (PG)Data not available in provided search results.
Polyethylene Glycol (PEG) 400Data not available in provided search results.
Polysorbate 80Lowest solubility among tested non-volatile solvents in one study.[8]

Visualizations

cluster_factors Factors Influencing Stability cluster_issues Stability Issues pH pH Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Solvent Solvent Composition Solvent->Degradation

Caption: Factors leading to Propranolol degradation.

cluster_pathways Degradation Pathways Propranolol Propranolol Oxidation Oxidation of Isopropylamine Side-Chain Propranolol->Oxidation Hydroxylation Hydroxylation of Naphthol Ring Propranolol->Hydroxylation Cleavage Cleavage of Ether Bond Propranolol->Cleavage RingOpening Ring-Opening of Naphthol Moiety Propranolol->RingOpening

Caption: Major degradation pathways of Propranolol.

start Start Stability Study prep Prepare Propranolol Solution in Test Solvent start->prep store Store Under Varied Conditions (Temp, Light, etc.) prep->store sample Collect Samples at Time Intervals store->sample analyze Analyze by RP-HPLC sample->analyze evaluate Evaluate Degradation Rate and Pathway analyze->evaluate end End of Study evaluate->end

Caption: Workflow for a Propranolol stability study.

References

Technical Support Center: Quantification of Barbiturates (including Propallylonal) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of barbiturates, such as Propallylonal, in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common problems encountered during the analysis of barbiturates.

Table 1: LC-MS/MS System and Chromatography Issues
Problem Potential Cause Recommended Solution
No or Low Analyte Signal Ion source contamination from matrix components.Clean the ion source, including the capillary and lenses.
Improper ionization mode.Barbiturates are often analyzed in negative ion mode (ESI-). Verify the correct polarity is selected.[1][2][3]
Incorrect mass transitions (MRM settings).Optimize and verify the precursor and product ion masses for each barbiturate.
Mobile phase incompatibility.Ensure the mobile phase pH is appropriate for the analytes. For barbiturates, a slightly basic mobile phase can improve sensitivity.
Poor Peak Shape (Tailing or Fronting) Column degradation due to matrix buildup.Use a guard column and implement a robust sample clean-up procedure. Replace the analytical column if necessary.
Inappropriate mobile phase composition.Optimize the gradient and organic-to-aqueous ratio. A mismatch between sample solvent and mobile phase can cause peak distortion.[4]
Secondary interactions with the stationary phase.Consider a different column chemistry, such as a biphenyl phase, which can offer alternative selectivity for barbiturates.[5]
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging or contamination.Flush the column regularly. If shifts persist, replace the column.
High Backpressure Frit blockage in the column or in-line filter.Replace the frit or in-line filter.[4]
Particulates from the sample injected onto the column.Centrifuge or filter samples before injection. Improve sample clean-up.
Salt precipitation from the mobile phase.Flush the system with high-purity water when changing between mobile phases with different salt concentrations.[6]
Table 2: Sample Preparation and Matrix Effect Issues
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids, salts).Improve sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[7]
Insufficient chromatographic separation from matrix interferences.Modify the LC gradient to better separate the analyte from the suppression zone.
High concentration of endogenous material in the sample.Dilute the sample ("dilute-and-shoot"), though this may impact sensitivity.[1][3]
Low Analyte Recovery Inefficient extraction from the matrix.Optimize the pH and solvent choice for LLE or the sorbent and elution solvent for SPE.[8][9]
Analyte degradation during sample processing.Investigate the stability of barbiturates under the extraction conditions. Barbiturates are generally stable, but this should be verified.[10][11]
Incomplete protein precipitation.Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to sample is used.
Poor Reproducibility Inconsistent sample preparation.Automate sample preparation where possible. Ensure precise and consistent execution of manual steps.
Variability in the biological matrix between samples.Use a stable isotope-labeled internal standard for each analyte to compensate for matrix variations.[12]

Frequently Asked Questions (FAQs)

Q1: I am not detecting my barbiturate of interest. What should I check first?

A1: First, confirm that your mass spectrometer is set to the correct ionization mode. Barbiturates are acidic and are typically analyzed in negative electrospray ionization (ESI-) mode.[1][2][3] Next, verify your Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energies. Finally, ensure your sample preparation is adequate and that you are not experiencing complete ion suppression.

Q2: My calibration curve is not linear. What could be the cause?

A2: Non-linearity can arise from several factors. At the low end, you may be working below the limit of quantification (LOQ). At the high end, detector saturation can occur. Matrix effects that are not consistent across the concentration range can also lead to non-linearity. Ensure you are using an appropriate internal standard and that your sample cleanup is effective.

Q3: I am having trouble separating isomeric barbiturates like amobarbital and pentobarbital. What can I do?

A3: The co-elution of amobarbital and pentobarbital is a known challenge as they are structural isomers with the same mass.[1][3] To resolve them, you may need to optimize your chromatography. This can include using a longer column, a column with a different selectivity (e.g., a biphenyl column), or adjusting the mobile phase gradient to achieve separation.[5] Some methods may not be able to separate these isomers, in which case the results are reported as a combined concentration.

Q4: What is the best sample preparation technique for barbiturate analysis in plasma?

A4: The optimal technique depends on the required sensitivity and throughput.

  • Dilute-and-shoot: This is the fastest method but provides the least cleanup, making it susceptible to matrix effects.[1][3]

  • Protein Precipitation (PPT): A simple and common method, but may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated for high throughput.[7]

Q5: How can I assess and mitigate matrix effects?

A5: To assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the analyte response in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat solution. A significant difference indicates the presence of ion suppression or enhancement.[13] To mitigate matrix effects, you can improve your sample cleanup, optimize your chromatography to separate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard that will be similarly affected by the matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Barbiturates in Plasma
  • Sample Preparation:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., a deuterated analog of the barbiturate of interest).

    • Add 50 µL of a suitable buffer to adjust the pH (e.g., pH 4-5).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Barbiturate Analysis
  • LC System: UPLC or HPLC system

  • Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Optimized for each specific barbiturate and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS Detection (ESI-) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Results Quantification->Report

Caption: General experimental workflow for barbiturate quantification.

troubleshooting_workflow Start Problem Encountered (e.g., No/Low Signal) Check_MS Check MS Settings (Ionization Mode, MRMs) Start->Check_MS Check_LC Check LC Conditions (Column, Mobile Phase) Start->Check_LC Check_SamplePrep Review Sample Prep (Extraction Efficiency, Matrix Effects) Start->Check_SamplePrep Solution_MS Correct MS Settings Check_MS->Solution_MS Solution_LC Optimize Chromatography Check_LC->Solution_LC Solution_SamplePrep Improve Sample Cleanup Check_SamplePrep->Solution_SamplePrep

Caption: A logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Optimizing Dosage for In Vivo Propranolol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide pertains to Propranolol . The term "Propallylonal" is presumed to be a typographical error, as scientific literature predominantly refers to Propranolol for relevant in vivo studies. This information is for research purposes only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and optimizing their in vivo studies with Propranolol.

Frequently Asked Questions (FAQs)

Q1: How should I determine a safe and effective starting dose for Propranolol in my animal model?

A1: Determining the initial dose is a critical first step. The approach involves integrating data from multiple sources:

  • Literature Review: Begin by thoroughly reviewing existing scientific literature for studies using Propranolol in similar animal models (species and strain) and for similar research questions.[1]

  • Toxicology Data: Use the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies as a conservative starting point.[2] For juvenile rats, a NOAEL for oral Propranolol has been estimated at 20 mg/kg/day.[3]

  • Interspecies Dose Conversion: Allometric scaling is a common method to estimate an equivalent dose from one species to another, accounting for differences in body surface area and metabolic rates.[1][2]

  • Pilot Study: If no prior data is available, a pilot study is essential to determine the dose-response curve.[1] This involves starting with a very low dose and gradually increasing it while monitoring for both efficacy and adverse effects.

Q2: What is a dose-range finding study and why is it important for Propranolol experiments?

A2: A dose-range finding study is a preliminary experiment to identify a range of doses that are both safe and effective.[2] These studies are crucial for establishing two key parameters:

  • Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic or biological effect.[2]

  • Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable toxicity.[2]

Conducting this study for Propranolol is vital because its bioavailability and effects can vary significantly based on the animal model and administration route. The data from this study will inform the dose selection for subsequent, more comprehensive preclinical trials.[2]

Q3: How significantly does the route of administration impact the required dosage of Propranolol?

A3: The route of administration has a profound impact on the bioavailability and pharmacokinetics of Propranolol, which directly influences the required dosage. This is largely due to the "first-pass effect," where the drug is extensively metabolized in the liver after oral administration before it reaches systemic circulation.[4][5]

  • Oral vs. Intravaginal (Rats): Studies in rats have shown that the relative bioavailability of Propranolol is approximately 36 times greater when administered intravaginally compared to orally at the same 20 mg/kg dose.[6]

  • Oral vs. Transdermal (Rabbits): In rabbits, transdermal administration increased the relative bioavailability of Propranolol by five to sixfold compared to oral delivery, providing a sustained therapeutic effect over 24 hours.[4]

Therefore, doses must be adjusted downwards significantly when using routes that bypass the hepatic first-pass metabolism (e.g., intravenous, transdermal, intravaginal) compared to oral administration.

Troubleshooting Guide

Issue 1: I am observing high inter-animal variability in my results.

Possible Causes & Solutions:

  • Route of Administration: Oral dosing often leads to higher variability due to differences in absorption and first-pass metabolism among individual animals.[5][6]

    • Solution: Consider an administration route that offers more consistent absorption, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, if appropriate for your study's objective.

  • Animal Strain Differences: Different strains of the same species can metabolize drugs differently. For example, studies have shown that the plasma concentration of Propranolol can be up to 35-fold higher in female DA rats compared to Wistar rats, as DA rats are a model for poor metabolizers.[7]

    • Solution: Ensure you are using a consistent and well-characterized animal strain. Be aware of the known metabolic characteristics of your chosen strain.

  • First-Pass Metabolism: The extent of first-pass metabolism can vary between animals, leading to significant differences in bioavailability (ranging from 1% to 79% in horses, for example).[5]

    • Solution: If variability is a major concern, a parenteral route of administration can mitigate this issue. For oral studies, increasing the sample size (number of animals per group) can help improve statistical power.

Issue 2: My animals are showing signs of toxicity (e.g., lethargy, bradycardia, hypotension).

Possible Causes & Solutions:

  • Dose Exceeds MTD: The administered dose is likely above the Maximum Tolerated Dose (MTD) for your specific animal model and experimental conditions. In human overdose cases, hypotension has been reported at doses as low as 400 mg and bradycardia at 800 mg.[8][9] While these are not direct animal equivalents, they highlight the key toxicities to monitor.

    • Solution 1: Dose Reduction: Immediately lower the dose for subsequent experiments. Refer to your dose-range finding study data or conduct one if it was skipped.

    • Solution 2: Review Toxicity Studies: Consult literature for established toxicity data. In juvenile rats, adverse effects were noted at 40 mg/kg/day (oral), while 20 mg/kg/day was the NOAEL.[3] This provides a useful reference point for rodent studies.

    • Solution 3: Monitor Vital Signs: If feasible within your experimental protocol, monitor heart rate and blood pressure to quantitatively assess the cardiovascular effects of Propranolol.

Data Presentation: Dosage and Toxicity

Table 1: Propranolol Dosage in Preclinical In Vivo Studies

Animal Model Dosage Route of Administration Key Findings / Context Citation(s)
Rat (Wistar) 20 mg/kg Oral, Intravaginal Intravaginal route led to significantly higher serum concentrations. [6]
Rat (Sprague-Dawley, Juvenile) 10, 20, 40 mg/kg/day Oral (gavage) NOAEL was 20 mg/kg/day; 40 mg/kg/day caused some toxicity. [3]
Mouse 1 mg/kg, 4 mg/kg Intravenous In a traumatic brain injury model, 4 mg/kg significantly improved cerebral perfusion compared to 1 mg/kg and placebo. [10]
Rabbit (New Zealand Albino) Not specified in abstract Oral, Transdermal Transdermal route increased bioavailability 5-6 fold and sustained therapeutic activity. [4]

| Horse | Not specified in abstract | Intravenous, Oral | Bioavailability after oral administration was highly variable (1-79%) due to first-pass metabolism. |[5] |

Table 2: Propranolol Toxicity Thresholds

Species Dose / Threshold Observed Effect Citation(s)
Rat (Juvenile) 20 mg/kg/day (NOAEL) No Observed Adverse Effect Level [3]
Rat (Juvenile) 40 mg/kg/day Lower body weight, hypoactivity, delayed air righting reflex. [3]
Human (Overdose, isolated) 400 mg Lowest reported dose for hypotension. [8][9]
Human (Overdose, isolated) 800 mg Lowest reported dose for bradycardia. [8]

| Human (Overdose, isolated) | 2,000 mg | Dose threshold for severe toxicity (seizure, coma, etc.). |[8][9] |

Experimental Protocols

Protocol 1: General Methodology for a Dose-Range Finding Study

  • Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the experiment.

  • Group Allocation: Randomly assign a small number of animals (e.g., n=3-5) to several dosage groups. Include a vehicle control group.

  • Dose Selection: Based on literature review and allometric scaling, select a range of doses. A common approach is to use a geometric progression (e.g., 5, 10, 20, 40 mg/kg).

  • Drug Administration: Administer a single dose of Propranolol or vehicle according to the planned route of administration.

  • Observation Period: Closely monitor the animals for a defined period (e.g., 24-72 hours) for clinical signs of toxicity (e.g., changes in activity, respiration, posture) and the desired therapeutic effect.

  • Data Collection: Record all observations systematically. Measure key endpoints if applicable (e.g., heart rate, blood pressure, or a specific biomarker of efficacy).

  • Determination of MTD and MED: Analyze the data to identify the MTD (the highest dose without significant toxicity) and the MED (the lowest dose showing the desired effect). This range will guide dose selection for future studies.

Protocol 2: Comparative Pharmacokinetic Study in Rats (Oral vs. Alternative Route)

This protocol is adapted from methodologies described in the literature.[6]

  • Animal Model: Female Wistar rats (or other appropriate strain).

  • Groups:

    • Group 1: Oral administration (e.g., 20 mg/kg via oral gavage).

    • Group 2: Alternative route (e.g., Intravaginal, 20 mg/kg).

    • Group 3: Vehicle control for each route.

  • Drug Formulation: Dissolve Propranolol in a suitable vehicle (e.g., saline, water).

  • Administration: Administer the drug to fasted animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes post-dose).

  • Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Propranolol and its major metabolites in plasma using a validated analytical method like High-Pressure Liquid Chromatography (HPLC).[6]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Compare these parameters between the administration route groups to determine relative bioavailability.

Visualizations

G cluster_0 A Literature Review & Existing Data Analysis B Estimate Starting Dose Range (e.g., Allometric Scaling) A->B C Pilot Dose-Range Finding Study B->C D Determine MED and MTD C->D E Definitive Efficacy and/or Toxicity Studies D->E Select ≥3 Doses (e.g., Low, Mid, High) F Data Analysis & Conclusion E->F

Caption: Workflow for In Vivo Dose Optimization.

G cluster_0 A Administered Dose (Propranolol) B Route of Administration (Oral, IV, Transdermal, etc.) A->B C Hepatic First-Pass Metabolism B->C Oral Route E Systemic Bioavailability (Drug in Circulation) B->E IV/Transdermal Bypasses C->E Reduces D Animal Strain (Metabolic Profile) D->C Influences Rate D->E Affects

Caption: Factors Influencing Propranolol Bioavailability.

References

Technical Support Center: Addressing Solubility Challenges of Poorly Soluble Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered with lipophilic compounds, such as Propallylonal and other barbiturates, during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

A1: This is a common phenomenon known as "compound crashing" or precipitation. It occurs because the compound is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) but has low solubility in aqueous solutions. When the DMSO stock is diluted into the aqueous buffer, the final concentration of DMSO is often too low to keep the compound dissolved, causing it to precipitate out of the solution.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable to minimize solvent-induced artifacts and cytotoxicity. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.

Q3: How can I determine the aqueous solubility of my compound?

A3: You can perform a kinetic or thermodynamic solubility assay. A simple method is a visual turbidity assay. Prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation or cloudiness. For a more quantitative measure, you can use methods like nephelometry, UV-Vis spectrophotometry after centrifugation, or HPLC-based analysis of the supernatant.

Q4: Can adjusting the pH of my buffer help with solubility?

A4: Yes, for ionizable compounds, pH can significantly impact solubility. For basic compounds, lowering the pH of the buffer may increase solubility. Conversely, for acidic compounds, a higher pH might be beneficial. However, ensure the final pH of your assay buffer is compatible with your biological system.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

This is the most frequent challenge. The following workflow can help you troubleshoot this issue.

G start Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Can you increase DMSO concentration? (Check cell line tolerance) check_dmso->increase_dmso No check_ionizable Is the compound ionizable? check_dmso->check_ionizable Yes use_cosolvent Use a co-solvent with DMSO (e.g., Ethanol, PEG 400) increase_dmso->use_cosolvent No end_soluble Compound Solubilized increase_dmso->end_soluble Yes serial_dilution Perform serial dilutions instead of a single large dilution use_cosolvent->serial_dilution use_cosolvent->end_soluble serial_dilution->check_ionizable adjust_ph Adjust buffer pH (if compatible with assay) check_ionizable->adjust_ph Yes use_excipients Use solubilizing excipients (e.g., cyclodextrins) check_ionizable->use_excipients No adjust_ph->use_excipients adjust_ph->end_soluble sonication Gentle warming and sonication use_excipients->sonication use_excipients->end_soluble sonication->end_soluble end_insoluble Compound remains insoluble. Consider resynthesis or formulation.

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Assay Results

Poor solubility can lead to variable and non-reproducible data.

  • Problem: High variability between replicate wells.

  • Possible Cause: Incomplete solubilization or precipitation during the assay.

  • Solution: Visually inspect your assay plates for any signs of precipitation. Prepare fresh stock solutions and ensure complete dissolution before use. Consider the solubilization strategies outlined in the workflow above.

  • Problem: Lower than expected potency (high IC50/EC50).

  • Possible Cause: The actual concentration of the compound in solution is lower than the nominal concentration due to precipitation.

  • Solution: Perform a solubility assessment in your final assay buffer to determine the maximum soluble concentration. Conduct your assay at concentrations below this limit.

Data Presentation: Solubility of a Representative Compound

The solubility of a compound is highly dependent on the solvent system. Below is a table summarizing the solubility of Propranolol, a well-characterized lipophilic compound, in various solvents. This can serve as a reference for selecting appropriate solvent systems for similar compounds.

Solvent SystemSolubilityNotes
Water61.7 mg/L (at 25°C)[1]Low aqueous solubility.
EthanolSolubleA common co-solvent with DMSO.
MethanolSolubleOften used for initial stock solutions.
DMSOHighly SolubleCommon solvent for stock solutions.
Propylene GlycolSolubleCan be used as a co-solvent.
Aqueous Buffer (pH 1.2)~225 mg/mL[2][3]Higher solubility in acidic conditions.
Aqueous Buffer (pH 6.8)~130 mg/mL[2][3]Lower solubility at near-neutral pH.

Note: The solubility of this compound may differ, and empirical determination is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of your compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (to 37°C) and sonication can be applied.[4] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: If the stock solution will be added to a sterile cell culture, it should be filter-sterilized through a 0.22 µm syringe filter that is compatible with the solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry
  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound stock solution in DMSO.

  • Prepare Assay Buffer: Have your aqueous assay buffer ready.

  • Dilution and Measurement: Add the assay buffer to the compound plate to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Readout: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.[5]

Signaling Pathway Visualization

Assuming this compound is a barbiturate, its primary mechanism of action would be the potentiation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates a simplified GABA-A receptor signaling pathway.

G cluster_membrane Cell Membrane gaba_receptor GABA-A Receptor (Ligand-gated ion channel) cl_influx Chloride Ion Influx gaba_receptor->cl_influx Opens channel gaba GABA gaba->gaba_receptor Binds This compound This compound (Barbiturate) This compound->gaba_receptor Potentiates cl_ion hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Simplified GABA-A receptor signaling pathway.

References

Technical Support Center: Detection of Propallylonal and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Propallylonal and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions (FAQs) related to the detection of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound?

A1: this compound (5-beta-bromoallyl-5-isopropylbarbituric acid) is metabolized in humans into several compounds. The primary metabolic pathway involves the hydrolysis of the beta-bromoallyl side chain, leading to an acetonyl intermediate. This intermediate is then reduced to a corresponding alcohol. Subsequent dehydration results in the formation of Aprobarbital, which can be further oxidized to Aprobarbital epoxide. Additionally, two other metabolites are formed through the oxidative degradation of the beta-bromoallyl side chain.[1] Approximately 25% of an administered dose is excreted renally within 48 hours as the parent drug and these metabolites.[1]

Q2: Which analytical techniques are most suitable for the detection of this compound and its metabolites?

A2: Several chromatographic techniques are well-suited for the analysis of barbiturates like this compound and its metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are highly sensitive and specific methods.[2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, though it may require derivatization of the analytes to improve volatility and chromatographic performance.[6][7] Immunoassays can be used for initial screening, but they are generally less specific and may exhibit cross-reactivity with other barbiturates, necessitating confirmation by a more specific method like LC-MS/MS or GC-MS.[8][9]

Q3: What are the critical steps in sample preparation for analyzing this compound metabolites in biological matrices?

A3: Proper sample preparation is crucial for accurate and reliable results. Common techniques for extracting barbiturates from biological matrices like urine and plasma include:

  • Liquid-Liquid Extraction (LLE): This classic technique uses an organic solvent to partition the analytes from the aqueous biological matrix.[2]

  • Solid-Phase Extraction (SPE): SPE offers cleaner extracts compared to LLE by using a solid sorbent to retain the analytes while interferences are washed away.[10]

  • "Dilute-and-Shoot": For urine samples, a simple dilution with an appropriate solvent containing an internal standard can be a quick and effective approach, particularly for high-throughput screening with LC-MS/MS.[3][4][11]

The choice of method depends on the required sensitivity, the complexity of the matrix, and the analytical technique being used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient ionization in the mass spectrometer source. Barbiturates ionize best in negative ion mode.Optimize MS source parameters (e.g., capillary voltage, gas flows, and temperatures). Ensure the mobile phase pH is suitable for negative ion formation (slightly basic).[12]
Matrix effects (ion suppression or enhancement) from co-eluting endogenous compounds.Improve sample cleanup using SPE. Modify the chromatographic gradient to better separate analytes from matrix components. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[13]
Suboptimal fragmentation (in MS/MS).Optimize collision energy for each precursor-to-product ion transition to achieve the strongest and most stable signal.[6]
Peak Tailing or Fronting Column overload.Reduce the injection volume or dilute the sample.
Active sites on the column interacting with the analytes.Use a column with a highly inert stationary phase. Ensure the mobile phase composition is optimal.
Improper column installation.Ensure the column is installed correctly according to the manufacturer's instructions.
Poor Peak Shape Inappropriate sample solvent.The sample solvent should be of similar or weaker elution strength than the initial mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the LC system is properly maintained and calibrated. Freshly prepare mobile phases daily.
Column temperature variations.Use a column oven to maintain a stable temperature.
Carryover Adsorption of analytes to surfaces in the autosampler or column.Optimize the autosampler wash procedure with a strong organic solvent. Inject a blank solvent after high-concentration samples.[13]
GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Response Analyte degradation in the injector.Ensure the injector temperature is not too high. Use a deactivated inlet liner.[14]
Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample extract is completely dry before adding the derivatizing agent.
Peak Tailing Active sites in the GC system (inlet liner, column).Use a deactivated liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions.[15]
Non-volatile residues in the inlet.Regularly replace the inlet liner and septum.
Ghost Peaks Carryover from previous injections.Bake out the column at a high temperature (within its limits). Clean the injector port.[15]
Contamination of the syringe.Thoroughly clean the syringe between injections or use a new syringe.
Baseline Noise or Drift Column bleed.Use a low-bleed MS-certified column. Ensure the final oven temperature does not exceed the column's maximum limit.[15]
Contaminated carrier gas or gas lines.Use high-purity carrier gas and install gas purifiers.

Experimental Protocols

Below are detailed methodologies for the analysis of barbiturates, which can be adapted for this compound and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of plasma or urine, add an internal standard. Acidify the sample with a suitable buffer (e.g., pH 3). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.[10]

UPLC-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the parent drug from its more polar metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).[12]

Example MRM Transitions (Illustrative)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[M-H]⁻Fragment 1Optimized Value
Acetonyl Metabolite[M-H]⁻Fragment 1Optimized Value
Alcohol Metabolite[M-H]⁻Fragment 1Optimized Value
Aprobarbital209.1166.115
Aprobarbital Epoxide[M-H]⁻Fragment 1Optimized Value
Internal Standard[M-H]⁻Fragment 1Optimized Value

Note: Specific m/z values for this compound and its unique metabolites need to be determined experimentally.

Method Validation Parameters

Method validation should be performed according to ICH guidelines and include the following parameters:[16][17][18]

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analytes stable under various storage and processing conditions

Visualizations

Metabolic Pathway of this compound

G This compound This compound Acetonyl_Metabolite Acetonyl Metabolite This compound->Acetonyl_Metabolite Hydrolysis Degradation_Products Degradation Products This compound->Degradation_Products Oxidative Degradation Alcohol_Metabolite Alcohol Metabolite Acetonyl_Metabolite->Alcohol_Metabolite Reduction Aprobarbital Aprobarbital Alcohol_Metabolite->Aprobarbital Dehydration Aprobarbital_Epoxide Aprobarbital Epoxide Aprobarbital->Aprobarbital_Epoxide Oxidation

Caption: Metabolic conversion of this compound.

General Workflow for Method Refinement

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Troubleshooting Start Define Analytical Requirements Select_Method Select Analytical Technique (LC-MS/MS or GC-MS) Start->Select_Method Sample_Prep Optimize Sample Preparation (LLE, SPE, Dilution) Select_Method->Sample_Prep Chromatography Develop Chromatographic Separation Sample_Prep->Chromatography MS_Params Optimize MS Parameters Chromatography->MS_Params Validation Perform Method Validation (Linearity, Accuracy, Precision) MS_Params->Validation Analysis Analyze Samples Validation->Analysis Review Review Data for Issues (Poor Peak Shape, Low Sensitivity) Analysis->Review Review->Analysis No Issue Troubleshoot Consult Troubleshooting Guide Review->Troubleshoot Issue Detected Refine Refine Method Troubleshoot->Refine Refine->Validation

Caption: Iterative process for analytical method refinement.

References

Avoiding degradation of Propallylonal during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of Propallylonal during sample preparation for analytical experiments.

Troubleshooting Guide: Common Issues and Solutions

Low or inconsistent recovery of this compound can often be attributed to its degradation during sample handling and preparation. The primary degradation pathways for this compound involve the hydrolysis and oxidation of its β-bromoallyl side chain. Here are some common problems you might encounter and steps to mitigate them.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Hydrolysis of the β-bromoallyl side chain: This can be catalyzed by strongly acidic or basic conditions. Barbiturates, in general, are susceptible to hydrolysis in aqueous solutions, especially at elevated temperatures.Maintain the pH of your sample and extraction buffers within a neutral to slightly acidic range (pH 4-7). Avoid prolonged exposure to strong acids or bases. If possible, perform extraction steps at reduced temperatures (e.g., on ice).
Oxidation of the β-bromoallyl side chain: The presence of oxidizing agents or exposure to air and light can lead to oxidative degradation.Work with degassed solvents and consider adding an antioxidant (e.g., ascorbic acid) to your samples if oxidation is suspected. Protect samples from direct light by using amber vials and minimizing exposure.
Inconsistent Results Variability in sample pH: Small shifts in pH can significantly affect the stability of this compound.Use buffers to control the pH throughout the sample preparation process. Ensure consistent pH across all samples and standards.
Temperature fluctuations: Higher temperatures can accelerate degradation reactions.Maintain a consistent and controlled temperature during all incubation and extraction steps. Use a water bath or cooling block for temperature-sensitive procedures.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products: Hydrolysis and oxidation can lead to the formation of metabolites and other degradation products that may interfere with the analysis of the parent compound.Be aware of the potential degradation products of this compound, which include compounds formed by the hydrolysis of the bromoallyl group to an acetonyl function, subsequent reduction to an alcohol, and oxidative degradation of the side chain[1]. Use a high-resolution analytical method (e.g., LC-MS/MS) to separate and identify these products. Adjust your sample preparation protocol to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are the hydrolysis and oxidation of its β-bromoallyl side chain. Hydrolysis can lead to the formation of an acetonyl group, which can be further reduced. Oxidation can also occur on the side chain[1].

Q2: What is the optimal pH range for handling this compound samples?

A2: To minimize hydrolysis, it is recommended to maintain the pH of your samples and solutions in a neutral to slightly acidic range (pH 4-7). Barbiturates are known to be more stable in this range.

Q3: How should I store my this compound samples and standards?

A3: For short-term storage, keep samples and standard solutions refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is recommended. Always use amber vials to protect from light.

Q4: I am using GC-MS for analysis. Is derivatization necessary for this compound?

A4: Yes, derivatization is highly recommended for the GC-MS analysis of barbiturates, including this compound. Derivatization, such as methylation, improves the volatility and chromatographic behavior of the analyte, leading to better peak shape and sensitivity. Without derivatization, barbiturates can exhibit poor chromatographic performance due to their polarity.

Q5: What are the recommended sample preparation techniques for this compound in biological matrices?

A5: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are suitable methods for extracting this compound from biological matrices like plasma or urine.

  • LLE: Use a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane and isoamyl alcohol. Adjusting the sample pH to a slightly acidic condition before extraction can improve recovery.

  • SPE: A reversed-phase sorbent (e.g., C18) is a good starting point. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent like methanol or acetonitrile.

Q6: I am observing multiple peaks in my chromatogram that I suspect are degradation products. How can I confirm this?

A6: The best way to identify unknown peaks is by using a mass spectrometer (MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can compare them to the expected masses of potential this compound degradation products. The known metabolites include compounds with a modified β-bromoallyl side chain[1].

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This is a general protocol that may require optimization for your specific application.

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Acetonitrile (HPLC grade)

  • Nitrogen evaporator

  • Centrifuge

Method:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Mix 1 mL of plasma sample with 1 mL of phosphate buffer (pH 6.0). Centrifuge at 3000 rpm for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine

This is a general protocol that may require optimization for your specific application.

Materials:

  • Extraction solvent (e.g., Ethyl Acetate)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Sodium chloride

  • Nitrogen evaporator

  • Centrifuge

Method:

  • Sample Preparation: To 1 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 6.0) and saturate with sodium chloride.

  • Extraction: Add 5 mL of ethyl acetate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Visual Guides

Sample_Preparation_Workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Collect Collect Biological Sample Store Store at ≤ -20°C in Amber Vials Collect->Store Pretreat Pre-treatment (e.g., pH adjustment to 4-7) Store->Pretreat Thaw Sample Extract Perform LLE or SPE Pretreat->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Analyze Inject into LC-MS/MS or GC-MS (with derivatization) Evaporate->Analyze

Figure 1. General workflow for this compound sample preparation.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Solutions Start Low or Inconsistent this compound Recovery Hydrolysis Hydrolysis of bromoallyl side chain Start->Hydrolysis Oxidation Oxidation of bromoallyl side chain Start->Oxidation Temp High Temperature Start->Temp Light Light Exposure Start->Light pH_Control Control pH (4-7) Hydrolysis->pH_Control Antioxidants Use Degassed Solvents / Antioxidants Oxidation->Antioxidants Light_Protection Use Amber Vials / Protect from Light Oxidation->Light_Protection Temp_Control Control Temperature (use ice) Temp->Temp_Control Light->Light_Protection

Figure 2. Troubleshooting decision tree for this compound degradation.

References

Enhancing the resolution of Propallylonal in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Propallylonal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: For initial method development with this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. A common starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer). The pH of the mobile phase is a critical parameter to control for achieving good peak shape and retention.[1][2][3]

Q2: How can I improve the peak shape of my this compound chromatogram?

A2: Poor peak shape, often observed as tailing, can be caused by several factors.[4][5] To improve it, consider the following:

  • Adjusting Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a consistent ionization state.[6]

  • Using a High-Purity (Type B) Silica Column: These columns have fewer residual silanol groups, which can cause secondary interactions leading to peak tailing.[4]

  • Adding a Competitive Base: For basic compounds like this compound, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help reduce peak tailing.[4]

  • Lowering Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more diluted sample.[5][7]

Q3: What should I do if I am not getting adequate resolution between this compound and other components in my sample?

A3: Enhancing resolution is a primary goal in chromatography.[8][9] To improve the separation of this compound from other peaks, you can:

  • Optimize the Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous component will generally increase retention and may improve resolution.[9][10]

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[6]

  • Employ Gradient Elution: A gradient run, where the mobile phase composition changes over time, can be effective for separating complex mixtures with varying polarities.[3][11]

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl, or a polar-embedded phase).

Q4: Can Gas Chromatography (GC) be used for the analysis of this compound?

A4: Yes, Gas Chromatography (GC) can be a viable technique for this compound analysis, particularly when coupled with a mass spectrometer (GC-MS).[12][13] However, due to the polarity and potential for thermal degradation of this compound, derivatization is often required to improve its volatility and thermal stability before GC analysis.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Symptoms: The chromatographic peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Use a highly deactivated (end-capped) C18 or C8 column. Alternatively, add a competing amine like triethylamine (0.1-0.5%) to the mobile phase.[4][5]
Incorrect Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is fully protonated.[6]
Column Overload Reduce the injection volume or the concentration of the sample.[5][7]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Physical Column Issues A void at the column inlet can cause peak tailing. Reversing and flushing the column (if permitted by the manufacturer) may help.[5][14]
Issue 2: Inadequate Resolution

Symptoms: The this compound peak is not fully separated from an adjacent peak.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Strength Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation.[8]
Insufficient Selectivity Change the organic modifier (e.g., from methanol to acetonitrile) or the type of stationary phase.[6][8]
Low Column Efficiency Use a longer column or a column packed with smaller particles to increase the theoretical plate number (N).[8]
Inappropriate Temperature Optimize the column temperature. Sometimes, a lower temperature can enhance selectivity.[15]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 v/v ratio.[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection Wavelength: 230 nm.[16]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for GC-MS Analysis of this compound

This protocol outlines a general procedure for preparing this compound samples for GC-MS analysis, which typically involves derivatization.

  • Materials:

    • This compound sample.

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Anhydrous solvent (e.g., Acetonitrile or Pyridine).

    • Heating block or oven.

    • GC vials.

  • Procedure:

    • Pipette a known volume of the sample extract into a clean, dry reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing agent and 100 µL of the anhydrous solvent to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of this compound Peak check_peak_shape Assess Peak Shape start->check_peak_shape good_shape Peak Shape is Symmetrical check_peak_shape->good_shape Symmetrical poor_shape Peak is Tailing or Fronting check_peak_shape->poor_shape Asymmetrical optimize_mobile_phase Optimize Mobile Phase (Organic:Aqueous Ratio) good_shape->optimize_mobile_phase Yes adjust_ph Adjust Mobile Phase pH poor_shape->adjust_ph Yes change_organic Change Organic Solvent (e.g., ACN to MeOH) optimize_mobile_phase->change_organic change_column Use Different Stationary Phase change_organic->change_column end_good Resolution Achieved change_column->end_good reduce_concentration Reduce Sample Concentration adjust_ph->reduce_concentration check_column_health Check Column Health reduce_concentration->check_column_health check_column_health->optimize_mobile_phase

Caption: Troubleshooting workflow for enhancing this compound resolution.

HPLC_Method_Development_Flow start Start: HPLC Method Development for this compound select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column initial_mobile_phase Define Initial Mobile Phase (e.g., 60:40 ACN:Buffer) select_column->initial_mobile_phase set_flow_rate Set Flow Rate (e.g., 1.0 mL/min) initial_mobile_phase->set_flow_rate set_detection Set Detection Wavelength (e.g., 230 nm) set_flow_rate->set_detection run_analysis Perform Initial Injection set_detection->run_analysis evaluate_results Evaluate Chromatogram (Resolution, Peak Shape, Retention) run_analysis->evaluate_results optimize Optimize Parameters evaluate_results->optimize Not Acceptable finalize_method Finalize and Validate Method evaluate_results->finalize_method Acceptable optimize->run_analysis

Caption: HPLC method development workflow for this compound analysis.

References

Technical Support Center: Mitigating Off-Target Effects of Propranolol in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and mitigating the off-target effects of Propranolol in cellular models. The information is presented in a question-and-answer format to directly address common issues and provide detailed experimental guidance.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Propranolol, focusing on how to identify and mitigate potential off-target effects.

Problem Potential Cause Recommended Solution
Observed phenotype (e.g., cytotoxicity, reduced proliferation) at high Propranolol concentrations that doesn't correlate with β-adrenergic receptor expression. The effect may be due to off-target activities, such as inhibition of Protein Kinase C (PKC) or disruption of other signaling pathways.1. Conduct a dose-response curve and compare the EC50 for the observed phenotype with the known Ki for β-adrenoceptors. A large discrepancy suggests an off-target effect. 2. Use a "rescued" experiment: Transfect cells with a constitutively active downstream effector of β-adrenergic signaling (e.g., a constitutively active Gαs subunit). If Propranolol still elicits the phenotype, it is likely off-target. 3. Test the D-enantiomer of Propranolol , which has significantly lower β-adrenergic blocking activity. If D-Propranolol produces a similar phenotype, this strongly indicates an off-target mechanism.[1]
Inconsistent or irreproducible results between experiments. 1. Propranolol solution instability: Propranolol can degrade in alkaline solutions and is sensitive to light.[2][3] 2. Cell line integrity: Mycoplasma contamination or cell line misidentification can alter cellular responses.1. Prepare fresh Propranolol solutions for each experiment. Propranolol hydrochloride is soluble in water and alcohol.[3] For aqueous solutions, maintain a pH of 3 for maximal stability and store protected from light.[3] 2. Routinely test cell lines for mycoplasma contamination and authenticate using Short Tandem Repeat (STR) profiling.
Difficulty dissolving Propranolol hydrochloride in culture medium. Propranolol hydrochloride has good solubility in water (up to 100 mM) and ethanol, but may precipitate in complex buffered solutions.1. Prepare a concentrated stock solution in sterile water or ethanol. 2. Serially dilute the stock solution in your culture medium to the final desired concentration immediately before use. Ensure the final concentration of the solvent (e.g., ethanol) is non-toxic to your cells (typically <0.1%).
Observed effects on lipid signaling or membrane trafficking. Propranolol is known to inhibit phosphatidate phosphohydrolase (PAP), leading to an accumulation of phosphatidic acid (PA).[4][5][6] D-Propranolol has also been shown to impair EGFR trafficking.[1][7]1. Measure PA levels in cells treated with Propranolol to confirm PAP inhibition. 2. To study EGFR trafficking , perform immunofluorescence staining for EGFR and recycling endosome markers (e.g., Rab11) in cells treated with D-Propranolol.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of Propranolol in cellular models?

A1: Propranolol's primary on-target effect is the competitive, non-selective antagonism of β1- and β2-adrenergic receptors. This blocks the downstream signaling cascade involving Gαs, adenylyl cyclase, and cyclic AMP (cAMP).

Known off-target effects that are independent of β-adrenergic receptor blockade include:

  • Inhibition of Protein Kinase C (PKC): Propranolol can inhibit PKC activity, with a reported IC50 of approximately 150 µM.[4]

  • Inhibition of Phosphatidate Phosphohydrolase (PAP): This leads to the accumulation of phosphatidic acid (PA), a key lipid second messenger.[4][5][6]

  • Inhibition of Cytochrome P450 Enzymes: Propranolol can act as a mechanism-based inhibitor of CYP2D6.[9][10]

  • Impairment of EGFR Trafficking: The D-enantiomer of Propranolol, which lacks significant β-blocking activity, can induce the internalization of the Epidermal Growth Factor Receptor (EGFR) and block its recycling.[1][7]

Q2: How can I experimentally distinguish between on-target β-adrenergic blockade and off-target effects?

A2: A multi-pronged approach is recommended:

  • Use Isomers: Compare the effects of racemic (D/L)-Propranolol with its individual enantiomers. L-Propranolol is the active β-blocker, while D-Propranolol has minimal β-blocking activity. If D-Propranolol recapitulates the observed phenotype, the effect is likely off-target.[1]

  • Pharmacological Controls: Use a structurally different, highly selective β1 or β2 antagonist. If these compounds do not produce the same effect at concentrations where they saturate their targets, the effect of Propranolol may be off-target.

  • Genetic Approaches: Use siRNA or CRISPR to knock down the expression of β1- and β2-adrenergic receptors. If Propranolol still elicits the effect in these knockdown cells, it is acting through an off-target mechanism.

  • Rescue Experiments: If the on-target pathway is known, attempt to "rescue" the phenotype by activating downstream components. For example, use a direct adenylyl cyclase activator like forskolin. If forskolin rescues the Propranolol-induced phenotype, it suggests an on-target mechanism.

Q3: At what concentrations are off-target effects of Propranolol typically observed?

A3: Off-target effects of Propranolol are generally observed at higher concentrations than those required for effective β-adrenergic blockade.

  • β-adrenergic receptor antagonism: Occurs at nanomolar to low micromolar concentrations.

  • Cytotoxicity in cancer cell lines: Often requires concentrations in the range of 50 µM to over 200 µM, with IC50 values varying significantly between cell lines.[11][12][13]

  • Protein Kinase C inhibition: The IC50 is reported to be around 130-200 µM.[4]

  • Phosphatidate Phosphohydrolase inhibition: Effects are seen at high doses, for example, 200 µM in vascular smooth muscle cells.[5][14]

It is crucial to perform a dose-response study in your specific cellular model to determine the concentration at which on-target versus potential off-target effects occur.

Q4: Does Propranolol affect signaling pathways other than the cAMP pathway?

A4: Yes. Through its off-target effects, Propranolol can modulate several other signaling pathways. For instance, its anti-proliferative effects in some cancer cells have been linked to the downregulation of the AKT and MAPK/ERK signaling pathways.[11][15] Inhibition of PAP can lead to altered lipid signaling. Furthermore, by affecting EGFR trafficking, D-Propranolol can impact downstream signaling from this receptor, including the AKT pathway.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the on- and off-target effects of Propranolol.

Table 1: Cytotoxicity of Propranolol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50Incubation TimeReference
A375Melanoma65.33 µM - 98.17 µM24h - 72h[11]
H1299Non-Small Cell Lung Cancer~252.2 µMNot Specified[4]
SK-BR-3Breast Cancer~18 µMNot Specified[16]
Molt-4Leukemia>200 µM12h[13]
JurkatLeukemia>200 µM12h[13]
U937Leukemia>200 µM12h[13]
HepG2Liver CancerInhibitory effect at 40-80 µM48h[12]

Table 2: Off-Target Inhibition Data for Propranolol

Off-TargetAssayIC50 / KiReference
Protein Kinase C (PKC)[3H]Phorbol Dibutyrate Binding200 µM[4]
Protein Kinase C (PKC)PMA-stimulated Superoxide Release130 µM[4]
Protein Kinase C (PKC)In vitro kinase assay~150 µM[4]
CYP2D6In vitro (Human Liver Microsomes)K_I = 420 nM[9]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Propranolol on a cellular model.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of Propranolol in culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the Propranolol dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the Propranolol concentration. Use a non-linear regression model to calculate the IC50 value.

2. Western Blot Analysis of AKT/ERK Pathway Phosphorylation

Objective: To assess whether Propranolol affects the phosphorylation status of key proteins in the AKT and MAPK/ERK signaling pathways.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Propranolol for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT and ERK (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular BAR β-Adrenergic Receptor G_protein Gαs BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Activates Adrenaline Adrenaline/ Noradrenaline Adrenaline->BAR Propranolol Propranolol Propranolol->BAR Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: On-target signaling pathway of Propranolol.

Off_Target_Workflow cluster_tests Start Phenotype Observed with (D/L)-Propranolol Test_Isomer Test D-Propranolol (low β-blocking activity) Start->Test_Isomer Test_Antagonist Test Structurally Unrelated Selective β-Antagonist Start->Test_Antagonist Test_Knockdown Test in β-Receptor Knockdown Cells Start->Test_Knockdown Decision Phenotype Persists? Test_Isomer->Decision Test_Antagonist->Decision Phenotype Absent Test_Knockdown->Decision Outcome_Off Conclusion: Off-Target Effect Decision->Outcome_Off Yes Outcome_On Conclusion: Likely On-Target Effect Decision->Outcome_On No

Caption: Workflow to differentiate on-target vs. off-target effects.

References

Validation & Comparative

Comparative Analysis of Phenobarbital and Propranolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Phenobarbital and Propranolol, two drugs with distinct mechanisms of action and therapeutic applications. While Phenobarbital is a long-acting barbiturate primarily used for its anticonvulsant and sedative properties, Propranolol is a non-selective beta-blocker widely prescribed for cardiovascular conditions and anxiety. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Pharmacological Profile

Phenobarbital exerts its effects by enhancing the activity of the inhibitory neurotransmitter GABA, while Propranolol functions by blocking beta-adrenergic receptors.[1][2] This fundamental difference in their mechanism of action dictates their respective therapeutic uses and side effect profiles.

Table 1: General Characteristics of Phenobarbital and Propranolol

CharacteristicPhenobarbitalPropranolol
Drug Class Barbiturate[1]Beta-blocker[2]
Primary Mechanism Positive allosteric modulator of GABA-A receptors[3][4]Non-selective beta-adrenergic receptor antagonist[2][]
Primary Therapeutic Uses Seizure disorders (except absence seizures), status epilepticus, sedation[1][6]Hypertension, angina, arrhythmias, migraine prevention, performance anxiety[2][7]
Common Brand Names Luminal, Sezaby[1]Inderal, InnoPran XL[8]
Mechanism of Action

Phenobarbital: Phenobarbital enhances the effect of GABA at the GABA-A receptor, which increases the duration of chloride channel opening.[3][4] This leads to hyperpolarization of the neuron, making it less excitable and raising the seizure threshold.[4] At higher concentrations, it can also directly block excitatory glutamate receptors (AMPA and kainate).[1]

Propranolol: Propranolol is a non-selective beta-blocker that competes with catecholamines (like adrenaline) at both β1 and β2-adrenergic receptors.[][9] Blockade of β1 receptors in the heart reduces heart rate, myocardial contractility, and cardiac output.[10] Blockade of β2 receptors can lead to bronchoconstriction.[10] Its anxiolytic effects are attributed to the blockade of peripheral adrenergic responses and effects on the central nervous system.

Pharmacokinetic Properties

The pharmacokinetic profiles of Phenobarbital and Propranolol differ significantly, particularly in their elimination half-life and metabolism.

Table 2: Comparative Pharmacokinetics of Phenobarbital and Propranolol

ParameterPhenobarbitalPropranolol
Bioavailability (Oral) ~90-95%[1][11]25% (highly variable)[2][12]
Time to Peak Plasma (Tmax) 8-12 hours (oral)[1][11]~1-4 hours (oral, immediate-release)[2]
Protein Binding 20-45%[1][3]90%[2]
Metabolism Hepatic (primarily CYP2C19), potent inducer of CYP enzymes[1][3]Extensive hepatic first-pass metabolism (CYP2D6, CYP1A2)[2][13]
Elimination Half-life 53-118 hours (2-7 days)[1][14]~3-6 hours[15]
Excretion 25-50% unchanged in urine[4][14]Primarily as metabolites in urine[2]
Therapeutic Efficacy and Clinical Applications

Phenobarbital has been a long-standing treatment for epilepsy, though it is often not a first-line agent due to its side effect profile.[1] It is effective for various seizure types, excluding absence seizures.[3] In some studies, Phenobarbital has shown greater efficacy in controlling generalized convulsive status epilepticus compared to valproate, though with a higher incidence of adverse effects.[16][17]

Propranolol is a first-line treatment for many cardiovascular disorders.[18] It is also widely used off-label for performance anxiety and as a prophylactic treatment for migraines.[10][19] Its efficacy in anxiety is due to its ability to block the peripheral symptoms of sympathetic activation, such as tachycardia and tremor.

Adverse Effects and Safety Profile

The safety profiles of Phenobarbital and Propranolol are distinct and are a primary consideration in clinical use.

Table 3: Common and Serious Adverse Effects

DrugCommon Adverse EffectsSerious Adverse Effects
Phenobarbital Drowsiness, dizziness, cognitive impairment, ataxia[1][20]Respiratory depression, decreased level of consciousness, Stevens-Johnson syndrome, dependence, withdrawal symptoms, suicidal thoughts[6][21]
Propranolol Nausea, drowsiness, fatigue, diarrhea, cold extremities, slower heart rate[8][19]Bradycardia, hypotension, bronchospasm, worsening heart failure, hallucinations, masking of hypoglycemia symptoms[22][23]

Experimental Protocols

Evaluation of Anticonvulsant Activity (for Phenobarbital)

Maximal Electroshock Seizure (MES) Test: This is a common preclinical model to evaluate anticonvulsant efficacy.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer Phenobarbital or vehicle control intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.

    • The ED50 (the dose effective in 50% of animals) can be calculated to determine potency.

Assessment of Beta-Adrenergic Blockade (for Propranolol)

Isoproterenol-Induced Tachycardia Model: This protocol assesses the ability of Propranolol to block β-adrenergic stimulation.

  • Animals: Male Sprague-Dawley rats (250-300 g), anesthetized.

  • Procedure:

    • Implant a catheter for drug administration and a probe to monitor heart rate.

    • Administer a baseline dose of isoproterenol (a non-selective beta-agonist) to establish a tachycardic response.

    • Administer Propranolol or vehicle control intravenously.

    • After a set time, challenge again with isoproterenol.

    • The degree of inhibition of the isoproterenol-induced heart rate increase is measured to quantify the beta-blocking activity.

Visualizations

Signaling Pathways

G Figure 1: Phenobarbital Mechanism of Action cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_A GABA-A Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel is part of Influx Increased Cl- Influx Chloride_Channel->Influx Prolongs opening Phenobarbital Phenobarbital Phenobarbital->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Hyperpolarization Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Phenobarbital enhances GABAergic inhibition.

G Figure 2: Propranolol Mechanism of Action at β1 Receptor cluster_cell Cardiac Myocyte Propranolol Propranolol Beta_Receptor β1-Adrenergic Receptor Propranolol->Beta_Receptor Blocks Catecholamine Catecholamine (e.g., Adrenaline) Catecholamine->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Calcium Increased Intracellular Ca2+ PKA->Calcium Leads to Contraction Increased Heart Rate & Contractility Calcium->Contraction

Caption: Propranolol blocks catecholamine action.

Experimental Workflow

G Figure 3: Workflow for Maximal Electroshock Seizure (MES) Test start Start acclimatize Acclimatize Mice start->acclimatize randomize Randomize into Groups (Vehicle vs. Phenobarbital) acclimatize->randomize administer Administer Drug/Vehicle (i.p.) randomize->administer wait Pre-treatment Period (30-60 min) administer->wait shock Apply Corneal Electrical Stimulus wait->shock observe Observe for Tonic Hindlimb Extension shock->observe record Record Presence or Absence of Seizure observe->record analyze Analyze Data (e.g., calculate ED50) record->analyze end End analyze->end

Caption: Workflow for MES anticonvulsant test.

References

Propallylonal's Anticonvulsant Efficacy in the Context of Barbiturate Alternatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant effects of barbiturates, with a focus on contextualizing the potential efficacy of Propallylonal against more extensively studied compounds like Phenobarbital and Pentobarbital. While specific experimental data on this compound's anticonvulsant properties are limited in publicly accessible literature, this document outlines the established mechanisms and experimental protocols used to validate and compare the anticonvulsant activity of the barbiturate class.

Comparative Anticonvulsant Profile of Barbiturates

Barbiturates exert their anticonvulsant effects primarily by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This action increases the threshold for seizure initiation and prevents the spread of seizure activity within the brain.[1] The following table summarizes the anticonvulsant properties of two well-characterized barbiturates, Phenobarbital and Pentobarbital, which serve as a benchmark for evaluating other compounds of this class.

FeaturePhenobarbitalPentobarbitalThis compound
Primary Use Anticonvulsant, SedativeSedative, Hypnotic, AnestheticSedative, Hypnotic, Anticonvulsant[3]
Mechanism of Action Positive allosteric modulator of GABA-A receptors, prolonging the duration of chloride channel opening.[1][2]Positive allosteric modulator and, at higher doses, a direct agonist of GABA-A receptors.[1][2]Presumed to be a positive allosteric modulator of GABA-A receptors, consistent with the barbiturate class.[3]
Anticonvulsant Efficacy (MES Test) Effective in preventing tonic-clonic seizures.Effective, but with a narrower therapeutic window compared to Phenobarbital due to greater sedative effects.[4]Data not readily available.
Anticonvulsant Efficacy (PTZ Test) Can suppress clonic seizures, but generally less potent than in the MES test.Effective in suppressing clonic seizures.Data not readily available.
Therapeutic Index Relatively low, with a risk of sedation and respiratory depression at higher doses.[5]Lower than Phenobarbital, with a higher risk of overdose and profound CNS depression.[5]Data not readily available.
Clinical Application in Epilepsy Long-term management of tonic-clonic and partial seizures.[2]Primarily used for inducing medical comas to control status epilepticus, not for chronic management.[6]Rarely prescribed; used as a sleeping medication in some Eastern-European countries.[3]

Experimental Protocols for Anticonvulsant Validation

The anticonvulsant properties of barbiturates are typically evaluated using standardized preclinical models. The two most common are the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure models.

Maximal Electroshock (MES) Seizure Model

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures. The protocol involves inducing a seizure via electrical stimulation and observing the protective effect of the test compound.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Electroconvulsive device

  • Corneal or ear-clip electrodes

  • Test compound and vehicle

  • Rodents (mice or rats)

  • Topical anesthetic (for corneal electrodes)

Procedure:

  • Animal Preparation: Animals are acclimatized to the laboratory environment. The test compound or vehicle is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the electroshock.

  • Electrode Application: A topical anesthetic is applied to the eyes if using corneal electrodes. The electrodes are then placed.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The typical seizure pattern consists of a tonic flexion followed by tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. A compound is considered to have anticonvulsant activity if it prevents this phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated to quantify the compound's potency.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ model is used to identify compounds that can prevent or delay the onset of clonic seizures, which are characteristic of absence and myoclonic seizures in humans. PTZ is a GABA-A receptor antagonist that induces seizures.

Objective: To evaluate the ability of a compound to protect against or delay the onset of clonic seizures induced by PTZ.

Materials:

  • Pentylenetetrazol (PTZ) solution

  • Test compound and vehicle

  • Rodents (mice)

  • Syringes and needles for injection

  • Observation chambers

Procedure:

  • Animal Preparation: Animals are acclimatized and administered the test compound or vehicle.

  • PTZ Administration: A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.

  • Observation: Each animal is placed in an individual observation chamber and monitored for a set period (e.g., 30 minutes). The latency to the first clonic seizure and the severity of the seizure are recorded.

  • Endpoint: The primary endpoints are the prevention of clonic seizures or a significant increase in the latency to the first seizure compared to the control group.

  • Data Analysis: The ED50 for protection against clonic seizures is calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anticonvulsant effects of barbiturates is the positive allosteric modulation of the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

Barbiturates bind to a distinct site on the GABA-A receptor, separate from the GABA and benzodiazepine binding sites.[1][7] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[1] At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[7] This dual action contributes to their potent central nervous system depressant effects.

In addition to their effects on GABA-A receptors, some barbiturates have been shown to block excitatory glutamate receptors (AMPA and kainate receptors), which may also contribute to their anticonvulsant and sedative properties.[1]

GABAA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptors Receptors cluster_ions Ion Channels cluster_effects Neuronal Effects Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Na_Ca_Channel Na+/Ca2+ Channel AMPA_Receptor->Na_Ca_Channel Opens Cl_Channel Cl- Channel GABAA_Receptor->Cl_Channel Opens GABAA_Receptor->Cl_Channel Prolongs Opening Depolarization Depolarization (Excitation) Na_Ca_Channel->Depolarization Influx leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Influx leads to Barbiturates Barbiturates Barbiturates->AMPA_Receptor Blockade Barbiturates->GABAA_Receptor Positive Allosteric Modulation

Caption: Barbiturate mechanism of action at the synapse.

Experimental_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazol (PTZ) Test MES_Admin Administer Test Compound/ Vehicle MES_Stim Apply Corneal/ Ear-Clip Stimulation MES_Admin->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe MES_Analyze Calculate ED50 MES_Observe->MES_Analyze PTZ_Admin Administer Test Compound/ Vehicle PTZ_Inject Inject PTZ PTZ_Admin->PTZ_Inject PTZ_Observe Observe for Clonic Seizures PTZ_Inject->PTZ_Observe PTZ_Analyze Calculate ED50 PTZ_Observe->PTZ_Analyze Start Anticonvulsant Drug Screening Start->MES_Admin Start->PTZ_Admin

Caption: Workflow for preclinical anticonvulsant screening.

References

Propallylonal's Elusive Cross-Reactivity in Barbiturate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of compounds in immunoassays is paramount for accurate drug screening and development. This guide provides a comparative analysis of the cross-reactivity of various barbiturates in commercially available immunoassays, with a special focus on the limited data available for propallylonal.

This compound, a barbiturate derivative, is expected to exhibit cross-reactivity in immunoassays designed to detect barbiturates due to its structural similarity to other compounds in this class. However, a comprehensive review of publicly available data from manufacturers of common immunoassay kits reveals a significant gap: specific quantitative data on the cross-reactivity of this compound is largely absent. This lack of information presents a challenge for toxicological screening and forensic analysis where the presence of less common barbiturates like this compound may lead to positive results that are difficult to interpret without specific cross-reactivity information.

This guide summarizes the available cross-reactivity data for a range of other barbiturates to provide a comparative context. It also presents a detailed experimental protocol that can be adapted by researchers to determine the cross-reactivity of this compound or other compounds of interest in-house.

Understanding Immunoassay Cross-Reactivity

Immunoassays for drug screening operate on the principle of competitive binding. An antibody specific to a particular drug class (in this case, barbiturates) is used. In the assay, the drug present in a sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when a substance that is structurally similar to the target drug also binds to the antibody, generating a positive or partially positive result. The degree of cross-reactivity is typically expressed as the concentration of the cross-reacting substance required to produce a signal equivalent to a specific concentration of the assay's calibrator (usually secobarbital for barbiturate assays).

Comparative Cross-Reactivity of Barbiturates

The following tables summarize the cross-reactivity of various barbiturates in different commercially available immunoassays. It is important to note that cross-reactivity can vary between different assays and manufacturers due to differences in antibody specificity.

Data Presentation: Cross-Reactivity of Barbiturates in Various Immunoassays

CompoundConcentration for Positive Result (ng/mL)Assay Manufacturer/Type
Secobarbital (Calibrator)200Representative EIA
Amobarbital207 - 348Representative EIA
Aprobarbital195 - 275Representative EIA
Barbital1000 - 1278Representative EIA
Butabarbital198 - 274Representative EIA
Butalbital213Representative EIA
Pentobarbital270Representative EIA
Phenobarbital661 - 927Representative EIA

Note: The data presented is a synthesis from various sources for illustrative purposes and may not represent the exact performance of a specific assay. Always refer to the manufacturer's package insert for the most accurate and up-to-date information.

Experimental Protocols

For researchers needing to determine the cross-reactivity of this compound or other compounds, the following protocol outlines a general procedure for a competitive enzyme immunoassay.

Experimental Protocol: Determination of Cross-Reactivity in a Homogeneous Enzyme Immunoassay

1. Materials and Reagents:

  • Barbiturate immunoassay kit (e.g., CEDIA™, EMIT® II Plus)
  • Certified drug-free human urine
  • This compound standard of known purity
  • Other barbiturate standards for comparison (e.g., secobarbital, phenobarbital)
  • Automated clinical chemistry analyzer
  • Calibrators and controls provided with the immunoassay kit
  • Precision pipettes and consumables

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol) at a high concentration (e.g., 1 mg/mL).
  • Prepare a series of working solutions by spiking the this compound stock solution into certified drug-free human urine to achieve a range of concentrations. The concentration range should bracket the expected cross-reactivity level.

3. Assay Procedure:

  • Follow the specific instructions provided in the package insert of the chosen barbiturate immunoassay kit.
  • Calibrate the automated clinical chemistry analyzer using the calibrators provided in the kit.
  • Run the controls to ensure the assay is performing within the specified ranges.
  • Analyze the prepared urine samples containing varying concentrations of this compound.
  • For comparison, analyze urine samples spiked with the assay calibrator (e.g., secobarbital) at its cutoff concentration.

4. Data Analysis and Calculation of Cross-Reactivity:

  • The analyzer will report the results for the this compound samples in terms of the calibrator concentration (e.g., ng/mL of secobarbital).
  • Determine the concentration of this compound that produces a result equivalent to the cutoff calibrator concentration.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

Signaling Pathways and Experimental Workflows

The logical workflow for assessing the cross-reactivity of this compound in a barbiturate immunoassay can be visualized as follows:

cross_reactivity_workflow cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis cluster_output Output This compound This compound Standard SpikedSamples Spiked Urine Samples (Varying Concentrations) This compound->SpikedSamples DrugFreeUrine Drug-Free Urine DrugFreeUrine->SpikedSamples Analyzer Automated Immunoassay Analyzer SpikedSamples->Analyzer Results Assay Results (Equivalent to Calibrator Conc.) Analyzer->Results Calibrators Barbiturate Calibrators Calibrators->Analyzer Controls Quality Controls Controls->Analyzer Calculation Calculate % Cross-Reactivity Results->Calculation Report Cross-Reactivity Report Calculation->Report immunoassay_principle cluster_competition Competitive Binding Antibody Antibody BoundComplex1 Antibody-Propallylonal Complex Antibody->BoundComplex1 Binds BoundComplex2 Antibody-Labeled Barbiturate Complex Antibody->BoundComplex2 Binds This compound This compound (Cross-Reactant) This compound->BoundComplex1 LabeledBarbiturate Labeled Barbiturate (Conjugate) LabeledBarbiturate->BoundComplex2 FreeLabeled Free Labeled Barbiturate

A Comparative Analysis of the Sedative Potency of Propallylonal and Modern Z-Drug Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative-hypnotic potency of the historical barbiturate Propallylonal against modern nonbenzodiazepine hypnotics, commonly known as "Z-drugs" (Zolpidem, Eszopiclone, Zaleplon). The comparison is supported by available preclinical data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound (also known as 5-isopropyl-5-(β-bromoallyl)barbituric acid) is a barbiturate derivative developed in the 1920s that possesses sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, it was a mainstay for treating insomnia in the mid-20th century but has been largely superseded by agents with more favorable safety profiles.[2][3] Modern hypnotics, such as the Z-drugs, were developed to offer a more targeted approach to inducing sleep, primarily by acting on specific subunits of the γ-aminobutyric acid type A (GABA-A) receptor, aiming to reduce the side effects associated with older medications.[4][5] This guide examines the available quantitative data to compare the sedative potency of these different classes of hypnotics.

Data Presentation: Comparative Sedative Potency

Compound ClassCompoundAnimal ModelRouteHypnotic Potency (ED50 or Effective Dose)Citation
Barbiturate Pentobarbital (proxy for this compound)Mousei.p.~50 mg/kg[6][7]
Imidazopyridine ZolpidemRati.p.~2.5 mg/kg*[6]
Cyclopyrrolone EszopicloneMousei.v.48 mg/kg
Pyrazolopyrimidine Zaleplon--Data Not Available-

Note: This value is described as a "true hypnotic dose" rather than a formally calculated ED50.

Signaling Pathways: Barbiturates vs. Z-Drugs

The primary molecular target for both barbiturates and Z-drugs is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. However, their mechanisms for potentiating GABAergic activity differ significantly.

  • Barbiturates (e.g., this compound, Pentobarbital): These compounds bind to the GABA-A receptor at a site distinct from both GABA and benzodiazepines. Their binding increases the duration of the chloride (Cl⁻) channel opening, allowing a greater influx of chloride ions for each binding event and causing significant hyperpolarization of the neuron.

  • Z-Drugs (e.g., Zolpidem, Eszopiclone): These agents act similarly to benzodiazepines, binding to the "benzodiazepine site" on the GABA-A receptor. This binding increases the frequency of the chloride channel opening in the presence of GABA, enhancing the natural inhibitory effect of the neurotransmitter. They exhibit greater selectivity for GABA-A receptors containing the α1 subunit, which is thought to be primarily responsible for mediating sedative effects.[7]

GABAA_Modulation cluster_receptor GABA-A Receptor Chloride Channel cluster_drugs Drug Classes cluster_effects Mechanism of Action GABA_A α β GABA Site α γ BZD Site β Barbiturate Site Effect_Barb Increases DURATION of Channel Opening GABA_A->Effect_Barb Effect_Z Increases FREQUENCY of Channel Opening GABA_A->Effect_Z Barbiturate Barbiturates (this compound) Barbiturate->GABA_A:f7 Z_Drug Z-Drugs (Zolpidem, Eszopiclone) Z_Drug->GABA_A:f5

Figure 1. Differential modulation of the GABA-A receptor by Barbiturates and Z-Drugs.

Experimental Protocols

The hypnotic potency data presented in this guide is primarily derived from the Loss of Righting Reflex (LORR) assay in rodents. This is a standard and widely used preclinical test to quantify the hypnotic effects of a substance.[6]

Protocol: Loss of Righting Reflex Assay

  • Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the laboratory environment to minimize stress, which can be a confounding factor. The testing area is often kept quiet and dimly lit.[6]

  • Group Allocation: Animals are randomly assigned to control (vehicle) and treatment groups. Multiple treatment groups are used, each receiving a different dose of the test compound to establish a dose-response curve.

  • Drug Administration: The test compound (e.g., Pentobarbital, Zolpidem) or vehicle is administered via a specified route, most commonly intraperitoneal (i.p.) or intravenous (i.v.).

  • Assessment of Righting Reflex: At predetermined intervals after administration, each animal is gently placed on its back.

  • Endpoint Determination: The "loss of righting reflex" is defined as the inability of the animal to right itself (return to a prone position with all four paws on the ground) within a set time frame (e.g., 30-60 seconds).[7]

  • Data Analysis: The number of animals in each dose group that exhibit LORR is recorded. This quantal data (yes/no response) is then subjected to probit analysis or similar statistical methods to calculate the ED50 value—the dose at which 50% of the animals lose their righting reflex.

LORR_Workflow start Start: Animal Acclimatization grouping Random Group Assignment (Vehicle & Dose Groups) start->grouping admin Compound Administration (i.p., i.v., etc.) grouping->admin observe Observation Period admin->observe test Place Animal on Back observe->test righted Animal Rights Itself (Reflex Intact) test->righted Yes lorr Fails to Right (Loss of Reflex) test->lorr No record_pos Record as 'No' Response righted->record_pos record_neg Record as 'Yes' Response lorr->record_neg analysis Calculate ED50 (Probit Analysis) record_pos->analysis record_neg->analysis

Figure 2. Experimental workflow for the Loss of Righting Reflex (LORR) assay.

Conclusion

Based on the available preclinical data, modern Z-drugs, particularly Zolpidem, appear to be significantly more potent in inducing a hypnotic state than representative barbiturates like Pentobarbital. A hypnotic dose of Zolpidem in rats (~2.5 mg/kg) is substantially lower than the effective hypnotic dose of Pentobarbital in mice (~50 mg/kg). This difference in potency is rooted in their distinct modulatory actions at the GABA-A receptor. While barbiturates prolong the channel opening duration, Z-drugs increase the frequency of opening, an action that appears to produce a hypnotic effect at lower molar concentrations. The enhanced safety profile of Z-drugs over barbiturates, which includes a lower risk of fatal overdose and dependence, has led to their widespread adoption in the treatment of insomnia.[3] Further research would be beneficial to establish a formal ED50 for Zaleplon and to uncover any surviving historical data on this compound to allow for a more direct comparison.

References

A Comparative Guide to the In Vitro Validation of GABA-A Receptor Binding Affinity: Profiling Barbiturates and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding and modulatory effects of different compound classes on γ-aminobutyric acid type A (GABA-A) receptor subtypes. While direct quantitative binding affinity data for the specific barbiturate Propallylonal is scarce in contemporary literature, we will use the extensively studied barbiturate, Pentobarbital, as a representative molecule for this class. Pentobarbital's mechanism is expected to be analogous to that of this compound. We will compare its profile to that of Diazepam, a classic benzodiazepine, to highlight the distinct modulatory actions these drug classes exert on the GABA-A receptor complex.

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a critical target for therapeutic drugs, including anxiolytics, sedatives, and anesthetics.[1][2] These drugs do not typically bind to the same site as the endogenous ligand GABA; instead, they bind to distinct allosteric sites, modulating the receptor's response to GABA.[3][4][5]

Comparative Binding and Functional Data

Barbiturates and benzodiazepines enhance GABA-A receptor function through different mechanisms. Benzodiazepines, like Diazepam, bind to the interface between α and γ subunits and increase the frequency of the GABA-gated chloride channel opening.[6][7] In contrast, barbiturates like Pentobarbital bind at a different site, possibly within the transmembrane domain, and increase the duration of channel opening.[4][6] At higher concentrations, barbiturates can also directly activate the receptor, an effect not typically seen with benzodiazepines.[8][9]

The following table summarizes the functional effects and known binding characteristics of Pentobarbital (as a proxy for this compound) and Diazepam on various GABA-A receptor subtypes.

Compound ClassRepresentative CompoundBinding Site on GABA-A ReceptorPrimary Mechanism of ActionSubtype Selectivity & Effects
Barbiturate PentobarbitalDistinct from GABA and benzodiazepine sites; proposed within the transmembrane domain at α+/β− and γ+/β− interfaces.[4]Positive Allosteric Modulator: Increases the duration of Cl⁻ channel opening.[6] Can directly activate the receptor at higher concentrations.[8]Affinity and efficacy can vary depending on subunit composition. For instance, receptors containing α6 subunits show higher affinity and efficacy for direct activation by pentobarbital.[10] The β subunit isoform also influences affinity, with the order being β3 > β2 > β1.[10]
Benzodiazepine DiazepamLocated at the interface between the α and γ subunits (α+/γ−).[4][7]Positive Allosteric Modulator: Increases the frequency of Cl⁻ channel opening in the presence of GABA.[6][7]Requires α (isoforms 1, 2, 3, or 5) and γ subunits for high-affinity binding and modulation.[7][11] Different α subunits confer varying pharmacological profiles.

Experimental Protocols

In Vitro Radioligand Binding Assay for GABA-A Receptors

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound, Pentobarbital) to GABA-A receptors by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the GABA-A receptor.

Materials:

  • Biological Sample: Rat brain membranes (e.g., from cerebral cortex or cerebellum) or membranes from cell lines (e.g., HEK293) transiently expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α5β3γ2).[12]

  • Radioligand: [³H]Flunitrazepam (to label the benzodiazepine site) or [³H]Muscimol (to label the GABA agonist site).[13][14]

  • Test Compounds: this compound, Pentobarbital, Diazepam, etc., dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris/citrate buffer, pH 7.1, containing 150 mM NaCl.[13]

  • Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 5 µM Diazepam for [³H]Flunitrazepam displacement).[13]

  • Equipment: Scintillation counter, Whatman GF/B filters, filtration manifold, incubation vials.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or harvested cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous GABA and other interfering substances. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In incubation vials, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 2 nM [³H]Flunitrazepam), and varying concentrations of the test compound.[13] Prepare separate tubes for total binding (no test compound) and non-specific binding (with excess unlabeled ligand).

  • Incubation: Incubate the vials for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.[13]

  • Separation: Rapidly terminate the binding reaction by filtering the contents of each vial through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.[13]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[13]

Visualizations: Pathways and Workflows

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel. Its activation leads to a direct influx of chloride ions (Cl⁻), which hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1][2] Allosteric modulators bind to sites on the receptor distinct from the GABA binding site to enhance this effect.[3]

GABA_A_Signaling cluster_receptor GABA-A Receptor Complex cluster_cellular Cellular Response GABA GABA Receptor GABA-A Receptor (Pentameric Channel) GABA->Receptor Binds to β+/α− interface BZD Diazepam (Benzodiazepine) BZD->Receptor Binds to α+/γ− interface Barb This compound (Barbiturate) Barb->Receptor Binds to allosteric site ChannelOpen Channel Opens Receptor->ChannelOpen Conformational Change ClInflux Cl⁻ Ion Influx ChannelOpen->ClInflux Hyperpolarization Membrane Hyperpolarization ClInflux->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from rat brain) start->prep incubate Incubate Membranes with: 1. Radioligand ([³H]L) 2. Test Compound (Variable Conc.) prep->incubate filter Rapid Filtration (Separates bound from free [³H]L) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ values) count->analyze end End analyze->end Modulator_Comparison cluster_bzd Benzodiazepine Class cluster_barb Barbiturate Class center GABA-A Receptor Modulation bzd_compound e.g., Diazepam center->bzd_compound Acts on BZD site barb_compound e.g., this compound, Pentobarbital center->barb_compound Acts on Barbiturate site bzd_effect Increases Channel Opening FREQUENCY bzd_compound->bzd_effect outcome Enhanced Cl⁻ Influx & Neuronal Inhibition bzd_effect->outcome barb_effect Increases Channel Opening DURATION barb_compound->barb_effect barb_effect->outcome

References

A Head-to-Head Comparison of Propallylonal and Secobarbital in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Propallylonal, also known by trade names such as Nostal, Quietal, and Ibomal, is a barbiturate derivative developed in the 1920s.[1] Like other barbiturates, it possesses sedative, hypnotic, and anticonvulsant properties. Secobarbital (marketed as Seconal) is another short-acting barbiturate that has been used for the treatment of insomnia and as a pre-anesthetic sedative.[2] Both compounds belong to the barbiturate class of central nervous system (CNS) depressants and share a common mechanism of action.

This guide aims to provide a comparative analysis of this compound and secobarbital, focusing on their potential effects in behavioral assays. Due to the limited availability of specific data for this compound, this comparison is largely based on the well-documented properties of secobarbital and the general understanding of barbiturate pharmacology.

Mechanism of Action

Both this compound and secobarbital exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][4] Barbiturates bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening.[3][5] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in CNS depression.[4] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their sedative-hypnotic and anesthetic effects.[3]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl- Channel Cl_in Cl- Influx GABA_A:c->Cl_in Prolongs Channel Opening GABA GABA GABA->GABA_A:c Binds to orthosteric site Barbiturate This compound / Secobarbital Barbiturate->GABA_A Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition (Sedation, Hypnosis) Hyperpolarization->Inhibition

GABA-A Receptor Signaling Pathway for Barbiturates.

Data Presentation

The following tables summarize the available quantitative data for this compound and secobarbital. The significant gap in publicly available data for this compound is evident.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundSecobarbital
IUPAC Name 5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione5-[(2R)-pentan-2-yl]-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
Molecular Formula C₁₀H₁₃BrN₂O₃C₁₂H₁₈N₂O₃
Molar Mass 289.13 g/mol 238.28 g/mol
Half-life Data not available15-40 hours[2]
Protein Binding Data not available45-60%[2]
Metabolism Hepatic (presumed)Hepatic[2]
Excretion Renal (presumed)Renal[2]

Table 2: Toxicological Data in Rodents

ParameterThis compoundSecobarbital
LD₅₀ (rat, oral) Data not available125 mg/kg[2]
LD₅₀ (mouse, oral) Data not available267 mg/kg[2]

Table 3: Behavioral Effects Data (Animal Models)

AssayEndpointThis compoundSecobarbital
Sedation Effective Dose (ED₅₀)Data not availableData not available from accessible literature
Hypnosis Hypnotic Dose (HD₅₀)Data not availableData not available from accessible literature
Anticonvulsant Effective Dose (ED₅₀)Data not availableData not available from accessible literature

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the accessible literature, a generalized protocol for assessing the sedative and hypnotic effects of a barbiturate in rodents is provided below. This protocol is representative of methods used in behavioral pharmacology.

Generalized Protocol: Assessment of Sedative and Hypnotic Activity in Mice

Objective: To evaluate the sedative and hypnotic potential of a test compound (e.g., this compound or secobarbital) in mice.

Animals: Male Swiss-Webster mice (20-25 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Materials:

  • Test compound (this compound or secobarbital)

  • Vehicle (e.g., saline, distilled water with a solubilizing agent)

  • Standard sedative/hypnotic drug (e.g., diazepam) for positive control

  • Animal cages

  • Open-field apparatus

  • Stopwatches

Experimental Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-10 per group):

    • Group 1: Vehicle control

    • Group 2: Standard drug (e.g., diazepam)

    • Groups 3-5: Test compound at three different dose levels (e.g., low, medium, high) The test compound, standard, and vehicle are typically administered via intraperitoneal (i.p.) or oral (p.o.) route.

  • Behavioral Assessments:

    • Open-Field Test (for sedation): 30 minutes after drug administration, each mouse is placed in the center of an open-field apparatus. The following parameters are recorded for a 5-10 minute period:

      • Locomotor activity (number of squares crossed)

      • Rearing frequency (number of times the mouse stands on its hind legs)

      • Time spent in the center versus the periphery of the arena A significant decrease in locomotor activity and rearing is indicative of sedative effects.

    • Loss of Righting Reflex (for hypnosis): Immediately after the open-field test, the loss of righting reflex is assessed. An animal is considered to have lost its righting reflex if it remains on its back for more than 30 seconds when placed in that position. The onset and duration of the loss of righting reflex are recorded.

  • Data Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical analysis is performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of less than 0.05 is considered statistically significant.

Behavioral_Assay_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Grouping Random Grouping of Animals Acclimatization->Grouping Dosing Drug Administration (Vehicle, Standard, Test Compound) Grouping->Dosing Behavioral_Test Behavioral Assay (e.g., Open-Field Test) Dosing->Behavioral_Test Data_Collection Data Recording Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Generalized Experimental Workflow for a Behavioral Assay.

Conclusion

This compound and secobarbital are both short-acting barbiturates that function as positive allosteric modulators of the GABA-A receptor, leading to CNS depression. While they are expected to exhibit similar sedative, hypnotic, and anticonvulsant profiles in behavioral assays, a direct, data-driven comparison is hampered by the lack of available quantitative data for this compound. The information available for secobarbital suggests a potent sedative-hypnotic with a relatively narrow therapeutic window, a characteristic common to many barbiturates.

For researchers and drug development professionals, this comparison highlights the importance of secobarbital as a reference compound for the barbiturate class in behavioral pharmacology studies. Furthermore, the scarcity of data on this compound underscores a potential area for further investigation to fully characterize its behavioral pharmacology and compare it with other agents in its class. Any future research directly comparing these two compounds would be a valuable contribution to the field.

References

Statistical Validation of Propranolol's Efficacy in a Preclinical Seizure Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant efficacy of propranolol against standard antiepileptic drugs (AEDs). The data presented is derived from preclinical studies utilizing established rodent seizure models. Detailed experimental protocols and visualizations of key pathways are included to support further research and drug development efforts.

Comparative Efficacy of Anticonvulsant Agents

The following tables summarize the median effective dose (ED50) of propranolol and standard AEDs in two widely used preclinical seizure models: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for myoclonic and absence seizures.[1] Lower ED50 values indicate higher potency.

Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)

CompoundED50 (mg/kg, i.p.)Primary Mechanism of ActionReference
Propranolol15-20Sodium Channel Blocker[2]
Phenytoin9.5Sodium Channel Blocker[3]
Carbamazepine10.5Sodium Channel Blocker[4]
Valproic Acid261.2Multiple Mechanisms (incl. GABAergic)[5]
Phenobarbital16.3GABA-A Receptor Modulator[6]

Table 2: Efficacy in the Pentylenetetrazol (PTZ) Seizure Model (Mice)

CompoundEfficacyReference
PropranololNot effective in preventing clonic seizures[2]
PhenytoinED50 = 17.8 mg/kg (for tonic extensor phase)[4]
CarbamazepineED50 = 10.5 mg/kg (for tonic extensor phase)[4]
Valproic AcidED50 = 159.7 mg/kg[5]
PhenobarbitalED50 = 12.7 mg/kg[6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a well-established model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal electrodes.

Procedure:

  • Male albino mice are used for the experiment.

  • The test compound (Propranolol or a standard AED) is administered intraperitoneally (i.p.) at various doses.

  • After a predetermined period to allow for drug absorption and distribution, a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[7]

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[7]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ seizure model is used to identify compounds that may be effective against myoclonic and absence seizures.[5] PTZ is a GABA-A receptor antagonist that induces seizures.[8]

Apparatus:

  • Syringes for intraperitoneal injection.

  • Observation chambers.

Procedure:

  • Male albino mice are used for the study.

  • The test compound is administered i.p. at various doses.

  • Following the drug administration, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.[2]

  • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs.

  • The ability of the test compound to prevent or delay the onset of these seizures is recorded, and the ED50 is determined.[5]

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Pre-clinical Screening cluster_1 Seizure Models cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Seizure Induction Seizure Induction Drug Administration->Seizure Induction MES Test MES Test Seizure Induction->MES Test Electrical Stimulus PTZ Test PTZ Test Seizure Induction->PTZ Test Chemical Convulsant Observation Observation MES Test->Observation Tonic Hindlimb Extension PTZ Test->Observation Clonic Seizures Calculate ED50 Calculate ED50 Observation->Calculate ED50 Efficacy Comparison Efficacy Comparison Calculate ED50->Efficacy Comparison

Workflow for anticonvulsant drug screening.
Proposed Signaling Pathway for Propranolol's Anticonvulsant Activity

Propranolol's anticonvulsant effect is primarily attributed to its ability to block voltage-gated sodium channels.[2] This action stabilizes the inactive state of the channels, thereby reducing the repetitive neuronal firing that characterizes seizure activity.[9]

G Propranolol Propranolol SodiumChannel Voltage-Gated Sodium Channel Propranolol->SodiumChannel Blocks Neuron Neuronal Membrane SodiumChannel->Neuron Stabilizes Inactive State ActionPotential Reduced Repetitive Action Potentials Neuron->ActionPotential Leads to SeizureSuppression Seizure Suppression ActionPotential->SeizureSuppression Results in

Propranolol's proposed mechanism of action.

References

Reproducibility of Propallylonal synthesis methods across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Propallylonal, like other 5,5-disubstituted barbiturates, predominantly follows a well-established pathway involving the condensation of a dialkylated malonic ester with urea.[1][2][3] This classical approach, while robust, is susceptible to variations in experimental conditions that can influence the outcome.

Core Synthesis Pathway

The most common method for synthesizing this compound involves a two-step process:

  • Dialkylation of Diethyl Malonate: Diethyl malonate is sequentially alkylated using an isopropyl halide and an allyl halide in the presence of a strong base, typically sodium ethoxide, to form diethyl allyl-isopropylmalonate.

  • Condensation with Urea: The resulting disubstituted malonic ester is then condensed with urea, again in the presence of a strong base like sodium ethoxide or sodium methoxide, to form the heterocyclic barbiturate ring of this compound.[1][4]

An alternative approach involves the initial synthesis of a mono-substituted barbituric acid, which is then further alkylated to yield the final 5,5-disubstituted product.[5]

Experimental Protocols and Data

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following tables outline the general procedures based on the synthesis of closely related barbiturates and the foundational principles of the condensation reaction. The lack of direct comparative studies means that the "Reported Yield" should be considered as a general expectation rather than a guaranteed outcome, as variations are common.

Table 1: Synthesis of Diethyl Allyl-isopropylmalonate (Intermediate)

StepReagents & ConditionsTypical ProcedurePotential Sources of VariationExpected Outcome
1 Diethyl malonate, Sodium ethoxide, Isopropyl halideDiethyl malonate is treated with one equivalent of sodium ethoxide in a suitable solvent (e.g., absolute ethanol), followed by the addition of an isopropyl halide.Purity and reactivity of sodium ethoxide, reaction temperature control, purity of the isopropyl halide.Diethyl isopropylmalonate
2 Diethyl isopropylmalonate, Sodium ethoxide, Allyl halideThe resulting diethyl isopropylmalonate is then treated with a second equivalent of sodium ethoxide and an allyl halide (e.g., allyl bromide).Efficiency of the first alkylation step, reaction time and temperature for the second alkylation.Diethyl allyl-isopropylmalonate

Table 2: Synthesis of this compound (Final Product)

StepReagents & ConditionsTypical ProcedurePotential Sources of VariationReported Yield
1 Diethyl allyl-isopropylmalonate, Urea, Sodium ethoxideDiethyl allyl-isopropylmalonate and urea are refluxed in the presence of sodium ethoxide in a suitable solvent (e.g., absolute ethanol).Purity of the dialkylated ester and urea, moisture content of reagents and solvent, reaction time and temperature, efficiency of work-up and purification.70-80% (general estimate for similar barbiturates)[2]
2 Work-up and PurificationThe reaction mixture is typically acidified to precipitate the crude this compound, which is then purified by recrystallization.Choice of acid for precipitation, recrystallization solvent and technique.High purity crystalline solid

Key Factors Influencing Reproducibility

The reproducibility of this compound synthesis can be significantly affected by several factors:

  • Reagent Quality: The purity of starting materials, particularly the malonic ester, urea, and the sodium alkoxide base, is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Precise control of reaction temperature, time, and stirring rate is essential. Inconsistent heating or reaction times can lead to incomplete reactions or the formation of byproducts.

  • Solvent and Moisture: The use of anhydrous solvents is crucial as the presence of water can consume the strong base and hinder the condensation reaction.

  • Work-up and Purification: The method of product isolation and purification, including the choice of solvents for extraction and recrystallization, can greatly impact the final yield and purity.

Visualizing the Synthesis Workflow

To illustrate the logical flow of the primary synthesis method for this compound, the following diagram has been generated using the DOT language.

G cluster_0 Step 1: Dialkylation of Diethyl Malonate cluster_1 Step 2: Condensation with Urea A Diethyl Malonate D Diethyl Isopropylmalonate A->D + Sodium Ethoxide + Isopropyl Halide B Sodium Ethoxide (Base) C Isopropyl Halide F Diethyl Allyl-isopropylmalonate D->F + Sodium Ethoxide + Allyl Halide E Allyl Halide H This compound (5-allyl-5-isopropylbarbituric acid) F->H + Urea + Sodium Ethoxide G Urea

Figure 1: General workflow for the synthesis of this compound.

Conclusion

While the fundamental chemistry for the synthesis of this compound is well-established, achieving high reproducibility across different laboratories presents a challenge due to the sensitivity of the reactions to a variety of experimental parameters. The lack of published, direct comparative studies underscores the importance of meticulous optimization and consistent execution of the synthetic protocol. For researchers and drug development professionals, a thorough understanding of the potential sources of variability is crucial for the reliable and efficient production of this compound. Further research, including formal inter-laboratory studies, would be invaluable in establishing a more robust and standardized protocol for the synthesis of this and other barbiturate compounds.

References

Correlating In Vitro and In Vivo Data for Propranolol's Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological activity of Propranolol, a widely used non-selective beta-blocker. It aims to bridge the gap between preclinical in vitro findings and in vivo observations, offering a framework for understanding and predicting the therapeutic effects of this compound. Given the likely misspelling of "Propallylonal" in the initial query, this guide focuses on the extensively studied drug, Propranolol. Additionally, a brief overview of barbiturates is included to address the possibility of interest in this class of drugs.

Propranolol: A Comparative Analysis with Other Beta-Blockers

Propranolol is a competitive antagonist of β1 and β2-adrenergic receptors, which are instrumental in the sympathetic nervous system's regulation of cardiovascular function. Its primary action involves blocking the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This section compares the in vitro and in vivo pharmacological profiles of Propranolol with other beta-blockers, namely Pindolol and Atenolol.

Data Presentation: In Vitro and In Vivo Pharmacological Profiles

The following tables summarize key quantitative data for Propranolol and its comparators, facilitating a clear comparison of their pharmacological properties.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

CompoundReceptorKi (nM)Species
Propranolol β1-Adrenergic~1.74Guinea Pig
β2-Adrenergic~0.6-0.79Human
Pindolol β1-Adrenergic0.52 - 2.6Human
β2-Adrenergic0.40 - 4.8Human

A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Pharmacokinetic Parameters of Propranolol in Rabbits (Oral vs. Transdermal) [1]

ParameterOral AdministrationTransdermal Administration
Cmax (Maximum Plasma Concentration) Significantly HigherSignificantly Lower
tmax (Time to Peak Plasma Concentration) ShorterLonger
MRT (Mean Residence Time) ShorterSignificantly Longer
AUC0-α (Area Under the Curve) Significantly LowerSignificantly Higher
t1/2 (Terminal Elimination Half-life) SimilarSimilar
Relative Bioavailability ~1x~5-6x

Table 3: Comparative In Vivo Effects of Beta-Blockers in Humans

DrugPrimary Receptor SelectivityIntrinsic Sympathomimetic Activity (ISA)Effect on Resting Heart RateAntihypertensive Efficacy
Propranolol Non-selective (β1 and β2)NoDecreaseEffective
Pindolol Non-selective (β1 and β2)YesSmaller decrease or no changeEffective
Atenolol β1-selectiveNoDecreaseEffective

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following protocols outline standard in vitro and in vivo assays used to characterize the pharmacological activity of beta-blockers.

In Vitro Experimental Protocols

1. Beta-Adrenergic Receptor Binding Assay [2]

This assay quantifies the affinity of a compound for beta-adrenergic receptors.

  • Membrane Preparation: Cell membranes are prepared from tissues or cells expressing β1 and β2-adrenergic receptors (e.g., CHO cells or turkey erythrocyte ghosts). The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in an assay buffer.[2]

  • Radioligand Binding: A radiolabeled ligand, such as [³H]-dihydroalprenolol ([³H]-DHA), is used to label the beta-adrenergic receptors. A fixed concentration of the radioligand is incubated with the prepared cell membranes.[2]

  • Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., Propranolol) are added to the incubation mixture to compete with the radioligand for receptor binding. The incubation is carried out at a specific temperature (e.g., 37°C) until equilibrium is reached.[2]

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (binding affinity) can be calculated.

2. In Vitro cAMP Functional Assay [3]

This assay measures a compound's ability to modulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

  • Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured.[3]

  • Stimulation: The cells are treated with an agent that stimulates cAMP production (e.g., forskolin) and varying concentrations of the test compound.[3]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on a competitive binding assay.[3]

  • Data Analysis: A concentration-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal effect) and the Emax (the maximal effect), which indicates whether the compound is an agonist, antagonist, or partial agonist.[3]

In Vivo Experimental Protocols

1. Cardiovascular Response in Conscious Rats [4]

This model evaluates the in vivo effects of beta-blockers on cardiovascular parameters.

  • Animal Preparation: Rats are instrumented for the measurement of heart rate (a β1 response) and hindquarters vascular conductance (a β2 response).[4]

  • Drug Administration: The test compound is administered intravenously at various doses.

  • Data Collection: Heart rate and vascular conductance are measured at baseline and after the administration of a β-agonist like isoprenaline to assess the antagonistic effects of the test compound.[4]

  • Data Analysis: Dose-response curves are constructed to determine the in vivo efficacy and selectivity of the compound.[4] An excellent correlation has been shown between in vitro and in vivo measures of β1-adrenoceptor efficacy (R²=0.93).[4]

2. Pharmacokinetic Studies in Rabbits [1]

This protocol is used to determine the pharmacokinetic profile of a drug after different routes of administration.

  • Study Design: A randomized cross-over design is used with male New Zealand albino rabbits.[1]

  • Drug Administration: The drug is administered either orally or transdermally.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Plasma Concentration Analysis: The concentration of the drug in the plasma is determined using a validated analytical method, such as HPLC.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, tmax, AUC, and t1/2.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the beta-adrenergic signaling pathway and a general workflow for correlating in vitro and in vivo data.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor (β1 or β2) Catecholamines->Beta_Receptor G_Protein G-Protein (Gs) Beta_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channel L-type Ca²⁺ Channel PKA->Calcium_Channel Phosphorylates Calcium_Influx Ca²⁺ Influx Calcium_Channel->Calcium_Influx Physiological_Response Physiological Response (e.g., Increased Heart Rate) Calcium_Influx->Physiological_Response Propranolol Propranolol Propranolol->Beta_Receptor Blocks

Caption: Beta-adrenergic signaling pathway and the inhibitory action of Propranolol.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation In Vitro-In Vivo Correlation (IVIVC) Receptor_Binding Receptor Binding Assays (Ki determination) IVIVC_Model Development of IVIVC Model Receptor_Binding->IVIVC_Model Functional_Assays Functional Assays (EC50, Emax determination) Functional_Assays->IVIVC_Model Metabolism_Studies Metabolism Studies (e.g., S9 fraction) Pharmacokinetics Pharmacokinetics (PK) (Cmax, AUC, t1/2) Metabolism_Studies->Pharmacokinetics Pharmacokinetics->IVIVC_Model Pharmacodynamics Pharmacodynamics (PD) (e.g., Cardiovascular effects) Pharmacodynamics->IVIVC_Model Efficacy_Models Disease/Efficacy Models Prediction Prediction of In Vivo Performance Efficacy_Models->Prediction IVIVC_Model->Prediction Regulatory_Submission Support for Regulatory Submission Prediction->Regulatory_Submission

Caption: General experimental workflow for in vitro-in vivo correlation studies.

A Note on Barbiturates

While this guide focuses on Propranolol, it is worth briefly mentioning barbiturates, as "this compound" could be a less common name for a drug in this class. Barbiturates are central nervous system depressants that act as positive allosteric modulators of GABA-A receptors. Their pharmacological effects are largely dependent on the substituents at the C-5 position of the pyrimidine ring. Correlating in vitro and in vivo data for barbiturates can be challenging due to factors such as their narrow therapeutic index, potential for decomposition in vivo, and complex pharmacokinetic profiles.

Conclusion

The successful correlation of in vitro and in vivo data is a cornerstone of modern drug development. By using well-characterized compounds like Propranolol as a model, researchers can gain valuable insights into the translation of preclinical data to clinical outcomes. The methodologies and comparative data presented in this guide offer a framework for such an approach, emphasizing the importance of robust experimental design and data analysis in predicting the pharmacological activity of new chemical entities.

References

A Comparative Analysis of the Metabolic Fates of Propallylonal and Other Bromo-Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic pathways of Propallylonal and other selected bromo-barbiturates, namely Secobarbital and Butalbital. The information presented is based on published experimental data and is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Comparative Metabolic Overview

The metabolism of barbiturates, including those containing a bromo-allyl group, is a complex process primarily occurring in the liver. The main enzymatic system responsible for their biotransformation is the cytochrome P450 (CYP450) monooxygenase system.[1] The nature and position of the substituents on the barbituric acid ring significantly influence the metabolic pathways and the rate of elimination. This comparison focuses on this compound, Secobarbital, and Butalbital, highlighting the key differences in their metabolic transformations.

Quantitative Analysis of Urinary Metabolites

The following table summarizes the urinary excretion of the parent drug and its major metabolites for this compound and Butalbital. The data represents the percentage of the administered dose recovered in urine.

CompoundParent Drug (% of Dose)Major Metabolite(s)Metabolite (% of Dose)
This compound < 15-isopropyl-5-(2-oxopropyl)barbituric acid~15
5-isopropyl-5-(2-hydroxypropyl)barbituric acid-
Aprobarbital-
Aprobarbital epoxide-
Butalbital ~3.65-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid~24
5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid~4.8
Products of barbituric acid ring hydrolysis (as urea)~14

Metabolic Pathways

The metabolic pathways of this compound, Secobarbital, and Butalbital are distinct, primarily due to the differences in their side-chain structures.

This compound (5-(β-bromoallyl)-5-isopropylbarbituric acid) undergoes significant metabolism of its bromoallyl side chain. The primary pathway involves hydrolysis to an acetonyl group, which is then reduced to a secondary alcohol. Dehydration can lead to the formation of Aprobarbital, which can be further metabolized to its epoxide.

Secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid) is metabolized through oxidation of both the 1-methylbutyl and the allyl side chains. The major metabolite is hydroxysecobarbital, formed by penultimate oxidation of the 1-methylbutyl group. Oxidation of the allyl group can also occur.

Butalbital (5-allyl-5-isobutylbarbituric acid) is extensively metabolized, with the major metabolite being 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid, resulting from oxidation of the allyl group.[2]

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the principal metabolic pathways of this compound, Secobarbital, and Butalbital.

Propallylonal_Metabolism This compound This compound Metabolite1 5-isopropyl-5-(2-oxopropyl)barbituric acid This compound->Metabolite1 Hydrolysis Metabolite2 5-isopropyl-5-(2-hydroxypropyl)barbituric acid Metabolite1->Metabolite2 Reduction Aprobarbital Aprobarbital Metabolite2->Aprobarbital Dehydration Epoxide Aprobarbital epoxide Aprobarbital->Epoxide Oxidation

Caption: Metabolic pathway of this compound.

Secobarbital_Metabolism Secobarbital Secobarbital Hydroxysecobarbital Hydroxysecobarbital (Major Metabolite) Secobarbital->Hydroxysecobarbital Oxidation of 1-methylbutyl chain Allyl_Oxidation_Product Allyl Oxidation Products Secobarbital->Allyl_Oxidation_Product Oxidation of allyl chain

Caption: Metabolic pathway of Secobarbital.

Butalbital_Metabolism Butalbital Butalbital Dihydroxypropyl_Metabolite 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid (Major Metabolite) Butalbital->Dihydroxypropyl_Metabolite Oxidation of allyl chain Hydroxypropyl_Metabolite 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid Butalbital->Hydroxypropyl_Metabolite Oxidation of isobutyl chain Ring_Hydrolysis Ring Hydrolysis Products Butalbital->Ring_Hydrolysis

Caption: Metabolic pathway of Butalbital.

Experimental Protocols

The identification and quantification of barbiturate metabolites are commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on established methods.[2][3]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Urine Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the analyte). Acidify the sample to approximately pH 6-7 with a phosphate buffer.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the barbiturates and their metabolites with a stronger organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis or a mobile phase-compatible solvent for LC-MS/MS.

Derivatization for GC-MS Analysis

To improve the chromatographic properties and sensitivity of the analytes, derivatization is often employed. A common method is methylation.

  • Methylation: Add a methylating agent, such as trimethylanilinium hydroxide (TMAH) in methanol, to the reconstituted extract.

  • Injection: Inject the mixture directly into the hot injection port of the GC-MS system, where "flash methylation" occurs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of around 150°C, ramped up to approximately 280°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for identification of unknown metabolites and selected ion monitoring (SIM) for quantification of target analytes.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of barbiturate metabolites in urine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Acidification Acidification (pH 6-7) Internal_Standard->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Derivatization Derivatization (Methylation) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for barbiturate metabolite analysis.

Conclusion

The metabolic pathways of this compound, Secobarbital, and Butalbital demonstrate the significant influence of side-chain structure on the biotransformation of barbiturates. While this compound's metabolism is characterized by the hydrolysis of its bromoallyl group, Secobarbital and Butalbital undergo extensive oxidation of their respective side chains. The provided experimental protocols offer a robust framework for the analysis of these compounds and their metabolites, which is crucial for pharmacokinetic and toxicological studies. Further research is warranted to obtain more comprehensive quantitative data for a wider range of bromo-barbiturates to facilitate more detailed comparative assessments.

References

Safety Operating Guide

Proper Disposal Procedures for Propranolol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are for Propranolol . The term "Propallylonal" did not yield specific results and is presumed to be a typographical error. These guidelines are intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

Immediate Safety and Logistical Information

Propranolol is a beta-blocker that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical to prevent environmental contamination and ensure personnel safety. Under no circumstances should propranolol or its containers be disposed of down the drain or in regular trash without appropriate treatment.[1][3]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling propranolol for disposal, ensure you are wearing appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[4]

  • Segregation of Waste:

    • Grossly Contaminated Materials: All materials heavily contaminated with propranolol (e.g., spilled powder, concentrated solutions) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Trace Contaminated Materials: Items with trace amounts of contamination (e.g., empty vials, used weighing papers, contaminated gloves) should also be disposed of in a designated hazardous waste container. Do not mix with non-hazardous laboratory waste.

  • Container Management:

    • Use a dedicated, leak-proof, and sealable container for propranolol waste.[5]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("Propranolol"), the concentration (if applicable), and the date.

  • Spill Management:

    • In case of a spill, avoid generating dust.[4][6]

    • For small powder spills, carefully sweep up the material and place it in the hazardous waste container.[6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into the hazardous waste container.[7]

    • Clean the spill area thoroughly with a suitable detergent and water.[4]

  • Disposal of Aqueous Solutions:

    • Aqueous solutions of propranolol must not be poured down the sink.[1]

    • Collect all aqueous waste containing propranolol in a designated, labeled hazardous waste container.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[6]

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste management vendor.[8][9] Incineration at an approved facility is a recommended disposal method.[10]

Quantitative Hazard Data for Propranolol

Hazard ClassificationGHS CodeDescription
Acute Toxicity - OralH302Harmful if swallowed.[1][8]
Acute Toxicity - DermalH312Harmful in contact with skin.[1][2]
Acute Toxicity - InhalationH332Harmful if inhaled.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Reproductive ToxicityH360-H362May damage fertility or the unborn child. May cause harm to breast-fed children.[1]
Aquatic ChronicH411Toxic to aquatic life with long lasting effects.[1]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for propranolol. No specific experimental protocols for disposal were cited in the search results. The primary directive is to manage propranolol as a hazardous waste and prevent its release into the environment.

Propranolol Disposal Workflow

PropranololDisposal start Propranolol Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_contamination Assess Contamination Level ppe->assess_contamination gross Gross Contamination (Spills, Concentrated Solutions) assess_contamination->gross High trace Trace Contamination (Empty Vials, Contaminated Gloves) assess_contamination->trace Low collect_gross Collect in Labeled Hazardous Waste Container gross->collect_gross collect_trace Place in Labeled Hazardous Waste Container trace->collect_trace seal_container Securely Seal Container collect_gross->seal_container collect_trace->seal_container storage Store in Designated Secure Area seal_container->storage contact_ehs Contact EHS for Pickup by Licensed Vendor storage->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of propranolol waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Propallylonal

Author: BenchChem Technical Support Team. Date: December 2025

Propallylonal is a barbiturate derivative developed in the 1920s with sedative, hypnotic, and anticonvulsant effects.[1][2] Like other barbiturates, it is a controlled substance in some regions and requires careful handling to minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE based on guidelines for handling hazardous pharmaceutical compounds.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemotherapy-grade nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be removed and disposed of after each handling session or in case of contamination.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Eye & Face Protection Tightly fitting safety goggles with side shields or a full-face shield.Protects against splashes, aerosols, and airborne particles.
Respiratory Protection An appropriate respirator (e.g., N95 or higher) should be used, especially when handling powders or when there is a risk of aerosolization. Use should be in the context of a comprehensive respiratory protection program.Minimizes the risk of inhalation, a primary route of exposure for powdered substances.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, inspect the container for any damage or leaks.

  • Unpacking should be performed in a designated area, preferably with controlled ventilation, such as a fume hood.

  • Personnel involved in unpacking should wear appropriate PPE.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • As this compound is a controlled substance in some jurisdictions, ensure it is stored in a secure, locked location in compliance with all applicable regulations.

Handling and Preparation:

  • All handling of this compound powder should be conducted in a containment device, such as a chemical fume hood or a glove box, to minimize airborne exposure.

  • Use dedicated equipment (e.g., spatulas, weighing boats) for handling this compound. This equipment should be decontaminated after each use or disposed of as hazardous waste.

  • Avoid the formation of dust during handling.

  • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with federal, state, and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, bench paper, and disposable equipment, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a compatible, labeled hazardous waste container. Do not dispose of solutions containing this compound down the drain.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste and disposed of accordingly, as they may retain residual amounts of the substance.

Disposal Procedure:

  • All waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the collection of hazardous waste by a licensed disposal contractor.

Experimental Workflow: Safe Handling of this compound Powder

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_area handling_weigh Weigh this compound Powder prep_area->handling_weigh handling_prep Prepare Solution or Perform Experiment handling_weigh->handling_prep cleanup_decon Decontaminate Equipment and Work Surfaces handling_prep->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A procedural workflow for the safe handling of powdered this compound in a laboratory setting.

Due to the limited current research on this compound, specific experimental protocols and signaling pathways are not available. The provided workflow offers a general procedural guide for safe handling. Researchers should develop detailed, experiment-specific protocols based on a thorough risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propallylonal
Reactant of Route 2
Propallylonal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.